molecular formula C11H10BrN B1344828 1-(2-Bromophenyl)cyclobutanecarbonitrile CAS No. 28049-62-9

1-(2-Bromophenyl)cyclobutanecarbonitrile

Cat. No.: B1344828
CAS No.: 28049-62-9
M. Wt: 236.11 g/mol
InChI Key: WQNBUMDTSAQSMG-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNBUMDTSAQSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632643
Record name 1-(2-Bromophenyl)cyclobutane-1-carbonitrile
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Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28049-62-9
Record name 1-(2-Bromophenyl)cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28049-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromophenyl)cyclobutane-1-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Bromophenyl)cyclobutanecarbonitrile CAS 28049-62-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on

Audience: Researchers, scientists, and drug development professionals.

Foreword

1-(2-Bromophenyl)cyclobutanecarbonitrile stands as a molecule of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its structure, which uniquely combines a strained cyclobutane ring, a synthetically versatile nitrile group, and a reactive aryl bromide handle, designates it as a valuable building block for complex molecular architectures. This guide offers a deep dive into the core aspects of this compound, from its rational synthesis and detailed characterization to its reactivity and strategic applications, particularly in the context of drug discovery. The content herein is curated to provide not just procedural steps, but the underlying chemical logic, empowering researchers to leverage this compound's full potential.

Strategic Importance in Chemical Synthesis

The value of this compound in modern synthesis is rooted in its trifunctional nature.

  • The Cyclobutane Moiety: This four-membered ring introduces a degree of rigidity and a specific three-dimensional conformation into larger molecules. Its inherent ring strain can be both a tool for influencing molecular shape and a latent reactive element for ring-opening transformations. In drug design, such strained rings are explored to create novel scaffolds that can access previously undrugged pockets in biological targets.[1][2]

  • The Aryl Bromide: The bromo-substituted phenyl ring is a linchpin for diversification. It serves as a prime substrate for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[3][4][5][6] This allows for the straightforward introduction of various carbon and heteroatom substituents, making it an ideal point for library synthesis and structure-activity relationship (SAR) studies.

  • The Nitrile Group: The cyano functionality is a versatile precursor to several critical functional groups. It can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, opening numerous pathways for further molecular elaboration.[7][8][9]

This combination of features makes the title compound a powerful intermediate in fragment-based drug discovery (FBDD), where small, well-characterized molecules are elaborated into potent and selective drug candidates.[10][11][12]

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound is achieved through the intramolecular cyclization of a linear precursor, formed by the alkylation of 2-bromophenylacetonitrile.

Recommended Experimental Protocol

Reaction: Tandem SN2 alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane.

Core Principle: This procedure relies on the generation of a stabilized carbanion at the benzylic position, which then sequentially displaces two bromide leaving groups to form the cyclobutane ring. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation without competing side reactions.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-bromophenylacetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the brown-colored benzylic anion is typically observed.

  • Alkylation: Add 1,3-dibromopropane (1.1 eq.) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Visualization of the Synthetic Pathway

Caption: Key steps in the synthesis of this compound.

Compound Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValueSource
CAS Number 28049-62-9[13][14][15]
Molecular Formula C₁₁H₁₀BrN[14]
Molecular Weight 236.11 g/mol [14][16]
Appearance White to off-white solid[15]
Storage Sealed in dry, room temperature or 2-8°C[13][15]
Spectroscopic Data Interpretation

The following data represent typical expected values for structural elucidation.[17][18][19]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct regions. Aromatic protons will appear as a multiplet between δ 7.1-7.7 ppm. The cyclobutane protons will be visible as multiplets in the aliphatic region, typically between δ 2.3-3.0 ppm, integrating to 6H. The complex splitting patterns arise from the restricted rotation and diastereotopic nature of the methylene protons.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum will show 11 distinct signals. The nitrile carbon (C≡N) is expected around δ 122 ppm. The aromatic carbons will appear between δ 125-140 ppm, with the carbon bearing the bromine (C-Br) being distinct. The quaternary carbon of the cyclobutane ring will be around δ 45 ppm, with the methylene carbons appearing further upfield.

  • Infrared (IR) Spectroscopy (ATR): A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230-2240 cm⁻¹. Aromatic C-H and C=C stretching bands will be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • Mass Spectrometry (MS-EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) with an isotopic pattern typical for a molecule containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio) at m/z 235 and 237.

Reactivity and Synthetic Applications

The molecule's structure offers three primary sites for chemical modification, making it a versatile synthetic intermediate.

G cluster_aryl Aryl Bromide Reactions cluster_nitrile Nitrile Transformations core 1-(2-Bromophenyl) cyclobutanecarbonitrile suzuki Suzuki Coupling (New C-C Bond) core->suzuki Pd(0), Base Ar-B(OH)2 buchwald Buchwald-Hartwig (New C-N Bond) core->buchwald Pd(0), Base R2NH sonogashira Sonogashira Coupling (New C-C Bond) core->sonogashira Pd(0), Cu(I) Alkyne hydrolysis_acid Acid Hydrolysis (-> Carboxylic Acid) core->hydrolysis_acid H3O+, Δ reduction Reduction (LiAlH4) (-> Primary Amine) core->reduction 1. LiAlH4 2. H2O

Caption: Major synthetic transformations of the core molecule.

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is the most reactive site for transformations such as:

  • Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a robust method for creating biaryl structures.[3]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a palladium catalyst and a strong base to form N-aryl products, a crucial transformation in pharmaceutical synthesis.

  • Sonogashira Coupling: Reaction with a terminal alkyne catalyzed by palladium and a copper(I) co-catalyst, yielding an aryl-alkyne product.

Nitrile Group Transformations

The nitrile group is a gateway to other essential functionalities:

  • Hydrolysis: Under strong acidic (e.g., H₂SO₄, H₂O) or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, 1-(2-bromophenyl)cyclobutanecarboxylic acid.

  • Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) reduces the nitrile to a primary amine, [1-(2-bromophenyl)cyclobutyl]methanamine. This amine serves as a key precursor for amides, sulfonamides, and other nitrogen-containing structures.

Safety and Handling

Proper handling of this compound is imperative. While specific toxicity data is limited, the structure suggests several potential hazards.[20]

  • Precautionary Measures: Based on its precursor, 2-bromobenzyl cyanide, this compound should be treated as a potent lachrymator and irritant.[21][22][23] All handling should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents. Reaction with acids or bases could potentially lead to the release of hydrogen cyanide, especially under harsh conditions.[21]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for synthetic innovation. Its well-defined reactive sites allow for controlled, sequential modifications, enabling the efficient construction of complex molecules from a single, versatile core. For researchers in drug discovery and process development, a thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its considerable potential in creating novel chemical entities.

References

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China).
  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).
  • The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. URL: [Link]

  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters - ACS Publications. URL: [Link]

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. URL: [Link]

  • Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research - ACS Publications. URL: [Link]

  • Conversion of nitrile to other functional groups. ResearchGate. URL: [Link]

  • The Renaissance of Organo Nitriles in Organic Synthesis. PubMed. URL: [Link]

  • Progress of Enantioselective Nitrile Biotransformations in Organic Synthesis. CHIMIA. URL: [Link]

  • Common Name: BROMOBENZYL CYANIDE HAZARD SUMMARY. NJ.gov. URL: [Link]

  • Thermal Cyclobutane Ring Formation. Semantic Scholar. URL: [Link]

  • Fused-Ring Formation by an Intramolecular "Cut-and-Sew" Reaction between Cyclobutanones and Alkynes. PubMed. URL: [Link]

  • Bromobenzyl Cyanide. PubChem. URL: [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. URL: [Link]

  • Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Organic Syntheses. URL: [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. URL: [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab. URL: [Link]

  • NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. URL: [Link]

  • 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. PubChem. URL: [Link]

  • Fragment-based drug discovery and its application to challenging drug targets. PubMed. URL: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. URL: [Link]

  • Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia-Industry. ResearchGate. URL: [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews. URL: [Link]

  • WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. URL: [Link]

  • Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. MDPI. URL: [Link]

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. NIH. URL: [Link]

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Sources

1-(2-Bromophenyl)cyclobutanecarbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Bromophenyl)cyclobutanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a strategically important synthetic building block in modern medicinal chemistry. Its unique molecular architecture, combining a conformationally rigid cyclobutane scaffold, a versatile nitrile functional group, and a synthetically tractable 2-bromophenyl moiety, offers a compelling platform for the development of novel therapeutics. The cyclobutane ring is increasingly utilized to impart favorable drug-like properties, such as improved metabolic stability, reduced planarity, and precise three-dimensional orientation of pharmacophoric elements.[1] This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its strategic application in drug discovery, particularly as a scaffold for generating diverse chemical libraries through cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their research programs.

Molecular Profile and Physicochemical Properties

The utility of this compound stems from the distinct contributions of its three primary structural components: the phenyl ring, the cyclobutane core, and the nitrile group. The ortho-bromine atom on the phenyl ring serves as a key reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling extensive structural diversification.[2] The four-membered cyclobutane ring introduces a significant degree of conformational rigidity, which can enhance a molecule's binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding.[1][2]

Table 1: Core Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₁H₁₀BrN[3][4][5]
Molecular Weight 236.11 g/mol [3][4][5]
CAS Number 28049-62-9[3][4][5]
Appearance White to off-white solid[2][4]
Storage Conditions Store at 2-8°C, sealed under dry conditions[4]
SMILES Code N#CC1(C2=CC=CC=C2Br)CCC1[5]
InChI Key InChI=1S/C11H10BrN/c12-10-4-2-1-3-9(10)11(8-13)5-6-7-11/h1-4H,5-7H2[4]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic addition of a carbanion to a cyclobutanone precursor, followed by functional group manipulation, or via a nucleophilic substitution pathway. A common and reliable method involves the reaction of 2-bromophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

The causality behind this experimental choice lies in its efficiency. 2-Bromophenylacetonitrile provides the core aromatic and nitrile moieties, and its benzylic proton is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS). The resulting carbanion acts as a nucleophile, undergoing a double alkylation with 1,3-dibromopropane to form the cyclobutane ring in a single, well-controlled process.

Diagram 1: Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product SM1 2-Bromophenylacetonitrile Reaction Cyclization Reaction (-78°C to RT, 12h) SM1->Reaction SM2 1,3-Dibromopropane SM2->Reaction Base NaHMDS in THF Base->Reaction Workup Aqueous Quench (NH4Cl solution) Reaction->Workup Extraction Extraction with EtOAc Workup->Extraction Purify Column Chromatography (Silica Gel) Extraction->Purify FP This compound Purify->FP

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful progression through each step confirms the success of the previous one, culminating in analytical verification of the final product.

  • Flask Preparation: An oven-dried, 500 mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is placed under an argon atmosphere.

    • Expertise & Experience: Strict exclusion of atmospheric moisture is critical, as strong bases like NaHMDS react readily with water, which would quench the reaction and reduce yield.

  • Reagent Addition: Add 2-bromophenylacetonitrile (1.0 equiv) to the flask, followed by anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF, 2.2 equiv) dropwise over 20 minutes. Stir the resulting dark solution at -78°C for 30 minutes.

    • Expertise & Experience: Using a slight excess of base ensures complete deprotonation to form the reactive carbanion. The low temperature controls the reaction rate and prevents potential side reactions.

  • Cyclization: Add 1,3-dibromopropane (1.05 equiv) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Reaction Quench: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Trustworthiness: The quench neutralizes the remaining base and protonates any remaining carbanion intermediates, ensuring the reaction is safely terminated.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Trustworthiness: TLC analysis is used to monitor the reaction progress and guide the choice of solvent system for chromatography, ensuring effective separation of the product from starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the isolated white to off-white solid using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The infrared spectrum should show a characteristic nitrile (C≡N) stretch around 2224 cm⁻¹.[6]

Strategic Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile scaffold in drug discovery programs.

A. Bioisosteric Replacement and Scaffold Hopping

The cyclobutane ring serves as a valuable bioisostere for other chemical groups.[1] For instance, it can replace a gem-dimethyl group to lock in a specific conformation or substitute for larger, more flexible rings to improve pharmacokinetic properties. Its three-dimensional, puckered structure helps to overcome the flat, planar nature of many aromatic drug candidates, which can improve solubility and reduce non-specific binding.[1]

B. A Platform for Library Synthesis via Cross-Coupling

The 2-bromophenyl group is a powerful synthetic handle for diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.

  • Heck Coupling: Reaction with alkenes introduces vinyl substituents.

  • Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.

This synthetic flexibility is crucial during the lead optimization phase of drug discovery, where fine-tuning of molecular properties is essential.

Diagram 2: Downstream Synthetic Diversification

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_heck Heck Coupling Core 1-(2-Bromophenyl) cyclobutanecarbonitrile Suzuki_reagent R-B(OH)₂ Pd Catalyst, Base Core->Suzuki_reagent Buchwald_reagent R₂NH Pd Catalyst, Base Core->Buchwald_reagent Heck_reagent Alkene Pd Catalyst, Base Core->Heck_reagent Suzuki_product Aryl/Heteroaryl Substituted Product Suzuki_reagent->Suzuki_product [Pd] Buchwald_product Amino-Substituted Product Buchwald_reagent->Buchwald_product [Pd] Heck_product Vinyl-Substituted Product Heck_reagent->Heck_product [Pd]

Caption: Potential cross-coupling reactions for diversifying the core scaffold.

Analytical and Safety Protocols

Rigorous quality control and safe handling are paramount when working with novel chemical entities.

Table 2: Analytical Methods for Quality Control
TechniquePurposeExpected Outcome
¹H & ¹³C NMR Structural confirmation and purity assessmentSpectra consistent with the proposed structure, absence of significant impurity signals.
FT-IR Functional group identificationPresence of a sharp C≡N stretch (~2224 cm⁻¹), aromatic C-H, and aliphatic C-H stretches.
LC-MS Purity determination and mass confirmationA single major peak in the chromatogram with a mass corresponding to [M+H]⁺ or [M+Na]⁺.
HPLC Quantitative purity assessmentPurity ≥95% by peak area normalization.
Protocol: Purity Assessment by HPLC
  • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using acetonitrile and water (both with 0.1% trifluoroacetic acid). A typical starting point is a 60:40 mixture of acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Injection Volume: 10 µL.

  • Validation: The retention time should be consistent across runs, and the peak shape should be symmetrical. Purity is calculated from the area percentage of the main peak.

Safety and Handling
  • Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its strategic combination of a conformationally constraining cyclobutane ring and a synthetically versatile bromophenyl group provides medicinal chemists with a powerful tool for navigating complex SAR landscapes. The continued development of efficient synthetic methods and the exploration of this scaffold in diverse therapeutic areas will undoubtedly lead to the discovery of novel clinical candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

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  • AKSci. 1-(4-Bromophenyl)cyclobutanecarbonitrile | 485828-58-8. Retrieved from AKSci. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe3GqB1evSkQ3Nzye2x5pPHKv8bVqXMDvlXtvYK74v4qKkie8epzSXwkUgvchqbSh123AwKMlutNplUmXNMP9nInzJfVarjGmSdXUtmqn9UPc6dmUSrLmrlA8DXSFD2GTSvOiuYTk=]

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An In-Depth Technical Guide to 1-(2-Bromophenyl)cyclobutanecarbonitrile: Structural Analogs and Derivatives as Potent Neuromodulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-bromophenyl)cyclobutanecarbonitrile, a key scaffold in the development of novel central nervous system (CNS) agents. We delve into the intricate structure-activity relationships (SAR), detailed synthetic methodologies, and the pharmacological landscape of its analogs and derivatives, with a particular focus on their modulation of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative therapeutics for neurological and psychiatric disorders.

Introduction: The Emergence of Arylcycloalkylamines in Neuroscience

The journey into the therapeutic potential of arylcycloalkylamines began with the discovery of phencyclidine (PCP) and the subsequent development of ketamine.[1][2] These compounds, characterized by an aryl group and an amine-bearing cycloalkane, exhibit profound effects on the CNS, primarily through their interaction with the NMDA receptor.[3][4] this compound represents a strategic evolution from the well-trodden path of arylcyclohexylamines, offering a unique conformational rigidity and electronic profile due to its cyclobutane core and nitrile functionality.[5][6] This guide will explore the chemical nuances and biological implications of this promising scaffold.

Deconstructing the Core: Structure-Activity Relationships

The pharmacological activity of this compound and its analogs is a finely tuned interplay of its three key structural components: the bromophenyl ring, the cyclobutane scaffold, and the nitrile group.

The Influence of the Aryl Moiety

The nature and position of substituents on the phenyl ring are critical determinants of potency and selectivity. The bromine atom at the ortho position in the parent compound introduces significant steric and electronic effects, influencing the molecule's interaction with the receptor binding pocket.[5]

  • Halogen Substitution: Electron-withdrawing groups like halogens (Br, Cl) on the aromatic ring can impact the molecule's reactivity in nucleophilic substitution and coupling reactions.[5] The position of the halogen is also crucial; for instance, ortho-substitution can induce a specific conformation that may be favorable for receptor binding.

  • Other Substituents: The replacement of the bromo group with other functionalities, such as methoxy or alkyl groups, can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile.[5]

The Cycloalkane Core: A Matter of Rigidity and Strain

The choice of the cycloalkane ring significantly impacts the spatial arrangement of the pharmacophoric elements. The cyclobutane ring, with its higher ring strain compared to cyclohexane, imposes a distinct conformational constraint on the molecule.[5][6] This rigidity can lead to a more defined orientation within the binding site, potentially enhancing affinity and selectivity. The introduction of substituents on the cyclobutane ring can further refine the molecule's three-dimensional shape and biological activity.[7]

The Pivotal Role of the Nitrile Group

The nitrile group is not merely a passive component; it is a key pharmacophore that can engage in various non-covalent interactions within the receptor.[8][9]

  • Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket.[8][10]

  • Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can contribute to favorable electrostatic interactions.

  • Metabolic Stability: The nitrile group is generally metabolically stable, which can contribute to a more favorable pharmacokinetic profile.[9][11]

  • Covalent Interactions: In some cases, the nitrile group can act as a warhead, forming a reversible or irreversible covalent bond with nucleophilic residues like cysteine or serine in the active site of a target protein.[11]

Synthetic Pathways: Crafting the Cyclobutane Core

The synthesis of this compound and its derivatives can be achieved through several strategic routes. The choice of a particular method often depends on the desired substitution pattern, scalability, and stereochemical control.

General Strategy: Nucleophilic Addition to a Cyclobutanone Precursor

A common and versatile approach involves the nucleophilic addition of an organometallic reagent derived from a substituted bromobenzene to a cyclobutanone derivative, followed by the introduction of the nitrile group.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Grignard Formation cluster_reaction2 Nucleophilic Addition cluster_reaction3 Nitrile Introduction 2-Bromobromobenzene 2-Bromobromobenzene Grignard_Reagent 2-Bromophenyl- magnesium bromide 2-Bromobromobenzene->Grignard_Reagent Mg, THF Cyclobutanone Cyclobutanone Intermediate_Alcohol 1-(2-Bromophenyl)- cyclobutanol Grignard_Reagent->Intermediate_Alcohol Cyclobutanone Final_Product 1-(2-Bromophenyl)- cyclobutanecarbonitrile Intermediate_Alcohol->Final_Product NaCN, H+

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Preparation of 2-Bromophenylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 1-bromo-2-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl halide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

  • Once the reaction has started (as evidenced by a color change and gentle reflux), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 1-(2-Bromophenyl)cyclobutanol

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • In a separate flask, dissolve cyclobutanone (1.1 eq) in anhydrous THF.

  • Add the cyclobutanone solution dropwise to the Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-bromophenyl)cyclobutanol.[12]

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • To a solution of 1-(2-bromophenyl)cyclobutanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a dehydrating agent (e.g., thionyl chloride or phosphorus oxychloride) at 0 °C.

  • Stir the reaction mixture at room temperature until the dehydration is complete (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the intermediate alkene.

  • Alternatively, the alcohol can be converted to a better leaving group (e.g., a tosylate) and then displaced with cyanide.

  • For the direct conversion of the alcohol to the nitrile, a mixture of sodium cyanide (or potassium cyanide) and an acid (e.g., p-toluenesulfonic acid) in a suitable solvent can be used.

  • Heat the reaction mixture to reflux until the reaction is complete.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.[13]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 28049-62-9[13][14]
Molecular Formula C₁₁H₁₀BrN[13][15]
Molecular Weight 236.11 g/mol [13]
Appearance White to off-white solid[13]
Boiling Point 347.2 °C at 760 mmHg[15]
Density 1.46 g/cm³[15]
Storage 2-8 °C, sealed in dry conditions[13]

Pharmacological Profile: Targeting the NMDA Receptor

Arylcycloalkylamines, the broader class to which this compound belongs, are well-established as non-competitive antagonists of the NMDA receptor.[3][4] They exert their effects by binding to a site within the ion channel pore, often referred to as the PCP binding site, thereby blocking the influx of calcium ions.[3]

NMDA_Receptor_Modulation cluster_ligands Ligands Glutamate Glutamate GluN2 GluN2 Glutamate->GluN2 Binds to agonist site Glycine Glycine GluN1 GluN1 Glycine->GluN1 Binds to co-agonist site Arylcycloalkylamine 1-(2-Bromophenyl)cyclobutane- carbonitrile Analog PCP_Site PCP_Site Arylcycloalkylamine->PCP_Site Blocks ion channel

The unique structural features of this compound and its analogs suggest a similar mechanism of action. The development of derivatives with varying substituents on the phenyl ring and modifications of the cyclobutane core allows for the fine-tuning of their affinity and selectivity for different NMDA receptor subtypes.[16][17] This subtype selectivity is a key goal in modern drug discovery, as it may lead to therapeutics with improved efficacy and reduced side effects.

The Landscape of Analogs and Derivatives: Expanding the Chemical Space

The modular nature of the this compound scaffold allows for the systematic exploration of its chemical space to optimize pharmacological properties.

Table 2: Representative Structural Analogs and Their Rationale

Analog/DerivativeStructural ModificationRationale for SynthesisPotential Impact
1-(2-Chlorophenyl)cyclobutanecarbonitrile Substitution of bromine with chlorine on the phenyl ring.To investigate the effect of a different halogen on binding affinity and metabolic stability.Altered electronic properties and steric hindrance, potentially affecting receptor interaction.
1-(3-Bromophenyl)cyclobutanecarbonitrile Isomeric shift of the bromine atom from the ortho to the meta position.To probe the spatial requirements of the receptor's binding pocket.Changes in the molecule's overall shape and dipole moment, likely altering binding affinity.[18]
1-(2-Bromophenyl)cyclopentanecarbonitrile Expansion of the cyclobutane ring to a cyclopentane ring.To assess the influence of ring size and conformational flexibility on activity.Reduced ring strain and increased conformational freedom, which may decrease binding affinity.
2-(2-Bromophenyl)cyclobutanamine Reduction of the nitrile group to a primary amine.To introduce a basic center and explore interactions with different receptor residues.Increased polarity and the ability to form salt bridges, potentially leading to a different pharmacological profile.

Future Directions and Conclusion

This compound and its derivatives represent a compelling class of compounds for the development of novel CNS therapeutics. Their ability to modulate the NMDA receptor, coupled with the tunability of their structure, offers a rich field for further investigation. Future research should focus on:

  • Elucidating Subtype Selectivity: Systematic pharmacological screening of a diverse library of analogs to identify compounds with selectivity for specific NMDA receptor subtypes (e.g., GluN2B).

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in animal models of neurological and psychiatric disorders.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of these molecules to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical development.

References

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  • Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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spectroscopic data of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and confirmation of this compound, a compound of interest for synthetic chemistry and drug development professionals. While experimental data for this specific molecule is not widely published, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust predictive analysis. We will explore the theoretical foundations and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, detailed protocols, and in-depth data interpretation are provided to serve as a self-validating framework for researchers.

Introduction

This compound (Molecular Formula: C₁₁H₁₀BrN, Molecular Weight: 236.11 g/mol ) is a halogenated aromatic compound featuring a quaternary carbon center linking a bromophenyl ring, a cyclobutane ring, and a nitrile functional group.[1][2] Such scaffolds are valuable in medicinal chemistry as the distinct structural motifs can be pivotal for biological activity and patentability. The bromine atom provides a reactive handle for further synthetic modifications via cross-coupling reactions, while the nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to other functional groups.

Given its potential as a synthetic intermediate, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive evidence of molecular structure. This guide outlines the expected spectroscopic signature of this compound, offering a predictive blueprint for its characterization.

Molecular Structure and Spectroscopic Overview

A logical workflow is essential for the complete and efficient characterization of a novel or synthesized compound. The process involves a multi-technique approach where each method provides complementary information.

G cluster_0 Spectroscopic Workflow A Synthesis & Purification of This compound B Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Pattern A->B Sample Analysis C Infrared (IR) Spectroscopy Identifies Key Functional Groups (C≡N, C-Br) A->C Sample Analysis D ¹³C NMR Spectroscopy Determines Carbon Skeleton & Environment A->D Sample Analysis E ¹H NMR Spectroscopy Elucidates Proton Framework & Connectivity A->E Sample Analysis F Structural Confirmation B->F Data Integration C->F Data Integration D->F Data Integration E->F Data Integration

Caption: A standard workflow for the spectroscopic characterization of a synthetic compound.

The structure of this compound presents several key features for spectroscopic analysis:

  • An ortho-disubstituted (1,2-disubstituted) benzene ring.

  • A cyclobutane ring with three distinct methylene proton environments.

  • A quaternary carbon atom.

  • A nitrile (C≡N) functional group.

  • A carbon-bromine (C-Br) bond.

Caption: Structure of this compound with key carbon atoms labeled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is the cornerstone of structural elucidation, providing detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the key diagnostic regions are the aromatic region (7.0-8.0 ppm) and the aliphatic region (1.5-3.0 ppm). The substitution pattern on the benzene ring is expected to produce a complex, yet interpretable, set of four distinct signals. The diastereotopic protons of the cyclobutane ring will give rise to overlapping multiplets.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for many organic compounds and its single residual peak at ~7.26 ppm, which serves as an internal reference.

  • Instrument: A 400 MHz (or higher) NMR spectrometer. Higher field strengths are advantageous for resolving complex multiplets, which are expected for this compound.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.

    • Spectral Width: A sweep width of -2 to 12 ppm is sufficient to cover all expected proton signals.

    • Temperature: Standard probe temperature (e.g., 298 K).

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is predicted to show signals in two main regions.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.65dd1HAr-HAromatic proton ortho to the bromine atom, deshielded by its electronegativity. The splitting pattern (doublet of doublets) arises from coupling to two non-equivalent neighboring protons.[3]
~ 7.55dd1HAr-HAromatic proton ortho to the cyclobutane group, deshielded by the ring current and anisotropy of the nitrile.
~ 7.40td1HAr-HAromatic proton meta to bromine, appearing as a triplet of doublets due to coupling with two ortho and one para proton.
~ 7.20td1HAr-HAromatic proton meta to the cyclobutane group, typically the most shielded of the aromatic protons.
2.70 - 2.90m2HCyclobutane-H (α)Protons on the carbons adjacent to the quaternary center. They are deshielded by the proximity of the aromatic ring and nitrile group.
2.45 - 2.65m2HCyclobutane-H (α)The other two protons adjacent to the quaternary center. Expected to be a complex multiplet due to geminal and vicinal coupling.
2.00 - 2.20m2HCyclobutane-H (β)Protons on the carbon furthest from the phenyl ring, appearing as a complex multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. A standard broadband proton-decoupled experiment will show each unique carbon as a single sharp peak. For this molecule, we expect to see 9 distinct signals: 6 for the aromatic carbons, 2 for the cyclobutane carbons (due to symmetry), and 1 for the nitrile carbon. The quaternary carbon signals (C-Br, C-CN, and the ipso-carbon) will typically be of lower intensity.

Experimental Protocol
  • Sample and Instrument: The same sample and spectrometer as for ¹H NMR can be used.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with nuclear Overhauser effect (NOE) (e.g., 'zgpg30').

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A sweep width of 0 to 220 ppm is standard.

Predicted Spectrum and Interpretation
Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~ 142QuaternaryAr-C (ipso)The aromatic carbon attached to the cyclobutane ring. Its chemical shift is influenced by the alkyl substituent.[4]
~ 134CHAr-CHAromatic CH carbon.
~ 131CHAr-CHAromatic CH carbon.
~ 128CHAr-CHAromatic CH carbon.
~ 127CHAr-CHAromatic CH carbon.
~ 122QuaternaryAr-C-BrThe carbon atom directly bonded to bromine shows a characteristic shift.[4]
~ 121QuaternaryC≡NThe nitrile carbon has a distinct chemical shift in this region.[5]
~ 45QuaternaryC-(Ar)(CN)The quaternary carbon of the cyclobutane ring.
~ 35CH₂Cyclobutane-CH₂ (β)Methylene carbons adjacent to the quaternary center.
~ 17CH₂Cyclobutane-CH₂ (γ)The single methylene carbon at the 'bottom' of the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the most diagnostic peaks will be the sharp C≡N stretch and the various C-H and C-Br stretches.

Experimental Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared.

  • Instrument: A standard benchtop FTIR spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32 scans co-added to produce the final spectrum.

    • Resolution: 4 cm⁻¹ is sufficient for routine identification.

Predicted Spectrum and Interpretation
Wavenumber (cm⁻¹)IntensityVibrationRationale
3100 - 3000MediumAromatic C-H StretchCharacteristic of sp² C-H bonds on the benzene ring.[6]
2980 - 2850MediumAliphatic C-H StretchCharacteristic of the sp³ C-H bonds in the cyclobutane ring.[6]
~ 2240Sharp, MediumC≡N StretchThis is a highly diagnostic, sharp absorption for the nitrile functional group. Its intensity is medium because it is attached to a quaternary carbon.[7]
~ 1580, 1470Medium-StrongAromatic C=C StretchThese absorptions are characteristic of the benzene ring skeleton.
750 - 700StrongC-H Out-of-plane BendA strong band in this region is highly indicative of ortho-disubstitution on a benzene ring.
600 - 500Medium-StrongC-Br StretchThe carbon-bromine stretch appears in the low-frequency "fingerprint" region of the spectrum.[8]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. The presence of bromine is easily identified due to its characteristic isotopic signature: a near 1:1 ratio of the M+ and M+2 peaks, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used.

    • Mass Range: Scan from m/z 50 to 500.

Predicted Spectrum and Interpretation
m/z ValueIdentityRationale
235.00 / 237.00[M+H]⁺The protonated molecular ion peak. The two peaks of nearly equal intensity are the definitive signature of a monobrominated compound (⁷⁹Br and ⁸¹Br isotopes).
209.02 / 211.02[M-CN]⁺Loss of the nitrile radical is a possible fragmentation pathway.
182.04 / 184.04[C₇H₆Br]⁺Fragmentation involving the loss of the cyclobutanecarbonitrile moiety.
156.96[C₆H₄Br]⁺The bromophenyl cation, a very common fragment for such compounds.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, FTIR confirms the presence of key functional groups (notably the nitrile), and mass spectrometry verifies the molecular weight and elemental composition, with the bromine isotopic pattern serving as a crucial confirmation point. The predicted data presented in this guide provides a robust framework for researchers to confirm the synthesis and purity of this valuable chemical intermediate, ensuring the integrity of subsequent research and development efforts.

References

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commercial availability of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Bromophenyl)cyclobutanecarbonitrile: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its commercial availability, physicochemical properties, logical synthetic pathways, and its strategic application as a building block in modern synthetic chemistry.

Introduction and Strategic Importance

This compound (CAS No. 28049-62-9) is a substituted aromatic compound featuring a unique combination of three key functional moieties: a brominated phenyl ring, a strained cyclobutane ring, and a cyano (nitrile) group. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis.

The strategic importance of this molecule lies in the distinct roles each component plays:

  • Bromophenyl Group: The bromine atom at the ortho-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for the introduction of further molecular complexity.[1] Halogenated aromatic systems are frequently employed in the design of pharmaceuticals and agrochemicals to enhance biological activity and stability.[2]

  • Cyclobutane Ring: Increasingly utilized in medicinal chemistry, the cyclobutane motif offers a rigid, puckered three-dimensional scaffold.[3][4] Its incorporation into drug candidates can improve metabolic stability, fine-tune binding conformations, increase potency, and serve as a bioisostere for other chemical groups like alkenes or larger rings.[3][4]

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing a gateway to numerous other functional groups essential for pharmacophore development.

The convergence of these features in a single, readily available molecule allows for the rapid construction of complex and novel chemical entities for screening and development.

Commercial Availability and Procurement

This compound is commercially available from a variety of fine chemical suppliers that specialize in providing building blocks for research and development. It is typically offered in research-scale quantities, from milligrams to several grams.

For procurement, researchers should reference the compound by its CAS Number (28049-62-9) to ensure the correct isomer is sourced. Several suppliers list this compound in their catalogs, often with specified purity levels (typically ≥95%).

Table 1: Supplier Information and Chemical Identifiers

ParameterValueSource(s)
Chemical Name This compound[5][6][7]
CAS Number 28049-62-9[5][6][7]
Molecular Formula C₁₁H₁₀BrN[5][6][7]
Molecular Weight 236.11 g/mol [5][7]
MDL Number MFCD11036692[6][7]
Example Suppliers BLD Pharm, Shanghai Amole Biotechnology[5][6]

Note: Availability and stock levels are subject to change. It is recommended to contact suppliers directly for current information and to request a Certificate of Analysis (CofA).

Physicochemical and Safety Data

Understanding the physical properties and handling requirements is crucial for the safe and effective use of this compound in a laboratory setting.

Table 2: Physicochemical Properties

PropertyValueSource(s)
Density 1.46 g/cm³ (Predicted)[5]
Boiling Point 347.2 °C at 760 mmHg (Predicted)[5]
Storage Sealed in dry, room temperature[6]
Safety and Handling

While specific toxicology data for this exact compound is limited, related brominated aryl nitriles are classified as hazardous. Based on data for analogous structures like 1-(2-Bromophenyl)cyclopropanecarbonitrile, the following precautions are advised[8]:

  • Hazard Statements: Assumed to be harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, should be worn at all times.

  • Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Logical Synthesis and Manufacturing Overview

The industrial production of this compound is achieved through multi-step organic synthesis. While proprietary methods may vary between manufacturers, a logical and common approach involves the alkylation of a phenylacetonitrile derivative.

A plausible synthetic route can be inferred from established chemical reactions and procedures for similar molecules.[2][9] The core transformation likely involves the formation of a carbon-carbon bond between the benzylic carbon of a 2-bromophenylacetonitrile precursor and a suitable 1,3-dihalobutane or a related cyclobutane electrophile.

Key Synthetic Steps:
  • Deprotonation: The synthesis would commence with 2-bromophenylacetonitrile. The α-proton (the proton on the carbon adjacent to both the phenyl ring and the nitrile) is acidic and can be removed by a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to generate a stabilized carbanion (enolate).

  • Cyclization/Alkylation: This nucleophilic carbanion is then reacted with a bifunctional electrophile, such as 1-bromo-3-chloropropane or 1,3-diiodopropane, in an intramolecular-like cyclization to form the four-membered cyclobutane ring.

  • Workup and Purification: Following the reaction, an aqueous workup is performed to quench the base and remove inorganic salts. The crude product is then purified, typically via column chromatography on silica gel, to isolate the this compound with high purity.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Start 2-Bromophenylacetonitrile Base Strong Base (e.g., NaHMDS) Start->Base Deprotonation Carbanion Stabilized Carbanion Intermediate Base->Carbanion Electrophile 1,3-Dihalopropane Alkylation Nucleophilic Attack & Ring Formation Electrophile->Alkylation Crude_Product Crude Product Mixture Purification Column Chromatography Crude_Product->Purification Isolation Final_Product Pure this compound Purification->Final_Product G cluster_apps Potential Applications in Synthesis Molecule This compound Bromophenyl Group Cyclobutane Ring Nitrile Group App1 Cross-Coupling Reactions (Suzuki, Heck, etc.) Molecule:f0->App1 Enables App2 Improved PK Profile & Metabolic Stability Molecule:f1->App2 Imparts App3 Conformational Rigidity for Target Binding Molecule:f1->App3 Provides App4 Conversion to Amine, Acid, Tetrazole Molecule:f2->App4 Allows

Diagram 2: Relationship between structural features and synthetic applications.

Analytical Characterization

Quality control and structural verification are paramount. Commercially sourced material should be accompanied by a Certificate of Analysis detailing its purity and the methods used for verification. Standard analytical techniques for this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the placement of protons, verifying the overall structure.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the sharp, characteristic absorbance of the nitrile (C≡N) stretch, typically around 2230-2260 cm⁻¹.

Conclusion

This compound is a readily available and strategically valuable chemical building block for researchers in synthetic and medicinal chemistry. Its unique trifecta of a reactive bromine handle, a convertible nitrile group, and a conformationally rigid cyclobutane ring provides an efficient platform for the synthesis of novel and complex molecules. Understanding its commercial availability, safe handling protocols, and potential synthetic applications enables its effective integration into drug discovery and development workflows, facilitating the exploration of new chemical space and the creation of next-generation therapeutics.

References

  • 1-(2-BROMOPHENYL)-CYCLOBUTANECARBONITRILE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com.
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  • 28049-62-9|this compound|BLD Pharm.
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safety and handling of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 1-(2-Bromophenyl)cyclobutanecarbonitrile

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the safe handling, synthesis, and application of this compound. As a key synthetic intermediate, understanding its properties and reactivity is paramount for its effective and safe utilization in complex organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic compound featuring a cyclobutane ring and a nitrile functional group. This unique combination of moieties makes it a versatile building block, particularly for creating sterically hindered quaternary centers, a common feature in bioactive molecules. The presence of the ortho-bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Table 1: Physicochemical and Identity Data for this compound

PropertyValueSource(s)
IUPAC Name 1-(2-bromophenyl)cyclobutane-1-carbonitrileN/A
CAS Number 28049-62-9[1][2][3]
Molecular Formula C₁₁H₁₀BrN[1][2][4]
Molecular Weight 236.11 g/mol [1][2][4]
Appearance White to off-white solid[1]
Storage Temperature 2-8°C or Room Temperature, sealed in a dry environment[1][3]
Melting/Boiling Point Data not consistently reported[5][6]
Solubility Likely low in water; soluble in organic solvents like DCM and EtOAc[6]

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning
Classification is based on data for structurally similar compounds and should be treated as provisional.[7]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of safety protocols must be followed to minimize exposure risk. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Engineering Controls
  • Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][7]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7][8]

  • Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact. Gloves should be inspected before use and changed immediately if contamination occurs.[7][8]

  • Body Protection: A standard laboratory coat must be worn. For larger quantities, a chemically resistant apron is recommended.[5]

  • Respiratory Protection: If handling large quantities or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.[5]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][8]

  • Contaminated clothing should be removed immediately and laundered before reuse.[7]

GHS_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Start Review SDS Don_PPE Don PPE: - Goggles - Lab Coat - Nitrile Gloves Start->Don_PPE Setup Set Up in Fume Hood Don_PPE->Setup Weigh Weigh Solid Setup->Weigh Dissolve Dissolve/React Weigh->Dissolve Clean Clean Glassware in Fume Hood Dissolve->Clean Waste Dispose of Waste (Halogenated Organics) Clean->Waste Store Store Product (Sealed, 2-8°C) Waste->Store Doff_PPE Doff PPE Store->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Standard Laboratory Workflow for Handling Hazardous Solids.

Emergency Procedures

Prompt and correct action is critical in the event of an accidental exposure or spill.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Spill Response: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Sweep up the material, place it in a sealed container, and label it for chemical waste disposal.[8] Do not allow the material to enter drains or waterways.[7]

  • Fire Fighting: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Water spray may be used to cool containers. Firefighters should wear self-contained breathing apparatus (SCBA).[8]

Emergency_Response cluster_routes cluster_actions Exposure Exposure Event (Spill, Splash, Inhalation) Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Remove Clothing Wash with Soap & Water Skin->WashSkin FlushEyes Flush Eyes (15+ minutes) Eye->FlushEyes Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical FlushEyes->Medical

Caption: First Aid Workflow for Accidental Exposure.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the dialkylation of 2-bromophenylacetonitrile with 1,3-dihalopropane. This method relies on the acidity of the α-proton to the nitrile group, which can be deprotonated by a strong base to form a nucleophilic carbanion.

Causality Behind Experimental Choices
  • Reactants: 2-Bromophenylacetonitrile serves as the carbon backbone. 1,3-Dibromopropane is chosen as the alkylating agent to form the four-membered cyclobutane ring in a single, intramolecular cyclization step following the initial alkylation.

  • Base: A strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) is used to ensure complete deprotonation of the acetonitrile without competing in nucleophilic substitution reactions.[10]

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation, promoting the reaction.[10] The reaction must be kept anhydrous to prevent quenching of the carbanion by water.

  • Temperature: The initial deprotonation is often performed at a low temperature to control the reaction rate, followed by warming to room temperature to drive the alkylation and cyclization to completion.

Step-by-Step Synthesis Protocol
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add 2-bromophenylacetonitrile (1.0 equiv) to anhydrous THF in an oven-dried, round-bottomed flask.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add NaHMDS (2.1 equiv, typically as a 1.0 M solution in THF) dropwise. Stir the resulting solution at 0°C for 30 minutes.

  • Alkylation/Cyclization: Add 1,3-dibromopropane (1.1 equiv) dropwise to the reaction mixture at 0°C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Synthesis_Workflow Reactants Reactants: - 2-Bromophenylacetonitrile - 1,3-Dibromopropane - NaHMDS (Base) - Anhydrous THF (Solvent) Reaction Reaction Vessel (Inert Atmosphere, 0°C -> RT) Reactants->Reaction Quench Quench with Sat. aq. NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product Pure Product: This compound Purify->Product

Caption: General Workflow for the Synthesis of the Title Compound.

Reactivity and Synthetic Applications

This compound is a valuable intermediate due to its two primary reactive sites: the nitrile group and the carbon-bromine bond.

  • Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. More commonly in drug development, it is reduced using reagents like Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the corresponding primary amine, 1-(2-bromophenyl)cyclobutanamine. This amine is a crucial building block for introducing the cyclobutylamine moiety into larger molecules.

  • Aryl Bromide Transformations: The ortho-bromine atom is well-positioned for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups such as aryl, alkyl, or alkyne substituents.[11]

This dual reactivity makes it a key precursor in the synthesis of complex molecules, including analogs of anesthetic compounds like ketamine, where an aryl group is attached to a cycloalkane ring bearing an amine.[12][13]

Reactivity_Pathway Start This compound Amine 1-(2-Bromophenyl)cyclobutanamine Start->Amine Reduction (e.g., LiAlH₄) Acid 1-(2-Bromophenyl)cyclobutanecarboxylic Acid Start->Acid Hydrolysis (H₃O⁺) Coupled 1-(2-Aryl/Alkyl)cyclobutanecarbonitrile Start->Coupled Cross-Coupling (e.g., Suzuki)

Caption: Key Synthetic Transformations of the Title Compound.

Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][7] For long-term stability, storage at 2-8°C is recommended.[1]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste and disposed of via a licensed chemical destruction plant or controlled incineration.[5] Do not discharge into sewer systems.[5]

Conclusion

This compound is a valuable synthetic intermediate with manageable hazards when handled with appropriate care. Adherence to the safety protocols outlined in this guide, including the consistent use of engineering controls and personal protective equipment, is essential for mitigating risks. A thorough understanding of its reactivity is key to leveraging its full potential in the synthesis of complex molecular targets for research and drug development.

References

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An In-depth Technical Guide to the Potential Applications of 1-(2-Bromophenyl)cyclobutanecarbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Within this landscape, scaffolds that offer a unique three-dimensional architecture are of paramount importance. 1-(2-Bromophenyl)cyclobutanecarbonitrile emerges as a compelling, yet underexplored, scaffold. This technical guide synthesizes current knowledge on related chemical motifs to postulate and explore the potential applications of this specific molecule in medicinal chemistry. By leveraging the distinct properties of the cyclobutane ring, the 2-bromophenyl group, and the strategically placed nitrile, this compound presents a versatile starting point for developing modulators of high-value biological targets, particularly in the realms of neuroscience and oncology. This document provides a forward-looking analysis of its synthetic accessibility, potential structure-activity relationships, and detailed experimental workflows for its validation.

Introduction: The Strategic Value of 3D Scaffolds in Drug Design

The pharmaceutical industry has witnessed a trend towards molecules with greater three-dimensional (3D) character, moving away from flat, aromatic-heavy structures.[1] Molecules with increased sp³-hybridized carbon content often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can achieve greater selectivity for their biological targets.[1] The cyclobutane motif is an exemplary scaffold in this regard, offering a rigid, puckered structure that can orient substituents in precise vectors, thereby facilitating optimal interactions within a protein's binding pocket.[2][3][4]

This compound integrates three key pharmacophoric elements:

  • The Cyclobutane Core: This strained four-membered ring provides conformational restriction, locking pendant groups into a defined bioactive conformation.[4][5] It can serve as a bioisostere for gem-dimethyl groups or larger rings and can effectively fill hydrophobic pockets.[4]

  • The 2-Bromophenyl Group: The bromine atom offers a site for further chemical modification (e.g., cross-coupling reactions) and can participate in halogen bonding, a crucial non-covalent interaction for enhancing ligand affinity. Its position on the phenyl ring introduces specific steric and electronic properties. Bromophenol derivatives, for instance, have shown a range of biological activities including antioxidant and anticancer effects.[6][7]

  • The Nitrile Moiety: Far from being a simple inert group, the nitrile is a versatile functional group in medicinal chemistry.[8][9] It can act as a hydrogen bond acceptor, a bioisostere for carbonyls or halogens, and can improve pharmacokinetic profiles.[10][11] Crucially, its placement on a quaternary carbon in this scaffold prevents metabolic release of cyanide.[10]

This guide will now delve into the practical synthesis of the title compound, followed by a detailed exploration of its most promising therapeutic applications based on analog-driven data.

Synthesis and Physicochemical Characterization

The synthesis of this compound is not explicitly detailed in widely available literature, however, its synthesis can be reliably predicted based on established chemical principles for analogous structures.[12] A plausible and efficient synthetic route is outlined below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 28049-62-9[13][14][15]
Molecular Formula C₁₁H₁₀BrN[14]
Molecular Weight 236.11 g/mol [13][14]
MDL Number MFCD11036692[13][14]
Protocol 1: Proposed Synthesis of this compound

This protocol describes a two-step process starting from commercially available 2-bromophenylacetonitrile.

Step 1: α,α-Dialkylation of 2-Bromophenylacetonitrile

  • To an oven-dried, round-bottomed flask under an inert argon atmosphere, add 2-bromophenylacetonitrile (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (2.5 equiv) dropwise. The solution is expected to change color, indicating deprotonation.

  • After stirring for 20-30 minutes, add 1,3-dibromopropane (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the title compound.

Step 2: Characterization

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Assess purity using High-Performance Liquid Chromatography (HPLC).

Postulated Medicinal Chemistry Applications

Based on the structural motifs present in this compound, we can hypothesize several high-potential therapeutic applications.

Central Nervous System (CNS) Agents: Modulators of Serotonin Receptors

The 2-bromophenyl moiety is a key feature in several potent serotonergic compounds. For instance, the 2,5-dimethoxy-4-bromophenethylamine (2C-B) scaffold and its N-benzyl derivatives (NBOMes) are known to be potent agonists of serotonin 5-HT₂ receptors.[16] While this compound is structurally distinct, the presence of the bromophenyl group suggests a potential for interaction with serotonin receptors. The rigid cyclobutane scaffold could confer selectivity for specific receptor subtypes, a highly desirable trait for minimizing off-target effects.

  • Hypothesis: this compound and its derivatives could act as selective modulators (agonists, antagonists, or allosteric modulators) of 5-HT₂A or 5-HT₂C receptors, making them potential leads for treating depression, anxiety, or psychosis.

Oncology: Development of Novel Anticancer Agents

Both bromophenol-containing natural products and cyclobutane-based drugs have demonstrated significant utility in oncology.[3][6] Carboplatin, a cornerstone of chemotherapy, features a cyclobutane-1,1-dicarboxylate ligand that modulates its reactivity and toxicity profile.[2][4][5] Furthermore, various bromophenol derivatives have been shown to induce apoptosis in cancer cell lines.[6]

  • Hypothesis: The rigid cyclobutane core of this compound can be used to orient the bromophenyl moiety to interact with specific enzymatic targets or protein-protein interaction sites implicated in cancer progression. The nitrile group can contribute to binding affinity through polar interactions.[11] Potential targets could include kinases or metabolic enzymes overexpressed in tumor cells.

Antimicrobial Agents

Structurally related compounds have shown potential as antimicrobial agents. For example, 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile has been investigated for its potential activity against Mycobacterium tuberculosis.[12] Additionally, other bromophenyl derivatives have exhibited antifungal activity.[17]

  • Hypothesis: The combination of the lipophilic bromophenyl group and the rigid cyclobutane structure could facilitate cell wall penetration in bacteria or fungi. The nitrile group could then interact with essential enzymes, disrupting cellular processes. This scaffold could serve as a starting point for developing novel antibiotics or antifungals.

Proposed Mechanisms of Action & Structure-Activity Relationships (SAR)

The therapeutic potential of this scaffold is underpinned by the distinct roles each of its components can play in molecular recognition.

  • The Nitrile Group: The strong dipole of the nitrile can act as a key hydrogen bond acceptor, mimicking interactions of hydroxyl or carboxyl groups.[10] It can also serve as a bioisostere for halogens, improving contact with amino acids in a binding pocket.[10]

  • The Bromophenyl Moiety: The bromine atom at the ortho position can induce a specific conformational preference of the phenyl ring relative to the cyclobutane core. This bromine can also form a halogen bond with a Lewis basic residue (e.g., the backbone carbonyl of an amino acid), an interaction known to significantly enhance binding affinity.

  • The Cyclobutane Scaffold: This unit serves to reduce the planarity of the molecule and provides distinct vectors for chemical diversification.[1] Modifications to the cyclobutane ring or substitutions on the phenyl ring can be systematically explored to build a robust SAR profile.

Experimental Workflows for Target Validation

The following section outlines a logical, tiered approach to evaluating the biological activity of this compound and its future analogs.

Diagram 1: Target Validation Workflow

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cell-Based Functional Assays cluster_3 Phase 4: Lead Optimization A Synthesis of Core Scaffold This compound B Analog Generation (Suzuki, Buchwald-Hartwig, etc.) A->B Diversification C Primary Binding Assays (e.g., Radioligand Binding for GPCRs) B->C D Enzyme Inhibition Assays (e.g., Kinase Activity) B->D E Antimicrobial MIC Testing B->E F Second Messenger Assays (e.g., Calcium Flux, cAMP) C->F Confirm Hits G Cancer Cell Viability/ Apoptosis Assays (MTT, Caspase) D->G Confirm Hits H ADME-Tox Profiling (Metabolic Stability, Cytotoxicity) F->H G->H I SAR Analysis & Iterative Design H->I Data for Next Cycle I->B Redesign

Sources

The Cyclobutane Ring: A Cornerstone of Modern Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique stereochemical and conformational properties, born from a delicate balance of ring strain and puckered geometry, offer a compelling strategy to address multifaceted challenges in drug design. This guide provides a comprehensive exploration of the cyclobutane ring's role in modern drug discovery, moving beyond a simple catalog of its applications to delve into the fundamental principles that govern its utility. We will dissect the strategic incorporation of this four-membered carbocycle to enhance potency, selectivity, and pharmacokinetic profiles, offering field-proven insights into its application as a conformational constraint, a bioisosteric replacement, and a key element in navigating complex biological landscapes. Detailed experimental protocols and visual workflows are provided to bridge theory with practical application, empowering researchers to leverage the full potential of this remarkable structural unit.

The Enduring Appeal of a Strained Scaffold: Physicochemical Properties of the Cyclobutane Ring

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1][2] This inherent strain is not a liability but rather the source of its unique and advantageous properties in drug design. Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane, cyclobutane adopts a distinctly puckered or "butterfly" conformation to alleviate torsional strain.[1][3] This non-planar geometry is a critical feature that medicinal chemists exploit to orient substituents in precise three-dimensional space.

Key physicochemical properties that underpin the utility of the cyclobutane ring include:

  • Puckered Conformation: The folded structure of cyclobutane allows for axial and equatorial positioning of substituents, influencing their spatial relationship and interaction with biological targets.[4][5] This conformational rigidity can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding and thereby enhancing potency.[4]

  • Increased s-character in C-H bonds: The strain in the cyclobutane ring leads to a higher degree of s-character in the carbon-hydrogen bonds and p-character in the carbon-carbon bonds.[1][2] This can influence the acidity of adjacent protons and the overall electronic properties of the molecule.

  • Metabolic Stability: The carbon-rich framework of cyclobutane is generally less susceptible to oxidative metabolism compared to more electron-rich or flexible systems.[6] This can block sites of metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[4][6]

  • Three-Dimensionality: The non-planar nature of the cyclobutane ring contributes to the overall three-dimensionality (3D) of a molecule, increasing its fraction of sp3-hybridized carbons (Fsp3).[6] A higher Fsp3 character is often correlated with increased clinical success rates, as it can lead to improved solubility, reduced off-target effects, and better complementarity with protein binding pockets.[6]

Strategic Applications of the Cyclobutane Moiety in Drug Design

The decision to incorporate a cyclobutane ring into a drug candidate is a strategic one, driven by the desire to overcome specific challenges in the drug discovery pipeline. The following sections detail the key applications of this versatile scaffold.

Conformational Restriction: Locking in Bioactive Conformations

Flexible molecules often pay an entropic penalty upon binding to their target, as they must adopt a specific, rigid conformation. The introduction of a cyclobutane ring can conformationally lock a molecule into its bioactive form, mitigating this entropic loss and potentially increasing binding affinity.[4][7]

A prime example of this strategy is seen in the development of inhibitors for the Janus kinase (JAK) family of enzymes, which are implicated in inflammatory and autoimmune diseases.[8] Replacing a flexible n-butanoic acid side chain with a rigid cis-cyclobutane acetic acid led to a significant improvement in the inhibitory potency of a retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist.[5] The cyclobutane ring effectively oriented the carboxylic acid group for optimal interaction with key amino acid residues in the binding site.[5]

Experimental Workflow: Assessing Conformational Restriction via NMR and X-ray Crystallography

This protocol outlines the key steps to experimentally validate the conformational preferences of a cyclobutane-containing drug candidate.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_comp Computational Modeling synthesis Synthesize and purify cyclobutane-containing compound and acyclic analog nmr_acq Acquire 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR spectra in solution synthesis->nmr_acq crystal Grow single crystals of the cyclobutane derivative synthesis->crystal nmr_analysis Analyze coupling constants and NOE correlations to determine solution conformation nmr_acq->nmr_analysis dft Perform DFT calculations to model conformational energy landscapes nmr_analysis->dft Compare experimental data with calculated structures xray_diff Perform X-ray diffraction analysis to determine the solid-state structure crystal->xray_diff xray_diff->dft Compare experimental data with calculated structures md Run molecular dynamics simulations to explore conformational dynamics dft->md

Caption: Workflow for the conformational analysis of cyclobutane derivatives.

Bioisosteric Replacement: A Versatile Mimic

The cyclobutane ring serves as an effective bioisostere for a variety of common chemical motifs, offering a means to fine-tune a molecule's physicochemical and pharmacological properties.

  • Alkene and Alkyne Bioisostere: Replacing a double or triple bond with a cyclobutane ring can prevent cis/trans isomerization, improve metabolic stability, and maintain the desired spatial orientation of substituents.[2][7] This is particularly valuable in cases where the unsaturated bond is a metabolic liability.

  • Aryl Ring Bioisostere: The replacement of a planar aromatic ring with a puckered cyclobutane moiety is a powerful strategy in modern medicinal chemistry.[6] This substitution increases the Fsp3 character of the molecule, which can lead to improved solubility, enhanced metabolic stability, and better binding affinity due to improved complementarity with the target's binding pocket.[6] While not a perfect geometric mimic, the 1,3-disubstituted cyclobutane can effectively project substituents in a manner similar to a para-substituted phenyl ring.

  • gem -Dimethyl Group Bioisostere: A spirocyclic cyclobutane can act as a bioisostere for a gem-dimethyl group, offering a more rigid and three-dimensional alternative. This can be advantageous for filling hydrophobic pockets and improving ligand efficiency.

Table 1: Comparison of Physicochemical Properties: Aromatic Ring vs. Cyclobutane Bioisostere

PropertyAromatic Ring (e.g., Phenyl)Cyclobutane RingRationale for Improvement with Cyclobutane
Geometry PlanarPuckered (3D)Enhanced complementarity with non-planar binding sites.
Fsp3 Character LowHighCorrelated with higher clinical success rates and improved solubility.[6]
Metabolic Stability Susceptible to oxidative metabolism (e.g., hydroxylation)Generally more resistant to oxidative metabolismReduced metabolic clearance and longer half-life.[6]
Solubility Generally lowerOften higherIncreased 3D character disrupts crystal packing, leading to better solubility.[6]
Enhancing Pharmacokinetic Properties

The incorporation of a cyclobutane ring can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Metabolic Stability: As previously mentioned, the cyclobutane scaffold can block metabolically labile sites.[4] A notable example is the development of Ivosidenib (Tibsovo®), an inhibitor of isocitrate dehydrogenase 1 (IDH1).[5] The initial lead compound suffered from poor metabolic stability of its cyclohexane and imidazole moieties. Replacing the cyclohexyl amine with a difluorocyclobutanyl amine was a key optimization step that significantly improved metabolic stability, leading to a clinically viable drug.[5]

  • Modulation of Physicochemical Properties: The introduction of a cyclobutane ring can alter a molecule's lipophilicity (LogP) and aqueous solubility. By increasing the Fsp3 character, cyclobutane-containing compounds often exhibit improved solubility, which is a critical factor for oral bioavailability.[6]

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a standard method for assessing the metabolic stability of a cyclobutane-containing compound compared to its non-cyclobutane analog.

Materials:

  • Test compounds (cyclobutane-containing and analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

The Cyclobutane Ring in Marketed Drugs: Case Studies

The successful application of the cyclobutane motif is evident in several FDA-approved drugs across various therapeutic areas.

  • Carboplatin (Paraplatin®): A cornerstone in the treatment of various cancers, Carboplatin is a second-generation platinum-based chemotherapeutic agent.[4][9] The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, Cisplatin. This results in a different toxicity profile, most notably reduced nephrotoxicity, a significant clinical advantage.[4]

  • Boceprevir (Victrelis®): An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, Boceprevir contains a cyclobutane group in its P1 region.[5] This cyclobutane moiety was found to be significantly more potent than the corresponding cyclopropyl and cyclopentyl analogues, highlighting the optimal fit of the four-membered ring in the enzyme's active site.[5]

  • Apalutamide (Erleada®): An androgen receptor (AR) antagonist for the treatment of prostate cancer, Apalutamide features a spirocyclic cyclobutane.[5] This structural element contributes to the molecule's high binding affinity and antagonist activity.

  • Ivosidenib (Tibsovo®): As discussed earlier, the incorporation of a difluorocyclobutylamine was critical in overcoming metabolic instability in this first-in-class IDH1 inhibitor for the treatment of IDH1-mutant cancers.[5]

Synthetic Strategies for Accessing Cyclobutane Scaffolds

The increased application of cyclobutanes in drug discovery has been paralleled by the development of robust and efficient synthetic methodologies.

[2+2] Cycloaddition: The Workhorse Reaction

The [2+2] cycloaddition is a powerful and widely used method for the construction of cyclobutane rings.[10] This reaction involves the combination of two unsaturated components, typically alkenes, to form a four-membered ring. According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[10]

Synthetic Pathway: Photochemical [2+2] Cycloaddition

This diagram illustrates the general mechanism of a photochemical [2+2] cycloaddition to form a cyclobutane ring.

G cluster_reactants Reactants cluster_process Process cluster_intermediate Excited State cluster_product Product R1 Alkene 1 I1 Excited State Alkene 1* R1->I1 Photoexcitation R2 Alkene 2 Prod Cyclobutane Ring R2->Prod Cycloaddition P1 hv (Light Energy) I1->Prod Cycloaddition

Caption: Generalized photochemical [2+2] cycloaddition pathway.

Other Synthetic Approaches

While [2+2] cycloadditions are prevalent, other methods for synthesizing cyclobutane derivatives are also employed, including:

  • Ring-closing metathesis (RCM): Although more commonly used for larger rings, RCM can be applied to the synthesis of certain cyclobutene derivatives.

  • Intramolecular cyclization: Various intramolecular cyclization reactions can be used to form cyclobutane rings, often starting from acyclic precursors with appropriately positioned reactive groups.

  • Rearrangement reactions: Ring contraction of cyclopentane derivatives or ring expansion of cyclopropane derivatives can also provide access to cyclobutane scaffolds.

Future Perspectives and Conclusion

The cyclobutane ring has firmly established itself as a valuable structural motif in drug design. Its ability to impart conformational rigidity, serve as a versatile bioisostere, and enhance pharmacokinetic properties makes it a powerful tool for addressing the complex challenges of modern drug discovery.[4][7] As our understanding of the intricate interplay between molecular structure and biological activity deepens, and as synthetic methodologies for accessing complex cyclobutane derivatives continue to evolve, we can expect to see an even greater proliferation of this remarkable four-membered ring in the next generation of innovative medicines. The strategic and well-considered incorporation of the cyclobutane scaffold will undoubtedly continue to be a key enabler in the development of safer and more effective therapies for a wide range of diseases.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Teponno, R. B., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Teponno, R. B., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Various Authors. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Various Authors. (n.d.). Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues. Request PDF - ResearchGate. [Link]

  • Wikipedia. (n.d.). Cyclobutane. [Link]

  • Research and Reviews. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. [Link]

  • Li, D., et al. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts. [Link]

  • Various Authors. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. Request PDF - ResearchGate. [Link]

  • Various Authors. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Various Authors. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Figshare. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. [Link]

  • Various Authors. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]

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Introduction: The Unique Character of the ortho-Bromophenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the ortho-Bromophenyl Group in Organic Synthesis

In the vast toolkit of organic synthesis, the ortho-bromophenyl group stands out as a uniquely versatile and powerful synthon. Its reactivity is a nuanced interplay of electronic and steric effects that distinguishes it sharply from its meta and para isomers. The bromine atom, positioned directly adjacent to the point of substitution, exerts a dual electronic influence: a potent, electron-withdrawing inductive effect (-I) due to its electronegativity, and a weaker, electron-donating mesomeric effect (+M) through its lone pairs. This electronic tug-of-war, combined with the significant steric bulk of the bromine atom, orchestrates a diverse and controllable reactivity profile. This guide provides an in-depth exploration of the three primary reaction manifolds where the ortho-bromophenyl group is a cornerstone: transition-metal-catalyzed cross-coupling, directed ortho-metalation, and benzyne formation, offering field-proven insights for researchers, scientists, and professionals in drug development.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds Under Steric Strain

The creation of carbon-carbon bonds is the bedrock of molecular construction. The ortho-bromophenyl group is a ubiquitous electrophilic partner in these transformations, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura and Negishi couplings. While the C(sp²)-Br bond is readily activated by Pd(0) catalysts, the adjacent substitution presents a steric challenge that must be strategically managed.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a pillar of modern synthesis.[1][2] For ortho-bromophenyl substrates, the reaction's success hinges on overcoming the steric hindrance around the reaction center.

Mechanistic Considerations: The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The ortho-bromo substituent significantly impacts the oxidative addition and, most critically, the reductive elimination step. The steric clash can slow the final bond-forming step, making it rate-limiting. This necessitates the use of specialized catalyst systems designed to accelerate this challenging transformation.

Suzuki_Miyaura_Cycle caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle for ortho-bromophenyl substrates.

The Causality Behind Ligand Choice: Standard ligands like PPh₃ are often ineffective for coupling sterically demanding ortho-substituted substrates.[4] The key to success lies in employing bulky and electron-rich phosphine ligands. These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is more sterically accessible and reactive in the oxidative addition step. Furthermore, their bulk accelerates the final reductive elimination step to release the sterically congested biaryl product. Buchwald's biarylphosphine ligands and bulky trialkylphosphines are the gold standard.[1][4]

Table 1: Ligand Performance in Suzuki Coupling of Hindered Aryl Bromides

LigandCatalyst SystemSubstrate ScopeTypical YieldsKey Advantages
PCy₃ (Tricyclohexylphosphine)Pd(OAc)₂/PCy₃·HBF₄Broad for aryl bromides and triflatesGood to ExcellentHighly active, promotes fast reductive elimination.[4]
SPhos Pd₂(dba)₃/SPhosExcellent for sterically hindered aryl chlorides/bromidesExcellentHigh stability and activity; effective at low catalyst loadings.
XPhos Pd₂(dba)₃/XPhosVery broad, including challenging heteroaryl couplingsExcellentOne of the most generally effective ligands for difficult couplings.
P(t-Bu)₃ (Tri-tert-butylphosphine)Pd₂(dba)₃/P(t-Bu)₃Effective for aryl chlorides and bromides at room temp.[1]Very GoodHighly active due to its large cone angle and electron-donating ability.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2-methylbenzene This protocol is adapted from established methodologies for coupling sterically hindered substrates.[5]

  • Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent: Add anhydrous 1,4-dioxane (6 mL) and distilled water (1.5 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80 °C. Monitor the reaction progress by TLC or GC-MS. Reactions typically run for 18-22 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

The Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[6][7] This heightened reactivity often translates to milder reaction conditions and greater functional group tolerance, making it a powerful alternative for constructing sterically encumbered C-C bonds.

Mechanistic Advantages: The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step with the organozinc reagent is typically very fast.[7] For challenging substrates like ortho-bromophenyl derivatives, this can be a significant advantage. The development of catalyst systems featuring biaryldialkylphosphine ligands has been crucial in suppressing side reactions like β-hydride elimination and promoting the desired reductive elimination, even with secondary alkylzinc reagents.[8][9]

Negishi_Workflow cluster_prep Organozinc Preparation cluster_coupling Cross-Coupling Reaction RBr Alkyl/Aryl Halide (R-X) Zn Activated Zinc RBr->Zn Insertion RZnX Organozinc Reagent (R-ZnX) Zn->RZnX ArBr o-Bromophenyl Substrate Catalyst Pd(0)/Ligand Catalyst Reaction Coupling Reaction (THF, Ambient Temp) Product Coupled Product (Ar-R) caption Fig. 2: General Workflow for Negishi Coupling

Caption: Fig. 2: General Workflow for Negishi Coupling.

Experimental Protocol: Negishi Coupling of an ortho-Substituted Aryl Bromide This protocol is based on the work of Buchwald and Han for coupling with secondary alkylzinc halides.[8]

  • Organozinc Preparation: Prepare the alkylzinc bromide solution (e.g., isopropylzinc bromide) in THF via LiCl-assisted zinc insertion into the corresponding alkyl bromide, following established literature procedures.

  • Setup: In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the specified biarylphosphine ligand (e.g., CPhos, 0.012 mmol) to a vial. Add the ortho-bromophenyl substrate (1.0 mmol) and THF (2 mL).

  • Reagent Addition: Add the solution of the alkylzinc bromide (e.g., 1.5 mL of a 1 M solution, 1.5 mmol) dropwise to the vial.

  • Reaction: Seal the vial and stir at ambient temperature. For electron-deficient aryl halides, toluene can be used as a co-solvent to improve results.[8] Monitor the reaction by GC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

Directed ortho-Metalation (DoM): Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings.[10][11] It relies on a directing metalation group (DMG) that coordinates to an organolithium base, guiding deprotonation exclusively to the adjacent ortho position.

The Interplay of Bromine and DMGs: When an ortho-bromophenyl ring also contains a powerful DMG (e.g., amide, carbamate, methoxy), a fascinating competition arises. The inductive effect of the bromine atom increases the kinetic acidity of the proton at the C6 position, favoring deprotonation there. However, a competing and often faster reaction is lithium-halogen exchange at the C-Br bond.[12]

DoM vs. Lithium-Halogen Exchange: The outcome is dictated by a careful choice of reaction parameters:

  • Base: Sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) strongly favor deprotonation (DoM) over halogen exchange.[13] Standard alkyllithiums (n-BuLi, s-BuLi) are more prone to initiating halogen exchange.

  • Temperature: Lithium-halogen exchange is extremely rapid, even at -78 °C. DoM may require slightly elevated temperatures or longer reaction times to proceed efficiently.

  • Solvent: Coordinating solvents like THF are essential to deaggregate the organolithium base and facilitate the complex-induced proximity effect.[14]

DoM_vs_Exchange Start o-Bromoaryl with DMG Base Organolithium Base (e.g., LDA or n-BuLi) Start->Base Quench Quench with Electrophile (E+) Final_DoM DMG-directed Product Quench->Final_DoM Final_Exchange Bromine-replaced Product Quench->Final_Exchange DoM_Product DoM_Product DoM_Product->Quench Exchange_Product Exchange_Product Exchange_Product->Quench caption Fig. 3: Competition between DoM and Li-Br Exchange

Caption: Fig. 3: Competition between DoM and Li-Br Exchange.

Experimental Protocol: Directed ortho-Metalation of 2-Bromoanisole This protocol demonstrates selective deprotonation using a hindered amide base.

  • Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.2 mmol). Cool the solution to -78 °C.

  • Base Formation: Slowly add n-butyllithium (1.1 mmol, e.g., 1.6 M in hexanes) and stir for 30 minutes at -78 °C to generate LDA in situ.

  • Substrate Addition: Add 2-bromoanisole (1.0 mmol) dropwise via syringe.

  • Metalation: Stir the reaction mixture at -78 °C for 2 hours.

  • Electrophilic Quench: Add a suitable electrophile (e.g., benzaldehyde, 1.2 mmol) and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to isolate the C6-functionalized product.

Benzyne Formation: Accessing a Strained Intermediate

The ortho-bromophenyl group is a classic and reliable precursor for generating benzyne (1,2-didehydrobenzene), a highly strained and reactive intermediate.[15][16][17] The generation of benzyne opens a gateway to a host of powerful transformations, including cycloadditions and nucleophilic aromatic substitutions.

Methods of Generation:

  • Elimination with Strong Base: The most traditional method involves treating an ortho-halobenzene with a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide. The base abstracts the proton ortho to the halogen, forming an aryl anion that rapidly eliminates the halide to form benzyne.[15][18]

  • From ortho-Substituted Aryl Boronates: Modern methods allow for benzyne generation under milder conditions. For example, ortho-bromophenylboronic esters can be treated with a base (like tBuOK) and a Pd(0) catalyst to form metal-bound aryne intermediates directly.[19][20] This approach avoids the use of highly basic organolithium reagents.

Trapping Reactions: Once formed, benzynes are incredibly reactive and must be trapped in situ. They are potent dienophiles and readily undergo [4+2] Diels-Alder cycloadditions with dienes like furan, anthracene, or cyclopentadienone.[15][18] They also act as strong electrophiles, reacting with a wide range of nucleophiles.

Benzyne_Formation_Trapping Start o-Bromobenzene Base Strong Base (e.g., NaNH₂) Start->Base Deprotonation Intermediate Aryl Anion Benzyne Benzyne Intermediate Intermediate->Benzyne Elimination of HBr Diene Diene (e.g., Furan) Benzyne->Diene [4+2] Cycloaddition Product Diels-Alder Adduct Benzyne->Product Diene->Product caption Fig. 4: Benzyne Generation and Diels-Alder Trapping

Caption: Fig. 4: Benzyne Generation and Diels-Alder Trapping.

Experimental Protocol: Generation and Trapping of Benzyne from 2-Bromophenylboronic Ester This protocol is based on the palladium-catalyzed method developed by D. L. Browne and co-workers.[20]

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with the 2-bromophenylboronic ester (0.5 mmol), Pd(dba)₂ (5 mol%), and a suitable phosphine ligand (e.g., DPEphos, 5 mol%).

  • Reagents: Add the trapping agent (e.g., furan, 5.0 mmol, 10 equiv) and anhydrous solvent (e.g., toluene, 2 mL).

  • Initiation: Add potassium tert-butoxide (tBuOK, 2.0 mmol, 4 equiv).

  • Reaction: Seal the Schlenk tube and heat the mixture at 100 °C in an oil bath for the specified time (e.g., 12-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the Diels-Alder adduct.

Conclusion

The ortho-bromophenyl group is far more than a simple halogenated aromatic. It is a sophisticated building block whose reactivity can be precisely controlled through the strategic selection of catalysts, ligands, bases, and reaction conditions. Its ability to participate in sterically challenging cross-couplings, undergo regioselective metalation, and serve as a clean precursor to the versatile benzyne intermediate makes it an indispensable tool in the synthesis of complex organic molecules. From pharmaceuticals to advanced materials, the principles outlined in this guide empower chemists to harness the unique potential of the ortho-bromophenyl moiety to construct the molecules that will define the future of science and technology.

References

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  • García-Melchor, M., et al. (2014). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Accounts of Chemical Research, 47(11), 3246-3259. [Link]

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electronic effects of the bromo substituent in 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of the Bromo Substituent in 1-(2-Bromophenyl)cyclobutanecarbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic character of substituents on aromatic rings is a cornerstone of modern medicinal chemistry and materials science, dictating molecular interactions, reactivity, and metabolic stability. This guide provides a detailed examination of the electronic effects exerted by the bromo substituent in the specific context of this compound. We will dissect the nuanced interplay of inductive and resonance effects, the implications of the ortho positioning, and the combined influence on the molecule's overall electron distribution. This analysis is supported by theoretical frameworks and validated through proposed experimental and computational protocols, offering a comprehensive resource for professionals engaged in the design and synthesis of novel chemical entities.

The Duality of the Bromo Substituent: A Tale of Two Effects

Halogens, when attached to an aromatic system, present a fascinating case of competing electronic influences. Unlike purely activating or deactivating groups, their behavior is governed by a delicate balance between a powerful inductive effect and a more modest resonance effect.[1][2]

The Inductive Effect (-I)

The inductive effect operates through the sigma (σ) bond framework and is a consequence of electronegativity differences between atoms.[3][4] Bromine is significantly more electronegative than carbon. This disparity causes the bromine atom to polarize the C-Br bond, drawing electron density away from the phenyl ring. This electron withdrawal is a deactivating influence, reducing the nucleophilicity of the aromatic system and making it less reactive towards electrophilic attack compared to unsubstituted benzene.[5][6] The inductive effect is distance-dependent, weakening with each successive bond from the substituent.

The Resonance Effect (+R)

The resonance (or mesomeric) effect involves the delocalization of electrons through the pi (π) system.[4] The bromine atom possesses lone pairs of electrons in its valence p-orbitals, which can overlap with the π-orbitals of the benzene ring. This donation of electron density into the ring is an activating influence.[2] Critically, this electron donation does not affect all positions equally; resonance structures show that the increased electron density is concentrated specifically at the ortho and para positions.[3][5]

The Net Result: Ortho, Para-Directing Deactivator

In the case of halogens like bromine, the electron-withdrawing inductive effect is stronger and outweighs the electron-donating resonance effect.[1][5] The net result is that the bromo substituent deactivates the aromatic ring overall. However, because the resonance effect selectively enriches the ortho and para positions with electron density (or, more accurately, makes them less electron-poor than the meta position), any electrophilic attack is directed to these sites.[3] This classifies the bromo group as an ortho, para-directing deactivator.

Caption: Duality of the Bromo Substituent's Electronic Effects.

Analysis within this compound

The specific architecture of this compound introduces further complexity due to the ortho relationship between the bromo and the cyclobutanecarbonitrile substituents.

The "Ortho Effect"

The term "ortho effect" describes the anomalous behavior of ortho-substituted benzene derivatives compared to their meta and para isomers.[7] This is typically a combination of steric and electronic factors.[8][9] In our target molecule, the bulky cyclobutanecarbonitrile group adjacent to the bromine atom can lead to:

  • Steric Hindrance: The proximity of the two groups may force one or both to twist out of the plane of the benzene ring.[9][10] This can disrupt π-orbital overlap, potentially altering the resonance contribution of the bromo group.

  • Through-Space Electronic Interactions: Direct electrostatic interactions may occur between the electron-rich bromine and the electron-deficient nitrile group or the sp³-hybridized cyclobutane ring.

Interplay with the Cyclobutanecarbonitrile Group

The cyclobutanecarbonitrile substituent itself has a strong electron-withdrawing inductive effect (-I) due to the highly electronegative nitrogen atom of the nitrile group. The interplay of the two electron-withdrawing groups on the phenyl ring will significantly lower the overall electron density of the aromatic system, rendering it highly deactivated towards further electrophilic substitution.

Quantifying and Probing the Electronic Effects

A multi-faceted approach combining spectroscopic, analytical, and computational methods is required to fully characterize the electronic landscape of the molecule.

Hammett Analysis: A Quantitative Framework

The Hammett equation provides a means to quantify the electronic influence of substituents on a reaction's rate or equilibrium constant.[11][12] The substituent constant, σ, is a numerical measure of a substituent's electronic effect. While standard Hammett analysis excludes ortho substituents due to complicating steric effects, the established σ values for meta and para positions are instructive.[13][14]

Table 1: Hammett Substituent Constants for Bromo Group
Parameter Value
σ_meta (σ_m)+0.39
σ_para (σ_p)+0.23
Interpretation The positive values confirm the net electron-withdrawing nature of the bromo substituent. The larger value for the meta position reflects the pure inductive effect, while the smaller para value shows the partial cancellation of the inductive effect by the opposing resonance effect.[13][14]
Spectroscopic Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exceptionally sensitive to the electronic environment of nuclei. The electron-withdrawing nature of the bromo substituent will deshield the aromatic carbons and protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene.

Table 2: Predicted ¹³C NMR Aromatic Chemical Shifts (δ) in CDCl₃
Carbon Atom Predicted δ (ppm) Rationale
C1 (ipso-Cyclobutane)~138-142Quaternary carbon, deshielded by both Br and CN influence.
C2 (ipso-Bromo)~125-129Directly attached to electronegative Br, but shielding from resonance.
C3~133-136Deshielded by ortho-bromo inductive effect.
C4~128-131Influenced by para-cyclobutane and meta-bromo.
C5~130-133Influenced by meta-cyclobutane and para-bromo.
C6~129-132Deshielded by ortho-cyclobutane inductive effect.
Benzene (for reference)128.7All carbons are equivalent.
Note: These are estimated values based on substituent effects on benzene and related structures.[15][16]

3.2.2 Infrared (IR) Spectroscopy

The nitrile group (C≡N) has a characteristic sharp stretching vibration in the IR spectrum. The frequency of this vibration is sensitive to the electronic environment.[17] Electron-withdrawing substituents on the aromatic ring can influence the C≡N bond polarity and strength.

Table 3: Predicted Infrared (IR) Absorption Frequencies
Vibrational Mode Expected Frequency (cm⁻¹)
Nitrile (C≡N) Stretch2225 - 2240
Aromatic C=C Stretch1550 - 1600
C-Br Stretch500 - 600
Analysis The position of the C≡N stretch for an aromatic nitrile is typically lower than for a saturated nitrile due to conjugation.[17] The presence of the electron-withdrawing bromo group may slightly increase the frequency compared to an unsubstituted phenylcyclobutanecarbonitrile, as it pulls electron density away, strengthening the triple bond.[18][19][20]

Experimental and Computational Protocols

To provide a self-validating system for analysis, the following detailed protocols are recommended.

Caption: Integrated workflow for probing electronic effects.

Protocol 1: ¹³C NMR Data Acquisition and Analysis
  • Sample Preparation: Dissolve 15-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the ¹³C nucleus.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 4096, depending on sample concentration, to achieve adequate signal-to-noise.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of ~1 Hz. Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Analysis: Assign the peaks in the aromatic region (typically 120-145 ppm) based on predicted chemical shifts, substituent effects, and, if necessary, 2D NMR experiments (HSQC, HMBC). Compare the observed shifts to those of benzene and related brominated compounds to empirically determine the deshielding effect of the substituents.[21]

Protocol 2: Computational Modeling (DFT)
  • Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with the 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.[22]

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties.

    • Electrostatic Potential (ESP) Map: Request the calculation of the molecular electrostatic potential mapped onto the electron density surface. This will visually represent electron-rich (red) and electron-poor (blue) regions of the molecule.

    • Natural Bond Orbital (NBO) Analysis: Request an NBO analysis to calculate the partial atomic charges on each atom. This provides a quantitative measure of the inductive effect.

  • Analysis: Visualize the ESP map. The map should show a significant region of positive potential (electron deficiency) around the phenyl ring, particularly near the bromo and nitrile substituents. Analyze the NBO charges on the aromatic carbons to quantify the electron withdrawal and compare the relative charges at the ortho, meta, and para positions.

Conclusion

The bromo substituent in this compound acts as a potent modulator of the molecule's electronic properties. Its strong electron-withdrawing inductive effect, which dominates over a weaker electron-donating resonance effect, renders the aromatic ring electron-deficient. This deactivation is compounded by the inductive pull of the nitrile group and the unique steric and electronic constraints imposed by the ortho substitution pattern. A comprehensive understanding of these effects, validated through the spectroscopic and computational methods outlined in this guide, is critical for predicting the molecule's reactivity, intermolecular binding potential, and overall suitability for applications in drug development and materials science.

References

  • Penn State Pressbooks. (n.d.). 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link][5]

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  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626–2632. Retrieved from [Link][18]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link][4]

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. Request PDF. Retrieved from [Link][19]

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  • BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link][7]

  • Liu, Y., et al. (n.d.). Enhancing Understanding of the Electronic Effect of Substituents on Benzene Rings Using Quantum Chemistry Calculations. 大学化学. Retrieved from [Link][22]

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  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link][24]

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  • askIITians. (2012, September 30). Strictly what is the main reason behind ortho effect?please explain w. Retrieved from [Link][10]

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  • Palmer, M. H., Moyes, W., Spiers, M., & Ridyard, J. N. A. (1979). The electronic structure of substituted benzenes; a study of aniline, the toluidines, phenylenediamines and fluoroanilines by photoelectron spectroscopy and ab initio calculations. Journal of Molecular Structure, 53, 235–249. Retrieved from [Link][25]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link][12]

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  • Casals-Sainz, J. L., et al. (2021). Energetics of Electron Pairs in Electrophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link][27]

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Stability of 1-(2-Bromophenyl)cyclobutanecarbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-(2-Bromophenyl)cyclobutanecarbonitrile, a key intermediate in pharmaceutical synthesis. Understanding the degradation pathways and stability profile of this molecule under various stress conditions is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document delves into the intrinsic stability of the compound, outlining its susceptibility to hydrolytic, oxidative, thermal, and photolytic degradation. Detailed, field-proven protocols for conducting forced degradation studies are provided, underpinned by mechanistic insights into the observed degradation pathways. The guide is structured to equip researchers and drug development professionals with the necessary knowledge to anticipate stability challenges, develop robust analytical methods, and establish appropriate storage and handling conditions.

Introduction: The Critical Role of Intermediate Stability in Drug Development

In the intricate process of drug development, the chemical stability of synthetic intermediates is a cornerstone of process robustness and final product quality. This compound is a structurally complex molecule, incorporating a strained cyclobutane ring, a reactive nitrile group, and a brominated aromatic system. Each of these moieties contributes to its unique reactivity and potential degradation pathways. A thorough understanding of its stability is not merely an academic exercise but a regulatory and scientific necessity.[1][2] Forced degradation studies, or stress testing, are integral to this understanding, providing a predictive insight into the potential degradation products that may arise during synthesis, purification, storage, and formulation.[3][4][5] This knowledge is crucial for the development of stability-indicating analytical methods, which are a regulatory requirement for all new drug substances.[2][6]

This guide will systematically explore the stability of this compound under various stress conditions, providing both theoretical rationale and practical experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

PropertyValueSource
Molecular FormulaC₁₁H₁₀BrN
Molecular Weight236.11 g/mol
AppearanceWhite to off-white solid
Storage Temperature2-8°C

Forced Degradation Studies: A Predictive Tool for Stability Assessment

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[1][4] These studies are a critical component of demonstrating the specificity of stability-indicating methods.[2] The goal is to achieve a target degradation of 5-20%, as over-stressing can lead to the formation of irrelevant secondary and tertiary degradation products.[3][5]

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of This compound in appropriate solvents Acid Acidic Hydrolysis (e.g., 0.1M HCl) Prep->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Photo Photolytic Stress (UV/Vis light) Prep->Photo Control Prepare unstressed control sample Analyze Analyze all samples by a stability-indicating method (e.g., HPLC-DAD) Control->Analyze Neutralize Neutralize acidic/basic samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Characterize significant degradation products (e.g., LC-MS) Analyze->Identify MassBalance Perform mass balance calculations Analyze->MassBalance Pathway Propose degradation pathways Identify->Pathway MassBalance->Pathway

Caption: Workflow for forced degradation studies.

Stability Under Hydrolytic Conditions

The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to a carboxylic acid.

Acidic Hydrolysis

Under acidic conditions, the nitrile group of this compound is expected to hydrolyze to 1-(2-bromophenyl)cyclobutanecarboxamide and subsequently to 1-(2-bromophenyl)cyclobutanecarboxylic acid. The cyclobutane ring, while strained, is generally stable under these conditions.[7][8] However, prolonged exposure to strong acids and high temperatures could potentially lead to ring-opening reactions.

Acid_Hydrolysis Start This compound Intermediate 1-(2-Bromophenyl)cyclobutanecarboxamide Start->Intermediate H₃O⁺, Δ Product 1-(2-Bromophenyl)cyclobutanecarboxylic acid Intermediate->Product H₃O⁺, Δ

Caption: Acid-catalyzed hydrolysis pathway.

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and water (e.g., 50:50 v/v).

  • Stress Condition: Add an equal volume of 0.2 M hydrochloric acid to achieve a final acid concentration of 0.1 M.

  • Incubation: Heat the solution at a controlled temperature (e.g., 60°C) and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Basic Hydrolysis

In basic conditions, the nitrile group will also hydrolyze to the corresponding carboxylic acid, which will exist as its carboxylate salt. The reaction is typically faster than under acidic conditions. Similar to acidic conditions, the cyclobutane ring is expected to be stable.[7][8]

Basic_Hydrolysis Start This compound Intermediate 1-(2-Bromophenyl)cyclobutanecarboxamide Start->Intermediate OH⁻, Δ Product 1-(2-Bromophenyl)cyclobutanecarboxylate Intermediate->Product OH⁻, Δ

Caption: Base-catalyzed hydrolysis pathway.

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent and water (e.g., 50:50 v/v).

  • Stress Condition: Add an equal volume of 0.2 M sodium hydroxide to achieve a final base concentration of 0.1 M.

  • Incubation: Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) and withdraw aliquots at specified time points.

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Stability Under Oxidative Conditions

The molecule does not possess functional groups that are highly susceptible to oxidation, such as aldehydes or sulfides. However, the benzylic position and the aromatic ring could be susceptible to oxidation under harsh conditions, potentially leading to the formation of hydroperoxides or other oxidative degradation products.

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Stress Condition: Add an appropriate volume of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature and protected from light, withdrawing aliquots at specified time points.

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.

Thermal Stability

Thermal degradation of organobromine compounds can be complex, potentially involving homolytic cleavage of the carbon-bromine bond at high temperatures.[9] For this compound, thermal stress may lead to debromination or other complex degradation pathways. The strained cyclobutane ring might also undergo thermal rearrangement or decomposition.[7]

  • Preparation: Place a known amount of solid this compound in a vial.

  • Stress Condition: Heat the sample in a calibrated oven at a specified temperature (e.g., 80°C).

  • Sampling: At various time points, remove a sample, allow it to cool, and dissolve it in a suitable solvent for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

A parallel study in solution can also be conducted to assess thermal stability in a dissolved state.

Photostability

Aryl halides are known to be susceptible to photolytic degradation, which can proceed via homolytic cleavage of the carbon-halogen bond upon absorption of UV radiation, leading to the formation of aryl radicals.[10][11] These radicals can then participate in a variety of secondary reactions. The nitrile and cyclobutane moieties are generally more photostable.

Photolysis Start This compound Radical Aryl Radical Intermediate Start->Radical hν (UV/Vis) Products Various Degradation Products (e.g., debrominated compound, biphenyls) Radical->Products Further reactions

Caption: Potential photolytic degradation pathway.

  • Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) and place them in quartz cuvettes or other UV-transparent containers. Prepare a dark control sample wrapped in aluminum foil.

  • Exposure: Expose the samples to a light source that provides both UV and visible output, as specified in ICH guideline Q1B.[1] A typical exposure is not less than 1.2 million lux hours and 200 watt hours per square meter.

  • Sampling: Withdraw aliquots at appropriate intervals.

  • Analysis: Analyze the samples and the dark control by a validated stability-indicating HPLC method.

Summary of Potential Degradation Products

The following table summarizes the likely primary degradation products of this compound under various stress conditions.

Stress ConditionPotential Primary Degradation Product(s)
Acidic Hydrolysis1-(2-Bromophenyl)cyclobutanecarboxylic acid, 1-(2-Bromophenyl)cyclobutanecarboxamide
Basic Hydrolysis1-(2-Bromophenyl)cyclobutanecarboxylate
OxidationOxidized aromatic ring or benzylic position derivatives
ThermalDebrominated species, products of ring rearrangement
Photolysis1-Phenylcyclobutanecarbonitrile, biphenyl derivatives

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[6][12][13][14] This method must be able to separate the intact drug substance from all potential degradation products and process-related impurities.

Key Considerations for Method Development
  • Column Chemistry: A C18 stationary phase is often a good starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve compounds with a range of polarities.

  • Detection: A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity and can help in the identification of degradation products by comparing their UV spectra.

  • Mass Spectrometry (MS) Compatibility: Using a volatile mobile phase (e.g., with formic acid or ammonium acetate) allows for online coupling with a mass spectrometer for the identification of unknown degradation products.

Conclusion and Recommendations

This compound exhibits susceptibility to degradation under hydrolytic, thermal, and photolytic stress conditions. The primary sites of degradation are the nitrile group and the carbon-bromine bond. The cyclobutane ring is expected to be relatively stable under mild stress conditions.

Based on this analysis, the following recommendations are made:

  • Storage: The compound should be stored in well-closed containers, protected from light, and at a controlled, cool temperature (2-8°C is recommended).

  • Handling: During synthesis and purification, prolonged exposure to strong acids, bases, and high temperatures should be avoided. Processes should be designed to minimize exposure to light, especially UV radiation.

  • Analytical Monitoring: A validated stability-indicating HPLC method should be used for routine quality control and stability monitoring to ensure the purity of the intermediate.

This in-depth technical guide provides a robust framework for understanding and managing the stability of this compound. By applying the principles and protocols outlined herein, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

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The Ascendant Scaffold: A Technical Guide to 1-Arylcyclobutanecarbonitrile Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-arylcyclobutanecarbonitrile core is an emerging privileged scaffold in medicinal chemistry, offering a unique three-dimensional geometry that departs from the predominantly flat structures of many legacy drug molecules. This guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of this compound class. We will delve into the strategic advantages of the cyclobutane ring as an aryl bioisostere and a conformational restricting element, examine key synthetic methodologies for accessing this scaffold, and discuss its potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of 1-arylcyclobutanecarbonitrile derivatives in their research endeavors.

Introduction: The Allure of the Strained Ring

The quest for novel chemical matter with improved pharmacological profiles is a perpetual driver in drug discovery. In recent years, there has been a notable shift towards molecules with greater three-dimensional complexity, as these often exhibit enhanced selectivity, improved physicochemical properties, and novel intellectual property landscapes. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly appreciated for the unique conformational constraints it imparts upon a molecule.[1] When functionalized with both an aryl and a nitrile group at the same carbon, the resulting 1-arylcyclobutanecarbonitrile scaffold presents a compelling starting point for the design of new therapeutic agents.

The nitrile group is a versatile functional handle, capable of participating in a variety of chemical transformations to generate diverse libraries of compounds.[1][2] It can act as a hydrogen bond acceptor, a precursor to amines and carboxylic acids, or a key component of a pharmacophore. The aryl group, on the other hand, provides a locus for interaction with aromatic binding pockets within biological targets and can be readily modified to modulate potency, selectivity, and pharmacokinetic properties. The rigid, puckered nature of the cyclobutane ring serves to orient these two key functionalities in a well-defined spatial arrangement, a critical feature for optimizing interactions with protein targets.

This guide will provide a comprehensive overview of the current state of knowledge regarding 1-arylcyclobutanecarbonitrile compounds, with a focus on their synthesis, chemical reactivity, and applications in drug discovery.

Synthesis of the 1-Arylcyclobutanecarbonitrile Scaffold

The construction of the sterically demanding quaternary center of 1-arylcyclobutanecarbonitriles requires careful consideration of synthetic strategy. While a number of general methods for cyclobutane synthesis exist, their application to this specific scaffold can be challenging.

[2+2] Cycloaddition Reactions

The most direct and convergent approach to the cyclobutane core is the [2+2] cycloaddition reaction. This can involve the reaction of an electron-rich alkene with an electron-poor alkene, or the dimerization of an allene. For the synthesis of 1-arylcyclobutanecarbonitriles, a potential strategy involves the cycloaddition of a substituted styrene with an appropriate ketene imine or a vinylidene cyanide derivative. High-pressure conditions can be employed to promote these cycloadditions, particularly for less reactive substrates.[3][4]

Experimental Protocol: Conceptual [2+2] Cycloaddition

  • Step 1: Reactant Preparation: A solution of an appropriately substituted styrene (1.0 eq.) and a vinylidene cyanide derivative (1.2 eq.) in a suitable solvent (e.g., toluene, dichloromethane) is prepared under an inert atmosphere.

  • Step 2: Reaction Conditions: The reaction mixture is subjected to high pressure (e.g., 10-15 kbar) in a specialized high-pressure reactor and may require thermal or photochemical initiation depending on the specific substrates.

  • Step 3: Work-up and Purification: Upon completion, the reaction is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-arylcyclobutanecarbonitrile.

Other Synthetic Approaches

Alternative, though potentially less direct, routes to 1-arylcyclobutanecarbonitriles include the cyclization of appropriately functionalized open-chain precursors. For instance, a 1,4-dihaloalkane bearing the requisite aryl and nitrile functionalities could undergo an intramolecular cyclization in the presence of a suitable base. Another approach could involve the modification of a pre-existing cyclobutane ring, such as the cyanation of a 1-arylcyclobutanol derivative.

G cluster_0 Synthetic Pathways Styrene Styrene 1_Arylcyclobutanecarbonitrile 1_Arylcyclobutanecarbonitrile Styrene->1_Arylcyclobutanecarbonitrile [2+2] Cycloaddition Vinylidene_Cyanide Vinylidene_Cyanide Vinylidene_Cyanide->1_Arylcyclobutanecarbonitrile Open_Chain_Precursor Open_Chain_Precursor Open_Chain_Precursor->1_Arylcyclobutanecarbonitrile Intramolecular Cyclization 1_Arylcyclobutanol 1_Arylcyclobutanol 1_Arylcyclobutanol->1_Arylcyclobutanecarbonitrile Cyanation

Caption: Key synthetic routes to the 1-arylcyclobutanecarbonitrile scaffold.

Chemical Reactivity and Derivatization

The 1-arylcyclobutanecarbonitrile core offers multiple avenues for chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to other important functional groups.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.[1][2][5] This transformation is valuable for introducing a key hydrogen bonding motif or a negatively charged group for ionic interactions with a biological target.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).[2][5][6] This introduces a basic center, which can be crucial for interactions with acidic residues in a protein active site or for improving aqueous solubility.

G cluster_1 Nitrile Group Transformations 1_Arylcyclobutanecarbonitrile 1_Arylcyclobutanecarbonitrile Primary_Amide Primary_Amide 1_Arylcyclobutanecarbonitrile->Primary_Amide Hydrolysis (H+ or OH-) Primary_Amine Primary_Amine 1_Arylcyclobutanecarbonitrile->Primary_Amine Reduction (e.g., LiAlH4) Carboxylic_Acid Carboxylic_Acid Primary_Amide->Carboxylic_Acid Further Hydrolysis

Caption: Common chemical transformations of the nitrile group.

Modifications of the Aryl Ring

The aryl ring is amenable to a wide range of electrophilic aromatic substitution reactions, allowing for the introduction of various substituents to probe for additional binding interactions. Common modifications include halogenation, nitration, Friedel-Crafts acylation, and sulfonation, followed by further transformations of the newly introduced functional groups.

Applications in Drug Discovery

The unique structural features of 1-arylcyclobutanecarbonitriles make them attractive scaffolds for a variety of therapeutic targets.

Central Nervous System (CNS) Agents

The development of novel agents for CNS disorders is a significant area of research. The conformational rigidity and three-dimensional nature of the 1-arylcyclobutanecarbonitrile scaffold can be advantageous for achieving selectivity for specific receptor subtypes or enzyme isoforms within the complex environment of the brain. For example, derivatives of this scaffold could be explored as potential serotonin reuptake inhibitors (SSRIs) or as ligands for GABA receptors.[7][8] The antidepressant midalcipran, a 1-phenyl-2-(aminomethyl)cyclopropanecarboxamide derivative, highlights the potential of related strained-ring systems in CNS drug development.[9]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 1-arylcyclobutanecarbonitrile scaffold can serve as a template for the design of kinase inhibitors that occupy the ATP-binding site. The aryl group can be designed to interact with the hinge region of the kinase, while the nitrile or its derivatives can form hydrogen bonds with key residues in the active site. The rigid cyclobutane core can help to optimize the presentation of these pharmacophoric elements for high-affinity binding.

Target Class Potential Advantages of 1-Arylcyclobutanecarbonitrile Scaffold Key Moieties for Interaction
CNS Receptors Conformational rigidity for subtype selectivity, improved metabolic stability.Aryl group, amine (from nitrile reduction).
Kinases Rigid presentation of pharmacophores, access to novel chemical space.Aryl group, nitrile/amide/acid (from nitrile).
Other Enzymes Unique 3D shape for novel binding modes, potential for improved potency.Varies depending on the target.

Characterization

The structural elucidation of 1-arylcyclobutanecarbonitrile derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy will typically show complex multiplets for the cyclobutane protons, with their chemical shifts and coupling constants being indicative of their stereochemical relationships. 13C NMR will show a characteristic signal for the quaternary carbon bearing the aryl and nitrile groups, as well as signals for the nitrile carbon and the cyclobutane methylene carbons.[10][11][12]

  • Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band in the region of 2240-2260 cm-1 is characteristic of the C≡N stretching vibration of the nitrile group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Conclusion and Future Perspectives

The 1-arylcyclobutanecarbonitrile scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its unique combination of a conformationally constrained cyclobutane ring, a versatile nitrile handle, and a readily modifiable aryl group provides a robust platform for the design of novel therapeutic agents. Future work in this area should focus on the development of efficient and stereoselective synthetic methods to access a wider range of derivatives. Further exploration of their biological activities against a diverse array of targets is warranted and is likely to uncover novel lead compounds for the treatment of a variety of diseases. The continued interest in sp3-rich scaffolds in medicinal chemistry ensures that the 1-arylcyclobutanecarbonitrile core will be a subject of increasing attention in the years to come.

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An In-depth Technical Guide to 1-(2-Bromophenyl)cyclobutanecarbonitrile: Synthesis, and Historical Context in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small carbocyclic rings has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic agents. Among these, the cyclobutane ring has garnered significant attention for its unique conformational properties and its ability to serve as a versatile scaffold in the design of novel therapeutics.[1] Its inherent strain and non-planar geometry can impart favorable characteristics to a molecule, including improved metabolic stability, enhanced binding affinity to biological targets, and the ability to explore novel chemical space. This guide provides a comprehensive technical overview of a key building block in this domain: 1-(2-Bromophenyl)cyclobutanecarbonitrile. We will delve into its synthesis, the underlying chemical principles, its historical context within the evolution of synthetic chemistry, and its potential as a pivotal intermediate in the development of next-generation pharmaceuticals.[2][3][][5][6]

The Strategic Synthesis of this compound: A Step-by-Step Protocol

The most logical and widely applicable method for the synthesis of this compound involves the dialkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane. This approach is favored for its reliability and the ready availability of the starting materials.

Core Reactants and Their Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Role in SynthesisKey Considerations
2-BromophenylacetonitrileC₈H₆BrN196.04Starting MaterialThe acidity of the benzylic proton is crucial for the initial deprotonation.[7][8][9]
1,3-DibromopropaneC₃H₆Br₂201.89Alkylating AgentA bifunctional electrophile that enables the formation of the four-membered ring.
Sodium Hydride (NaH)NaH24.00BaseA strong, non-nucleophilic base ideal for deprotonating the starting nitrile.
Tetrahydrofuran (THF)C₄H₈O72.11SolventAn aprotic polar solvent that effectively dissolves the reactants and intermediates.
Detailed Experimental Protocol
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil (2.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: A solution of 2-bromophenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the carbanion.

  • Cyclization: 1,3-dibromopropane (1.1 equivalents) is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux and maintained at this temperature for 12-18 hours.

  • Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of a strong base like sodium hydride necessitates the exclusion of water, which would otherwise quench the base and the reactive carbanion intermediate.

  • Strong, Non-Nucleophilic Base: Sodium hydride is an excellent choice as it irreversibly deprotonates the acidic α-carbon of the nitrile without competing as a nucleophile.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the second intramolecular nucleophilic substitution, which is often slower than the initial intermolecular alkylation, to proceed at a reasonable rate to form the cyclobutane ring.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_reaction Reaction Conditions cluster_end Final Product 2-Bromophenylacetonitrile 2-Bromophenylacetonitrile Reaction Reaction 2-Bromophenylacetonitrile->Reaction 1.0 eq 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction 1.1 eq Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Reaction 2.2 eq Anhydrous THF Anhydrous THF Anhydrous THF->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Product Formation Reflux (12-18h) Reflux (12-18h) This compound This compound Workup & Purification->this compound

Caption: Synthetic workflow for this compound.

Delving into the Reaction Mechanism

The formation of this compound proceeds through a two-step nucleophilic substitution mechanism.

  • Formation of the Nucleophile: The strong base, sodium hydride, abstracts the acidic proton from the carbon atom adjacent to both the phenyl ring and the nitrile group of 2-bromophenylacetonitrile. This deprotonation results in the formation of a resonance-stabilized carbanion, which is a potent nucleophile.

  • Stepwise Alkylation and Cyclization: The generated carbanion attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an Sₙ2 reaction, displacing a bromide ion and forming an intermediate, 4-bromo-2-(2-bromophenyl)pentanenitrile. The second, intramolecular Sₙ2 reaction then occurs, where the newly formed carbanion (after a second deprotonation) attacks the remaining bromomethyl group, closing the four-membered ring and yielding the final product.

Visualizing the Reaction Mechanism

G 2-Bromophenylacetonitrile Br-Ph-CH₂-CN Carbanion Br-Ph-CH⁻-CN 2-Bromophenylacetonitrile->Carbanion + NaH - H₂ Intermediate Br-Ph-CH(CN)-(CH₂)₃-Br Carbanion->Intermediate + Br-(CH₂)₃-Br - Br⁻ Cyclized_Intermediate Br-Ph-C⁻(CN)-(CH₂)₃-Br Intermediate->Cyclized_Intermediate + NaH - H₂ Product This compound Cyclized_Intermediate->Product Intramolecular Sₙ2 - Br⁻

Caption: Mechanism of this compound synthesis.

Historical Context and the "Discovery" of a Versatile Intermediate

While a singular, seminal publication detailing the "discovery" of this compound is not readily identifiable, its conceptualization and synthesis are a direct consequence of the well-established principles of organic chemistry. The reaction of acidic nitriles with dihaloalkanes has been a known method for the formation of carbocyclic rings for many decades.[10] Therefore, the "discovery" of this specific molecule can be viewed as an application of existing synthetic knowledge to create a novel building block with potential utility in medicinal chemistry. The increasing interest in cyclobutane-containing compounds in drug discovery programs from the late 20th century onwards likely spurred the synthesis and commercial availability of such intermediates.[1]

Applications in Drug Development: A Gateway to Novel Therapeutics

This compound is a highly versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The two key functional groups, the nitrile and the bromo substituent, offer orthogonal handles for further chemical transformations.

  • The Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up possibilities for a vast number of subsequent reactions, such as amide bond formation or the introduction of new substituents via reductive amination.

  • The Bromo Substituent: The bromine atom on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse compound libraries for biological screening.

The strategic combination of these transformations allows for the synthesis of complex molecular architectures centered around the 1-aryl-cyclobutane scaffold, a motif that is increasingly being explored in the quest for new drugs.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-bromophenyl)cyclobutanecarbonitrile, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and efficient method for the alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane utilizing phase-transfer catalysis. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed experimental procedure, mechanistic insights, safety protocols, and expected analytical characterization of the target compound.

Introduction

Substituted cyclobutane moieties are prevalent structural motifs in a variety of biologically active molecules, imparting unique conformational constraints that can enhance binding affinity and selectivity to biological targets. The target molecule, this compound, serves as a versatile intermediate. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the nitrile group can be transformed into a range of other functionalities, such as amines or carboxylic acids.

This guide focuses on a phase-transfer catalyzed (PTC) approach for the synthesis. PTC is a powerful technique that facilitates the reaction between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and the use of less hazardous and more environmentally benign reagents compared to traditional methods.[1][2]

Reaction Scheme

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism, facilitated by a phase-transfer catalyst. The key steps are as follows:

  • Deprotonation: The α-proton of 2-bromophenylacetonitrile is acidic due to the electron-withdrawing effects of the nitrile and phenyl groups. A strong base, such as aqueous sodium hydroxide, deprotonates the acetonitrile to form a carbanion.

  • Ion-Pair Formation and Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), forms an ion pair with the carbanion. This lipophilic ion pair is soluble in the organic phase.

  • Nucleophilic Attack: The carbanion, now in the organic phase, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes a second, intramolecular SN2 reaction. The newly formed carbanion at the benzylic position attacks the other end of the propyl chain, displacing the second bromide ion and forming the cyclobutane ring.

Diagram of the Reaction Mechanism

Alkylation_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base NaOH PTC_aq Q+X- Start 2-Bromophenylacetonitrile Carbanion Carbanion Intermediate Start->Carbanion Deprotonation by Base PTC_org Q+Carbanion- Carbanion->PTC_org Ion-pair formation with PTC Alkylating_Agent 1,3-Dibromopropane Intermediate Monosubstituted Intermediate Alkylating_Agent->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization PTC_org->Intermediate SN2 Attack

Caption: Phase-transfer catalyzed alkylation workflow.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromophenylacetonitrile≥98%e.g., Sigma-Aldrich, Acros Organics
1,3-Dibromopropane≥99%e.g., Sigma-Aldrich, Alfa Aesar
Sodium Hydroxide (NaOH)Pellets, ≥97%e.g., Fisher Scientific
Tetrabutylammonium Bromide (TBAB)≥99%e.g., Sigma-AldrichPhase-Transfer Catalyst
TolueneAnhydrous, ≥99.8%e.g., Sigma-AldrichReaction Solvent
Diethyl EtherAnhydrous, ≥99%e.g., Fisher ScientificFor extraction
Saturated Sodium Chloride Solution (Brine)For washing
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Fisher ScientificFor drying
Silica Gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography
HexanesACS Gradee.g., Fisher ScientificEluent for chromatography
Ethyl AcetateACS Gradee.g., Fisher ScientificEluent for chromatography
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenylacetonitrile (10.0 g, 51.0 mmol, 1.0 equiv.), 1,3-dibromopropane (12.3 g, 61.2 mmol, 1.2 equiv.), and tetrabutylammonium bromide (1.64 g, 5.1 mmol, 0.1 equiv.) in toluene (100 mL).

  • Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 20 g of NaOH in 40 mL of deionized water. Slowly add the NaOH solution to the reaction mixture with vigorous stirring.

  • Reaction: Heat the biphasic mixture to 70-80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., a gradient of 0% to 10% ethyl acetate in hexanes).

  • Product Characterization: The pure product, this compound, is obtained as a white to off-white solid.[3][4]

Expected Results and Characterization

  • Yield: 75-85%

  • Appearance: White to off-white solid.[3]

  • Molecular Formula: C₁₁H₁₀BrN

  • Molecular Weight: 236.11 g/mol [3][4]

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show multiplets for the aromatic protons in the range of δ 7.1-7.7 ppm. The cyclobutane protons will appear as multiplets in the upfield region, typically between δ 2.0-3.0 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum will show signals for the aromatic carbons, the quaternary carbon of the cyclobutane ring attached to the nitrile and phenyl groups, the methylene carbons of the cyclobutane ring, and the nitrile carbon. Expected chemical shifts would be in the regions of δ 120-140 ppm for aromatic carbons, around δ 122 ppm for the nitrile carbon, and δ 15-40 ppm for the aliphatic carbons of the cyclobutane ring.[5][6][7]

  • Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z 235 and 237 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Safety and Handling Precautions

  • 2-Bromophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3] Handle in a well-ventilated fume hood.

  • 1,3-Dibromopropane: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. It is a suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE. The dissolution of NaOH in water is highly exothermic.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness. Keep away from heat and open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before use. Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low YieldInefficient stirringIncrease the stirring speed to ensure good mixing of the two phases.
Inactive catalystUse a fresh bottle of phase-transfer catalyst.
Insufficient baseEnsure the concentration and volume of the NaOH solution are correct.
Formation of side productsDialkylationUse a slight excess of 1,3-dibromopropane to favor the desired monosubstitution and cyclization.
PolymerizationEnsure the reaction temperature is not too high.
Incomplete reactionInsufficient reaction time or temperatureMonitor the reaction by TLC or GC-MS and continue heating until the starting material is consumed.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of phase-transfer catalysis offers significant advantages in terms of reaction conditions and yield. This application note serves as a valuable resource for chemists involved in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin
  • ChemicalBook. 1-(2-Bromophenyl)-cyclobutanecarbonitrile CAS#: 28049-62-9.
  • CRDEEP Journals.
  • ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
  • ChemicalBook. 1-(2-Bromophenyl)-cyclobutanecarbonitrile | 28049-62-9.
  • PubChem. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | C11H10BrN | CID 17750080.
  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. 2018.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NIST. Cyclobutanecarbonitrile.
  • PTC Organics, Inc.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIST. Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-.
  • Google Patents. CN1276913C - Method for preparing substituted phenylacetonitrile compounds.
  • The Royal Society of Chemistry.
  • Journal of Synthetic Chemistry.
  • Journal of Synthetic Chemistry. Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on Ionic Liquid-Functionalized N-Containing COF.
  • PubMed. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. 2017.
  • The Royal Society of Chemistry.
  • Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. 2024.
  • SpectraBase. 1-(2-Bromophenyl)-2-methyl-3-buten-1-ol - Optional[13C NMR] - Chemical Shifts.
  • 13-C NMR Chemical Shift Table.pdf.
  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
  • ResearchGate. (PDF)

Sources

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides, proving indispensable in academic research and the pharmaceutical industry for synthesizing complex molecules like substituted biphenyls and poly-olefins.[2]

This application note provides a comprehensive, field-tested protocol for the Suzuki-Miyaura coupling of 1-(2-Bromophenyl)cyclobutanecarbonitrile, a substrate featuring a sterically demanding ortho-substituent. The guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale behind each experimental choice, a troubleshooting guide for common issues, and robust reference data.

Mechanistic Principles: The "Why" Behind the Protocol

A successful Suzuki coupling hinges on the interplay of its core components within a well-defined catalytic cycle.[2][3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[2][4] The reactivity order for halides in this step is generally I > Br > OTf >> Cl.[4] For challenging substrates like aryl bromides, particularly those with steric hindrance, the choice of a sufficiently electron-rich and bulky phosphine ligand is critical to promote this step.[4][5]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center.[2][4] Critically, this process requires activation of the organoboron species by a base.[6][7] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily transfers its organic moiety to the palladium catalyst.[7][8] The choice of base and solvent system is paramount for the efficiency of this step.[4][8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3][4][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L₂-Br oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_complex_2 Ar-Pd(II)L₂-Ar' transmetalation->pdi_complex_2 reductive_elimination Reductive Elimination pdi_complex_2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Coupling with Phenylboronic Acid

This protocol details the coupling of this compound with phenylboronic acid as a representative example.

Materials and Reagents
  • Substrates: this compound, Phenylboronic acid

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Base: Potassium Carbonate (K₂CO₃), finely powdered

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water

  • Workup Reagents: Ethyl acetate, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment: Schlenk flask or reaction vial with stir bar, condenser, argon/nitrogen line, oil bath, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup (silica gel).

Reaction Parameter Summary
ReagentM.W. ( g/mol )Equiv.Amount (mmol)Mass/Volume
This compound236.111.01.0236 mg
Phenylboronic acid121.931.21.2146 mg
Pd(dppf)Cl₂·CH₂Cl₂816.640.030.0324.5 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane / Water (4:1)---5.0 mL (4 mL / 1 mL)
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (236 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and finely powdered potassium carbonate (276 mg, 2.0 mmol).

    • Rationale: The use of an inert atmosphere is critical as the active Pd(0) species is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions.[10][11] Flame-drying the glassware removes adsorbed water.

  • Seal and Purge: Seal the flask with a rubber septum and purge the vessel by alternating between vacuum and backfilling with argon or nitrogen gas at least three times.

    • Rationale: This cycle ensures the removal of atmospheric oxygen from the reaction vessel, protecting the catalyst.

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon or nitrogen through it for 15-20 minutes. Using a syringe, add 5.0 mL of the degassed solvent to the reaction flask.

    • Rationale: Dioxane is a common solvent for Suzuki couplings.[9] The addition of water is crucial for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active boronate species required for transmetalation.[7][9] Degassing the solvent is a critical step to remove dissolved oxygen.[10]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

    • Rationale: Heating is typically required to drive the reaction, especially the initial oxidative addition step.[3] Vigorous stirring is important for ensuring proper mixing in the heterogeneous mixture.

  • Monitoring Progress: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the starting aryl bromide spot. This typically takes 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL).

    • Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product, 1-(2-phenylphenyl)cyclobutanecarbonitrile.

Figure 2: Experimental Workflow for Suzuki Coupling.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[11] Poor Reagent Quality: Boronic acid may have degraded (protodeboronation).[10][12] Insufficient Base: The base may not be sufficiently strong or soluble.Ensure proper degassing of solvents and inert atmosphere technique.[10] Use fresh, high-quality boronic acid or consider a more stable boronic ester derivative.[13] Switch to a stronger base like K₃PO₄ or Cs₂CO₃, especially for less reactive substrates.[4][8]
Dehalogenation of Starting Material The aryl halide is reduced instead of coupled. This can be caused by hydride sources in the reaction mixture (e.g., from solvent impurities or side reactions with the base).[9][11]Ensure solvents are pure and anhydrous.[11] Sometimes switching the base or ligand can mitigate this side reaction.
Homocoupling of Boronic Acid Presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[10]Improve inert atmosphere techniques; ensure thorough degassing of all solvents and reagents.
Reaction Stalls Catalyst deactivation (formation of palladium black).[13] Insufficient heating.Increase catalyst loading slightly (e.g., to 5 mol%). Ensure the reaction temperature is maintained. Consider a more robust ligand system, such as those developed by Buchwald, which are known for coupling sterically hindered substrates.[5][14]

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for C-C bond formation. By understanding the underlying mechanism and paying careful attention to experimental parameters—particularly the maintenance of an inert atmosphere and the quality of reagents—researchers can successfully apply this reaction to complex and sterically hindered substrates like this compound. This protocol provides a reliable starting point for synthesis and a logical framework for troubleshooting, empowering scientists to efficiently construct novel molecular architectures for drug discovery and materials science.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Catalysis, 42(1-4), 145-154. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Tao, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253. Available at: [Link]

  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1936-1939. Available at: [Link]

  • Li, H., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(83), 11779-11782. Available at: [Link]

  • Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6448-6449. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Thomas, A. A., et al. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 2(10), 2215-2219. Available at: [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 1-(2-Bromophenyl)cyclobutanecarbonitrile with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating Steric Hindrance in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Its widespread adoption stems from its broad substrate scope and functional group tolerance, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution or reductive amination.[1][3]

This application note provides a detailed protocol and technical guidance for the Buchwald-Hartwig amination of a particularly challenging substrate: 1-(2-Bromophenyl)cyclobutanecarbonitrile. The steric bulk imposed by the cyclobutane ring adjacent to the site of reaction, coupled with the electronic nature of the nitrile group, necessitates careful optimization of the catalytic system. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, offering a robust starting point for researchers working with sterically encumbered substrates.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.[1][5]

  • Amine Coordination and Deprotonation: The primary amine coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The aryl group and the amino group on the palladium center couple, forming the desired C-N bond and regenerating the active palladium(0) catalyst.[1][5]

The efficiency of each of these steps is highly dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium catalyst.[8]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)(Br)L_n] oxidative_addition->pd_complex amine_coordination Amine Coordination (R-NH2) pd_complex->amine_coordination R-NH2 amine_complex [Ar-Pd(II)(NH2R)(Br)L_n] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation Base amido_complex [Ar-Pd(II)(NHR)L_n] deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR reductive_elimination->product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Materials and Reagents

Material Grade Supplier Notes
This compound≥97%Commercially AvailableSubstrate.
Primary Amine (e.g., n-Butylamine, Aniline)≥98%Commercially AvailableNucleophile.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePalladium precursor.
XPhos≥98%Commercially AvailableLigand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong, non-nucleophilic base.
TolueneAnhydrousCommercially AvailableReaction solvent.
Diethyl EtherACS GradeCommercially AvailableFor workup.
Saturated Sodium Bicarbonate SolutionLab Prepared-For workup.
BrineLab Prepared-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableDrying agent.
Celite®-Commercially AvailableFiltration aid.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Note: All reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmosphere techniques are critical for the success of this reaction.[9]

Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a primary amine. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

Reaction Setup
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Palladium(II) acetate (0.02 equiv.), and XPhos (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide) via syringe.

  • Add the primary amine (1.2 equiv.) via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

Reaction Monitoring
  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • To take a sample for analysis, briefly remove the flask from the oil bath, and under a positive pressure of inert gas, withdraw a small aliquot with a syringe.

  • Quench the aliquot with a small amount of water and extract with diethyl ether. The organic layer can then be spotted on a TLC plate or injected into the GC-MS.

Work-up and Purification
  • Once the reaction is complete (typically within 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Parameter Optimization

For sterically hindered substrates like this compound, optimization of the following parameters is often necessary to achieve high yields.

Parameter Recommendation Rationale
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos)These ligands promote the formation of the active monoligated palladium species, which accelerates both oxidative addition and reductive elimination, crucial for sterically demanding substrates.[1][8][10]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)A strong base is required to deprotonate the primary amine, facilitating the formation of the palladium-amido complex. The choice of base can also influence the reaction rate and selectivity.[6]
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF)These solvents are generally effective for Buchwald-Hartwig aminations. Toluene is often a good starting point due to its high boiling point.[11][12]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation energy for the coupling of sterically hindered substrates.

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert conditions; Poor choice of ligand/base.Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere. Screen different bulky phosphine ligands and strong bases. Increase reaction temperature.[9][13]
Formation of Side Products (e.g., Hydrodehalogenation) Beta-hydride elimination from the amido complex.This can be a competing pathway.[1] The use of bulkier ligands can often suppress this side reaction by sterically disfavoring the conformation required for beta-hydride elimination.
Difficulty in Purification Residual palladium catalyst.Pass the crude product through a plug of silica gel or treat with a palladium scavenger.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. While sterically demanding substrates such as this compound present a synthetic challenge, a rational approach to the selection of the catalytic system can lead to successful C-N bond formation. The use of bulky, electron-rich biaryl phosphine ligands, in combination with a strong, non-nucleophilic base and an anhydrous, aprotic solvent, provides a robust starting point for the development of an efficient and high-yielding protocol. Careful monitoring and optimization of these key parameters will be crucial for achieving the desired transformation.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

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  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • CatSci Ltd. A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]

  • ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

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  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • UCL. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

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  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • NIST. Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-. [Link]

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hydrolysis of 1-(2-Bromophenyl)cyclobutanecarbonitrile to its carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Hydrolysis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

A Comprehensive Guide to the Synthesis of 1-(2-Bromophenyl)cyclobutanecarboxylic Acid for Advanced Pharmaceutical and Agrochemical Research

Abstract

This application note provides a detailed guide for the hydrolysis of this compound to its corresponding carboxylic acid, 1-(2-Bromophenyl)cyclobutanecarboxylic acid. This transformation is a critical step in the synthesis of various molecular scaffolds used in drug discovery and agrochemical development, where the cyclobutane moiety imparts conformational rigidity and the bromophenyl group allows for further synthetic diversification via cross-coupling reactions.[1][2] We present two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—elucidating the underlying mechanisms and providing step-by-step instructions to ensure reproducible and high-yield synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Synthetic Challenge and Strategic Importance

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[3][4] The target molecule, 1-(2-Bromophenyl)cyclobutanecarboxylic acid[5], is a valuable building block. Its structure combines a sterically demanding quaternary carbon center, a cyclobutane ring, and an ortho-substituted phenyl group. This unique architecture presents a significant challenge for hydrolysis, as the steric hindrance around the nitrile group can impede nucleophilic attack, often requiring forcing reaction conditions.[6]

This guide addresses these challenges by providing detailed protocols that have been designed to overcome the steric and electronic hurdles inherent in the substrate. We will explore both acidic and basic hydrolysis pathways, explaining the mechanistic rationale behind the choice of reagents and conditions.

Mechanistic Insights: Acid vs. Base Catalysis

The hydrolysis of a nitrile to a carboxylic acid proceeds through a two-stage mechanism: first, the hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[7][8] The choice between acid and base catalysis depends on the overall functional group tolerance of the substrate and the desired final product form.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[9][10][11] The resulting intermediate undergoes tautomerization to form a more stable amide. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[10] The final step, the protonation of the liberated ammonia, is irreversible and drives the reaction to completion.[10]

Figure 1: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[7] This forms a negatively charged intermediate that is protonated by water to yield an imidic acid. The imidic acid then tautomerizes to the amide.[7] The subsequent hydrolysis of the amide under basic conditions proceeds via nucleophilic acyl substitution to form a carboxylate salt and ammonia.[12] An acidic workup is required to protonate the carboxylate salt to obtain the final carboxylic acid.[8][13]

Base_Hydrolysis_Mechanism cluster_0 Step 1: Nitrile to Amide cluster_1 Step 2: Amide to Carboxylate Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 + OH⁻ ImidicAcid R-C(OH)=NH Intermediate1->ImidicAcid + H₂O Amide R-C(O)NH₂ ImidicAcid->Amide Tautomerization Amide_h R-C(O)NH₂ Intermediate2 R-C(O⁻)(OH)NH₂ Amide_h->Intermediate2 + OH⁻ Carboxylate R-COO⁻ Intermediate2->Carboxylate - NH₃ R-COOH R-COOH Carboxylate->R-COOH + H₃O⁺ (workup)

Figure 2: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocols

The following protocols are designed for the hydrolysis of this compound. Given the sterically hindered nature of the substrate, elevated temperatures and prolonged reaction times are generally necessary for complete conversion.[3]

General Workflow

workflow start Start: 1-(2-Bromophenyl) cyclobutanecarbonitrile hydrolysis Hydrolysis (Acid or Base Catalysis) start->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis end Product: 1-(2-Bromophenyl) cyclobutanecarboxylic acid analysis->end

Figure 3: General experimental workflow for the hydrolysis reaction.

Protocol 1: Acid-Catalyzed Hydrolysis

This method utilizes a strong acid at reflux to drive the reaction to completion, yielding the free carboxylic acid directly after workup.[13][14]

Materials and Reagents:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Glacial Acetic Acid

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.36 g, 10 mmol).

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of glacial acetic acid and water (e.g., 40 mL), followed by the slow, dropwise addition of concentrated sulfuric acid (e.g., 10 mL) with cooling in an ice bath. Caution: The addition of sulfuric acid is highly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Due to the hindered nature of the nitrile, the reaction may require 24-48 hours for completion.

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (e.g., 200 g) in a large beaker.

    • A precipitate of the crude carboxylic acid may form. If so, collect it by vacuum filtration.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 1-(2-Bromophenyl)cyclobutanecarboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Protocol 2: Base-Catalyzed Hydrolysis

This protocol uses a strong base, which can be advantageous if the substrate contains acid-sensitive functional groups. An acidic workup is necessary to obtain the carboxylic acid from its carboxylate salt.[14]

Materials and Reagents:

  • This compound (1.0 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethylene Glycol or Diethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethyl Acetate or Dichloromethane

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium hydroxide (e.g., 5.6 g, 100 mmol, 10 eq) in ethylene glycol (e.g., 50 mL) with gentle heating.

  • Reagent Addition: Add this compound (e.g., 2.36 g, 10 mmol) to the hot solution.

  • Reaction: Heat the mixture to a high temperature (e.g., 150-160 °C) and maintain reflux with vigorous stirring. The high boiling point of ethylene glycol allows for the harsh conditions needed for hindered nitriles. Monitor the reaction for the evolution of ammonia gas (use wet pH paper) and by TLC/LC-MS. The reaction typically requires 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with water (e.g., 150 mL).

    • Wash the aqueous solution with a nonpolar solvent like hexanes or toluene (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of concentrated HCl. The carboxylic acid product will precipitate out of the solution.

  • Purification:

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

    • Alternatively, if the product does not precipitate, extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization as described in Protocol 1.

Data Summary and Comparison

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisRationale / Notes
Primary Reagents H₂SO₄, Acetic Acid, H₂OKOH or NaOH, Ethylene GlycolEthylene glycol is used as a high-boiling solvent for harsher conditions.
Temperature ~110-120 °C (Reflux)~150-160 °CHigher temperatures in the basic protocol can accelerate the reaction for highly hindered nitriles.
Typical Time 24 - 48 hours12 - 24 hoursBase-catalyzed hydrolysis is often faster at higher temperatures.
Workup Product Carboxylic AcidCarboxylate SaltAn acidic workup is required in the basic protocol to isolate the final product.[13]
Key Advantage Direct isolation of the free acid.Good for acid-sensitive substrates; potentially faster.The choice depends on the overall synthetic route and substrate stability.
Key Disadvantage Potentially harsh for acid-labile groups.Requires a separate acidification step.Safety precautions must be taken for both strong acids and bases at high temperatures.

Conclusion

The hydrolysis of this compound to 1-(2-Bromophenyl)cyclobutanecarboxylic acid is a challenging but achievable transformation. Both acid- and base-catalyzed methods can be effective, provided that sufficiently harsh conditions are employed to overcome the steric hindrance of the substrate. The protocols detailed in this application note provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and materials science. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high yield of the desired product.

References

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  • Google Patents. US3920670A - Process for hydrolysis of nitriles.
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  • Google Patents. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters.
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Application Notes and Protocols: Reduction of 1-(2-Bromophenyl)cyclobutanecarbonitrile to the Corresponding Amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 1-(Aryl)cyclobutane-methanamine Moiety

The 1-(aryl)cyclobutane-methanamine scaffold is a privileged structural motif in modern medicinal chemistry. The cyclobutane ring, a bioisostere for various functional groups, imparts a unique three-dimensional character to molecules, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. Specifically, the 1-(2-Bromophenyl)cyclobutane-methanamine core serves as a critical building block for the synthesis of potent therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds. The bromine atom provides a versatile handle for further synthetic diversification through cross-coupling reactions.

The reduction of the nitrile precursor, 1-(2-Bromophenyl)cyclobutanecarbonitrile, to the primary amine is a pivotal transformation in the synthesis of these valuable compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable and efficient execution of this reduction. We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-proven protocols, and address critical safety and handling considerations.

Comparative Analysis of Reduction Methodologies

The conversion of a nitrile to a primary amine can be accomplished through several synthetic routes.[1] The choice of methodology is dictated by factors such as substrate tolerance, scalability, safety, and desired chemoselectivity. Here, we evaluate the most pertinent methods for the reduction of this compound.

Method Reducing Agent Advantages Disadvantages Applicability to Target
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)- High reactivity and efficacy for a wide range of nitriles.[2][3][4] - Generally provides high yields of the primary amine.[5]- Highly pyrophoric and reacts violently with water and protic solvents.[6][7][8][9][10] - Requires stringent anhydrous conditions and careful workup.[5][8] - Poor chemoselectivity towards other reducible functional groups.Excellent. The steric hindrance around the nitrile and the presence of the aryl bromide are well-tolerated. This is often the go-to method for this transformation.
Hydride Reduction Borane (BH₃ complexes, e.g., BH₃·THF, BH₃·SMe₂)- Milder reducing agent than LiAlH₄.[11] - Can exhibit better chemoselectivity. - Effective for sterically hindered nitriles.[12]- Can be less reactive, sometimes requiring elevated temperatures.[11] - Borane-dimethylsulfide has an unpleasant odor.[11]Good. A viable alternative to LAH, particularly if milder conditions are desired. The in situ generation of borane can also be considered.[12]
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Raney Ni, Pd/C, PtO₂)- Scalable and often more economical for large-scale synthesis.[1] - Environmentally benign ("green") chemistry.- Potential for over-reduction or side reactions (formation of secondary and tertiary amines).[1][11] - Catalyst poisoning can be an issue. - Requires specialized high-pressure equipment. - Potential for dehalogenation of the aryl bromide.Moderate to Poor. The presence of the aryl bromide poses a significant risk of hydrodebromination, leading to undesired byproducts. This method is generally not recommended without careful catalyst screening and optimization.

Based on this analysis, Lithium Aluminum Hydride (LAH) reduction emerges as the most robust and reliable method for the small-to-medium scale synthesis of 1-(2-Bromophenyl)cyclobutane-methanamine, offering high yields and predictable outcomes. The following sections will provide a detailed protocol for this transformation.

Chemical Structures and Reaction Scheme

G cluster_0 This compound cluster_1 1-(2-Bromophenyl)cyclobutane-methanamine start end start->end reagents reagents 1. LiAlH₄, THF 2. H₂O, NaOH(aq)

Caption: General reaction scheme for the LAH reduction.

Experimental Protocol: LAH Reduction of this compound

This protocol is designed for a laboratory scale synthesis and should be performed by trained personnel in a properly equipped chemical fume hood.

Materials and Equipment:
  • This compound

  • Lithium Aluminum Hydride (LAH) powder or granules

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Celite®

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Addition funnel

  • Ice bath

  • Heating mantle

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Safety Precautions:
  • Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-sensitive reagent. It can ignite spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas.[6][7][8][9][10]

  • Always handle LAH in an inert atmosphere (e.g., under nitrogen or argon).[8]

  • Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves.[7][8]

  • Ensure a Class D fire extinguisher (for combustible metals) is readily accessible. Do not use water or carbon dioxide extinguishers on an LAH fire. [8]

  • All glassware must be oven-dried and cooled under a stream of inert gas before use.

Step-by-Step Procedure:

1. Reaction Setup:

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.

  • Place the flask under a positive pressure of nitrogen.

  • In the flask, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

2. Addition of the Nitrile:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the LAH suspension to 0 °C using an ice bath.

  • Slowly add the nitrile solution to the LAH suspension via an addition funnel or syringe over a period of 30-60 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Reaction Quench (Fieser Workup):

This is a critical step that must be performed with extreme caution to safely neutralize the excess LAH. The following procedure is known as the Fieser workup.[13]

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly and dropwise, add X mL of deionized water, where X is the mass of LAH in grams used in the reaction. (e.g., if you used 2 g of LAH, add 2 mL of water). You will observe vigorous gas evolution (hydrogen).

  • Next, slowly add X mL of 15% aqueous NaOH solution.

  • Finally, slowly add 3X mL of deionized water.

  • Remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form, making the mixture easier to filter.

4. Product Isolation and Purification:

  • Add a drying agent such as anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is sequestered.

  • Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Combine the filtrate and the washings in a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 1-(2-Bromophenyl)cyclobutane-methanamine, can be purified further by column chromatography on silica gel if necessary.

Mechanism of LAH Reduction of a Nitrile

The reduction of a nitrile with LAH proceeds through a two-step nucleophilic addition of hydride ions.

G cluster_0 Step 1: First Hydride Addition cluster_1 Step 2: Second Hydride Addition cluster_2 Step 3: Aqueous Workup Nitrile R-C≡N Imine_Anion [R-C=N⁻]Li⁺ Nitrile->Imine_Anion H⁻ attack Dianion [R-CH-N²⁻]Li⁺₂ Imine_Anion->Dianion H⁻ attack LAH Li⁺[AlH₄]⁻ Amine R-CH₂-NH₂ Dianion->Amine Protonation (H₂O)

Sources

Application Note: 1H and 13C NMR Characterization of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note presents a detailed guide to the ¹H and ¹³C NMR characterization of 1-(2-Bromophenyl)cyclobutanecarbonitrile, a molecule featuring a substituted aromatic system, a strained aliphatic ring, and a nitrile functional group. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols for data acquisition, and present a thorough analysis of the spectral data, including assignments confirmed by Distortionless Enhancement by Polarization Transfer (DEPT) experiments. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who rely on NMR for routine structural elucidation and verification.

Introduction: The Role of NMR in Structural Elucidation

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical reactivity, physical properties, and biological activity. This compound (Figure 1) presents a unique combination of structural motifs: an ortho-disubstituted benzene ring, a four-membered cyclobutane ring, and a cyano group attached to a quaternary carbon. Each of these features imparts distinct and predictable signatures in the NMR spectra.

¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton of the molecule. When used in conjunction with advanced techniques like DEPT, which differentiates between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, NMR spectroscopy allows for an unambiguous confirmation of the molecular structure.[1][2] This document serves as a comprehensive protocol and interpretation guide for this specific compound.

Molecular Structure and Predicted Spectral Overview

The structure of this compound lacks any elements of symmetry that would render any of its aromatic protons or cyclobutane carbons chemically equivalent. Therefore, we anticipate a complex and information-rich set of spectra.

Figure 1: Structure of this compound.

  • ¹H NMR Predictions: We expect four distinct signals in the aromatic region (typically 7.0-8.0 ppm) and a series of complex, overlapping multiplets in the aliphatic region (2.0-3.5 ppm) for the six cyclobutane protons.[3]

  • ¹³C NMR Predictions: We anticipate a total of 11 unique carbon signals: six for the aromatic ring (120-150 ppm), four for the cyclobutane ring (one quaternary, three methylene, ~20-50 ppm), and one for the nitrile group (~115-125 ppm).[4]

Experimental Protocols

Scientific integrity demands reproducible and verifiable experimental methods. The following protocols outline the steps for acquiring high-quality NMR data for the target compound.

3.1. Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.[5]

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS). TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[5]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogenous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.

3.2. NMR Data Acquisition Workflow

The process from a prepared sample to final spectral analysis follows a logical sequence.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Sample (10-15mg in CDCl3 + TMS) shim Tune & Shim Magnet prep->shim H1 Acquire ¹H Spectrum shim->H1 C13 Acquire ¹³C Spectrum H1->C13 DEPT Acquire DEPT Spectra (DEPT-135, DEPT-90) C13->DEPT proc Fourier Transform Phase & Baseline Correction DEPT->proc integrate Integrate ¹H Signals proc->integrate assign Assign Peaks (¹H, ¹³C, DEPT) integrate->assign report Generate Report assign->report

Sources

mass spectrometry fragmentation pattern of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Elucidation of 1-(2-Bromophenyl)cyclobutanecarbonitrile via Mass Spectrometry

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in organic synthesis and pharmaceutical development.[1] Its unique structure, featuring a brominated phenyl ring, a quaternary carbon, a nitrile group, and a strained cyclobutane ring, presents a distinctive fragmentation pattern in mass spectrometry. Understanding this pattern is critical for its unambiguous identification in complex reaction mixtures, for quality control, and for metabolic studies.

This technical guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound. As a "hard" ionization technique, EI imparts significant energy into the molecule, leading to extensive and structurally informative fragmentation.[2][3] This document outlines the primary fragmentation pathways, offers a detailed protocol for experimental verification using Gas Chromatography-Mass Spectrometry (GC-MS), and serves as a reference for researchers working with this or structurally related molecules.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₁₁H₁₀BrN.[4] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and 49.3%, respectively).[5] Consequently, the mass spectrum will exhibit a characteristic isotopic pattern for any fragment containing a bromine atom. The molecular ion (M⁺•) will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).

  • M⁺• Peak (with ⁷⁹Br): m/z 235

  • [M+2]⁺• Peak (with ⁸¹Br): m/z 237

The presence of this distinct M/M+2 doublet is the primary indicator of a monobrominated compound.[6]

Primary Fragmentation Pathways

The fragmentation of this compound is governed by the relative stabilities of the resulting ions and neutral losses. The primary cleavage sites are the bonds adjacent to the quaternary carbon, the strained cyclobutane ring, and the bonds involving the aromatic ring and its substituents.

Alpha (α)-Cleavage

Alpha-cleavage involves the breaking of a bond adjacent to a functional group or charge center. For this molecule, the most likely α-cleavages occur at the quaternary carbon, leading to the loss of the cyclobutane ring substituents.

  • Loss of Propyl Radical (•C₃H₇): A significant fragmentation pathway for the molecular ion involves the cleavage of the cyclobutane ring to expel a propyl radical. This leads to the formation of a stable bromophenylacetonitrile cation.

    • [M - C₃H₇]⁺ at m/z 192/194.

  • Loss of Bromophenyl Radical (•C₆H₄Br): Cleavage of the bond between the aromatic ring and the cyclobutane ring results in the loss of a bromophenyl radical. This pathway forms the cyclobutanecarbonitrile cation.

    • [M - C₆H₄Br]⁺ at m/z 80.

Cyclobutane Ring Fission

The strained four-membered ring is susceptible to cleavage. A common fragmentation for cyclobutane derivatives is the loss of a neutral ethene (ethylene) molecule.[7]

  • Loss of Ethene (C₂H₄): The molecular ion can undergo rearrangement and fission of the cyclobutane ring to eliminate ethene, a stable neutral molecule. This is a highly favorable pathway.

    • [M - C₂H₄]⁺• at m/z 207/209.

Aromatic System Fragmentation

Fragmentation involving the stable aromatic ring typically requires more energy but yields characteristic ions.

  • Loss of Bromine Radical (•Br): Direct cleavage of the C-Br bond, which is weaker than a C-C or C-H bond, results in the loss of a bromine radical.[5]

    • [M - Br]⁺ at m/z 156. This fragment will be a singlet, as the isotopic signature is lost with the bromine atom.

  • Loss of Cyanide Radical (•CN): Cleavage of the bond to the nitrile group can lead to the loss of a •CN radical.

    • [M - CN]⁺ at m/z 209/211.

  • Formation of Bromotropylium Ion: Aromatic systems can rearrange to form stable tropylium cations. Loss of the entire cyclobutanecarbonitrile substituent would lead to a bromophenyl cation, which may further rearrange.

    • [C₆H₄Br]⁺ at m/z 155/157.

The interplay of these pathways is visualized in the fragmentation diagram below.

Visualized Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pattern M [C₁₁H₁₀BrN]⁺• Molecular Ion m/z 235/237 F207 [C₉H₆BrN]⁺• m/z 207/209 M->F207 - C₂H₄ F192 [C₈H₄BrN]⁺ m/z 192/194 M->F192 - •C₃H₇ F156 [C₁₁H₁₀N]⁺ m/z 156 M->F156 - •Br F80 [C₅H₆N]⁺ m/z 80 M->F80 - •C₆H₄Br F155 [C₆H₄Br]⁺ m/z 155/157 F207->F155 - C₃H₂N

Caption: Predicted EI fragmentation pathways of this compound.

Summary of Predicted Fragment Ions

The following table summarizes the key ions expected in the EI mass spectrum. The relative abundance is a qualitative prediction based on established fragmentation principles, where losses of stable neutral molecules or formation of highly stabilized cations are favored.

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaProposed Fragment Structure/IdentityFragmentation PathwayPredicted Abundance
235/237[C₁₁H₁₀BrN]⁺•Molecular Ion (M⁺•)IonizationModerate
207/209[C₉H₆BrN]⁺•Ion from ethene loss[M - C₂H₄]⁺•High
192/194[C₈H₄BrN]⁺Bromophenylacetonitrile cation[M - •C₃H₇]⁺Moderate
156[C₁₁H₁₀N]⁺Ion from bromine loss[M - •Br]⁺High
155/157[C₆H₄Br]⁺Bromophenyl cation[M - C₅H₆N]⁺ or secondary fragmentationHigh
80[C₅H₆N]⁺Cyclobutanecarbonitrile cation[M - •C₆H₄Br]⁺Low

Experimental Protocol: GC-MS Analysis

This protocol provides a standardized method for acquiring the mass spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent compatible with GC analysis (e.g., Dichloromethane, Ethyl Acetate, or Hexane).

  • Concentration: Prepare a stock solution of the analyte at 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

Instrumentation and Parameters

The following parameters are recommended for a standard GC system coupled with a single quadrupole mass spectrometer.

A. Gas Chromatograph (GC) Parameters:

  • Injection Port: Split/Splitless Injector

  • Injection Mode: Split (e.g., 50:1 ratio). This is chosen to prevent column overloading and ensure sharp peaks for a relatively pure sample.

  • Injector Temperature: 250 °C. This temperature ensures rapid volatilization without thermal degradation.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium (99.999% purity)

  • Flow Rate: 1.0 mL/min (Constant Flow Mode)

  • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is suitable.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes. This program allows for good separation from any potential impurities.

B. Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV. This is the standard energy for EI, as it provides reproducible fragmentation patterns and allows for comparison with established spectral libraries.[3]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40 - 400. This range is selected to be wide enough to capture the molecular ion and all significant fragments while excluding low-mass background ions.

  • Solvent Delay: 3-4 minutes. This prevents the high concentration of solvent from entering the MS source, which could cause filament damage and detector saturation.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to the analyte.

  • Background Subtraction: Obtain the mass spectrum by averaging across the peak and subtracting the background spectrum from an adjacent baseline region.

  • Interpretation: Analyze the resulting mass spectrum.

    • Confirm the presence of the M/M+2 molecular ion peaks at m/z 235/237.

    • Identify the major fragment ions and compare them against the predicted values in the table above.

    • Verify the isotopic patterns for all bromine-containing fragments.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a rich and informative fragmentation pattern under electron ionization. The key identifying features are the M/M+2 molecular ion doublet at m/z 235/237, the prominent fragment from the loss of bromine at m/z 156, and the characteristic ion from cyclobutane ring fission at m/z 207/209. By following the detailed GC-MS protocol provided, researchers can reliably obtain a high-quality mass spectrum to confirm the identity and purity of this compound. This guide serves as a foundational resource for the structural elucidation of this and similar complex molecules.

References

  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile.
  • Doc Brown's Chemistry. Mass spectrum of cyclobutane C4H8 fragmentation pattern.
  • RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.
  • PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.
  • University of Massachusetts Boston. Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations.
  • ACS Publications. Site of protonation of benzonitrile hydrogen interchange in the protonated species | Journal of the American Society for Mass Spectrometry.
  • ElectronicsAndBooks. Mass spectrometric decomposition of N-arylbenzonitrilium ions.
  • NIH. (2002). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • Wikipedia. Electron ionization.
  • ResearchGate. (2024). Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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  • YouTube. (2025). Mass Spectrometry of Cycloalkanes.
  • LCGC International. Electron Ionization for GC–MS.
  • Benchchem. 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile.
  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • Mass Spectrometry: Fragmentation. Slide Presentation.
  • ResearchGate. (2025). The Fragmentation Mechanism of Cyclobutanol.
  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Journal Article.
  • ChemicalBook. 1-(2-Bromophenyl)-cyclobutanecarbonitrile CAS#: 28049-62-9.
  • PubChem. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.
  • MDPI. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide.
  • Advanced Organic Chemistry. Mass spectrum of 1-bromo-2-methylpropane.
  • MDPI. 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine).
  • Glen Jackson - West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.

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Application Note: Elucidating the Molecular Signature of 1-(2-Bromophenyl)cyclobutanecarbonitrile via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nitrile Group as a Spectroscopic Probe in Drug Discovery

The nitrile functional group (C≡N) is a cornerstone in medicinal chemistry, valued for its ability to act as a bioisostere for carbonyl groups, its role in forming stable C-C bonds, and its presence in numerous approved pharmaceuticals. The unique electronic properties of the nitrile's carbon-nitrogen triple bond also make it an exquisite vibrational probe for infrared (IR) spectroscopy. The C≡N stretching vibration appears in a relatively uncongested region of the IR spectrum, typically between 2200 and 2300 cm⁻¹.[1][2] The precise frequency of this vibration is highly sensitive to the local electronic and steric environment of the molecule, providing a wealth of structural information.

This application note provides a detailed guide to the infrared spectroscopic analysis of 1-(2-Bromophenyl)cyclobutanecarbonitrile, a compound of interest in drug development. We will explore the theoretical underpinnings of how the electronic effects of the 2-bromophenyl substituent and the ring strain of the cyclobutane moiety influence the nitrile stretching frequency. A comprehensive, field-proven protocol for sample analysis using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is presented, designed to yield high-quality, reproducible spectra.

Theoretical Considerations: Decoding the Vibrational Signature

The position, intensity, and shape of the nitrile stretching band in the IR spectrum of this compound are governed by a combination of electronic and steric factors.

Electronic Effects of the 2-Bromophenyl Substituent

The 2-bromophenyl group attached to the quaternary carbon bearing the nitrile exerts both inductive and resonance effects that modulate the C≡N bond strength and, consequently, its stretching frequency.

  • Inductive Effect: Bromine is an electronegative atom, and it withdraws electron density from the phenyl ring through the sigma bond network (the inductive effect). This electron withdrawal can propagate to the nitrile group, leading to a slight strengthening of the C≡N bond and a shift to a higher wavenumber (a blue shift).

  • Resonance Effect: The lone pairs of electrons on the bromine atom can participate in resonance with the π-system of the phenyl ring. This donation of electron density into the ring can, in turn, conjugate with the nitrile group, leading to a delocalization of electron density and a weakening of the C≡N bond.[3][4] This weakening of the bond would result in a shift to a lower wavenumber (a red shift).[3][5]

The net effect on the nitrile stretching frequency will be a balance of these opposing inductive and resonance effects. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character. Therefore, a slight blue shift compared to an unsubstituted phenylcyclobutanecarbonitrile is anticipated.

Steric Effects and Ring Strain of the Cyclobutane Moiety

The cyclobutane ring in this compound introduces significant ring strain due to the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°.[6][7][8] This strain has a notable impact on the hybridization of the carbon atoms within the ring and, by extension, on the attached nitrile group.

The carbon atom of the cyclobutane ring bonded to the nitrile group is forced into a conformation with smaller than ideal bond angles. To accommodate this, the C-C bonds within the ring have a higher p-character. Consequently, the exocyclic bond to the nitrile group has a higher s-character.[9] An increase in the s-character of the carbon orbital forming the bond to the nitrile group leads to a stronger and shorter C-C single bond, which in turn can influence the C≡N triple bond, generally causing a slight increase in its stretching frequency.[9]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a powerful and convenient sampling technique for obtaining high-quality FTIR spectra of solid samples with minimal preparation.[10][11][12]

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory.

  • Sample: this compound (solid powder).

  • Solvent for Cleaning: Isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation & Background cluster_analysis Sample Analysis cluster_data Data Processing & Interpretation start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_spectrum Process Spectrum (Baseline Correction, Normalization) acquire_spectrum->process_spectrum interpret_spectrum Interpret Spectrum process_spectrum->interpret_spectrum end End interpret_spectrum->end

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Install the ATR accessory in the sample compartment.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in the infrared beam path, acquire a background spectrum. This spectrum will account for the absorbance of the ATR crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.[13]

  • Applying Pressure:

    • Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.[14]

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum should be displayed in absorbance or transmittance mode.

    • Perform a baseline correction if necessary to ensure a flat baseline.

    • Normalize the spectrum if quantitative comparisons are to be made.

    • Identify and label the key absorption bands, paying close attention to the nitrile stretching frequency.

  • Cleaning Up:

    • Release the pressure clamp and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-soaked, lint-free wipe as described in step 2.

Predicted Infrared Spectrum and Interpretation

Based on the theoretical considerations, we can predict the key absorption bands in the infrared spectrum of this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3100 - 3000Medium to WeakCharacteristic of sp² C-H bonds on the phenyl ring.
Aliphatic C-H Stretch3000 - 2850MediumCharacteristic of sp³ C-H bonds in the cyclobutane ring.
Nitrile (C≡N) Stretch 2245 - 2235 Strong, Sharp The key diagnostic peak. Its position is influenced by the electronic effects of the bromophenyl group and the ring strain of the cyclobutane.
Aromatic C=C Stretch1600 - 1450Medium to WeakSkeletal vibrations of the phenyl ring.
Cyclobutane C-C Stretch1250 - 1000Medium to WeakAssociated with the cyclobutane ring framework.
C-Br Stretch700 - 500Medium to StrongStretching vibration of the carbon-bromine bond.
Aromatic C-H Bend900 - 675StrongOut-of-plane bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern.

The most prominent and diagnostically significant peak will be the sharp, strong absorption band corresponding to the C≡N stretch.[5] We predict this peak to appear in the range of 2245 - 2235 cm⁻¹. This prediction is based on the typical range for saturated nitriles (2260-2240 cm⁻¹) being slightly lowered by conjugation with the aromatic ring (aromatic nitriles typically appear at 2240-2220 cm⁻¹), and then slightly raised due to the combination of the electron-withdrawing nature of the bromine substituent and the increased s-character from the cyclobutane ring strain.[3][5]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of nitrile-containing compounds in pharmaceutical research. The C≡N stretching vibration in this compound provides a clear and sensitive reporter of the molecule's electronic and steric environment. By understanding the interplay of inductive effects, resonance, and ring strain, researchers can confidently assign the nitrile peak and use this information to confirm the identity and purity of their compounds. The ATR-FTIR protocol outlined in this note offers a rapid, reliable, and non-destructive method for obtaining high-quality spectral data, facilitating the efficient progression of drug discovery and development pipelines.

References

  • Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Toluene, the Xylenes, and the Trimethylbenzenes. Journal of the Chemical Physics, 18(8), 1018–1023. [Link]

  • Colthup, N. B. (1950). Spectra-Structure Correlations in the Infra-Red Region. Journal of the Optical Society of America, 40(6), 397–400. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. [Link]

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... [Link]

  • ResearchGate. (n.d.). Resonance structure of benzonitrile derivatives. [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Boxer, S. G. (2011). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 115(18), 5462–5471. [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Fujii, A., et al. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 27(13), 4057. [Link]

  • ResearchGate. (n.d.). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • The Journal of Chemical Physics. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. The Journal of Chemical Physics, 155(6), 064303. [Link]

  • Loudon, G. M. (2002). Organic Chemistry (4th ed.). Oxford University Press.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. [Link]

  • SlideShare. (n.d.). Factors affecting IR absorption frequency. [Link]

  • NIST. (n.d.). Cyclobutanecarbonitrile. [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • OpenStax. (2023). Stability of Cycloalkanes: Ring Strain. [Link]

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Application Notes and Protocols: 1-(2-Bromophenyl)cyclobutanecarbonitrile as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 1-(2-Bromophenyl)cyclobutanecarbonitrile as a strategic intermediate in pharmaceutical synthesis. The unique structural motif of this compound, featuring a puckered cyclobutane ring, a synthetically versatile nitrile group, and a functionalizable bromophenyl moiety, positions it as a valuable building block for accessing diverse and complex molecular architectures. This guide will delve into the rationale behind its use, detailed synthetic protocols for its transformation into key amine derivatives, and the pharmacological context of the potential drug candidates.

Introduction: The Strategic Value of the Cyclobutane Moiety in Drug Design

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is increasingly appreciated in medicinal chemistry for its ability to impart favorable pharmacological properties. Unlike planar aromatic rings, the three-dimensional, puckered nature of the cyclobutane scaffold can enhance binding affinity and selectivity by providing unique vectoral orientations for pharmacophoric groups. Its incorporation can also improve metabolic stability and serve as a non-planar bioisostere for other cyclic systems, making it an attractive feature in modern drug design. This compound serves as a readily accessible entry point to a variety of cyclobutane-containing pharmaceutical agents.

Synthetic Pathways and Core Transformations

The primary synthetic utility of this compound lies in the transformation of its nitrile group into other key functionalities, particularly primary amines. These amines are foundational components of many biologically active molecules. The following sections outline a detailed protocol for a two-step synthesis of a 1-(2-bromophenyl)cyclobutanamine derivative, a potential precursor to novel therapeutic agents.

Pathway Overview: From Nitrile to Substituted Amine

The transformation of this compound to a substituted amine can be efficiently achieved through a two-step sequence involving a Grignard reaction followed by reduction. This approach allows for the introduction of a wide variety of substituents, paving the way for the creation of a library of diverse compounds for structure-activity relationship (SAR) studies.

G A This compound C Imine Intermediate A->C Grignard Addition B Grignard Reagent (e.g., Isobutylmagnesium Bromide) B->C E 1-(1-(2-Bromophenyl)cyclobutyl)-3-methylbutan-1-amine (Sibutramine Analog Precursor) C->E Reduction D Reducing Agent (e.g., NaBH4) D->E

Caption: Synthetic workflow from nitrile to a substituted primary amine.

Experimental Protocol: Synthesis of 1-(1-(2-Bromophenyl)cyclobutyl)-3-methylbutan-1-amine

This protocol details the synthesis of a sibutramine analog precursor. Sibutramine is a known serotonin-norepinephrine reuptake inhibitor, and its analogs are of interest for their potential therapeutic applications.

Part A: Grignard Reaction with Isobutylmagnesium Bromide

Objective: To convert the nitrile group to an imine intermediate via nucleophilic addition of a Grignard reagent.

Materials:

  • This compound

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere, add magnesium turnings (1.2 eq.) to the flame-dried three-necked flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of isobutyl bromide (1.1 eq.) in anhydrous diethyl ether.

    • Add a small portion of the isobutyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates initiation.

    • Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with the Nitrile:

    • Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Add the nitrile solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation of the Imine Intermediate:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude imine intermediate. This intermediate is often used in the next step without further purification.

Part B: Reduction of the Imine to the Primary Amine

Objective: To reduce the imine intermediate to the corresponding primary amine.

Materials:

  • Crude imine intermediate from Part A

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reduction:

    • Dissolve the crude imine intermediate in methanol and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add diethyl ether to the residue and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude primary amine.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(1-(2-bromophenyl)cyclobutyl)-3-methylbutan-1-amine.

Data Summary:

StepReactantReagentProductExpected Yield
AThis compoundIsobutylmagnesium bromideImine Intermediate70-85% (crude)
BImine IntermediateSodium Borohydride1-(1-(2-Bromophenyl)cyclobutyl)-3-methylbutan-1-amine80-95%

Characterization of the Final Product:

  • ¹H NMR (CDCl₃): Expect characteristic signals for the aromatic protons, the cyclobutane protons, the protons of the isobutyl group, and the amine proton.

  • ¹³C NMR (CDCl₃): Expect signals for the aromatic carbons, the cyclobutane carbons, and the isobutyl carbons.

  • IR (KBr): Expect characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching, and aromatic C=C stretching.

  • Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak [M+H]⁺.

Pharmacological Context and Potential Applications

The synthesized 1-(1-(2-bromophenyl)cyclobutyl)-3-methylbutan-1-amine is a structural analog of sibutramine. Sibutramine was previously used as an anti-obesity medication due to its action as a serotonin-norepinephrine reuptake inhibitor (SNRI). By blocking the reuptake of these neurotransmitters in the brain, it enhances satiety and increases metabolism.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Serotonin (5-HT) & Norepinephrine (NE) B Reuptake Transporters (SERT & NET) A->B Reuptake C Increased 5-HT & NE Concentration A->C Release D Postsynaptic Receptors C->D Binding E Enhanced Signal Transduction D->E F Sibutramine Analog F->B Blocks

Caption: Mechanism of action of a sibutramine analog as an SNRI.

Alternatively, the 1-(2-bromophenyl)cyclobutanamine core can be a precursor for compounds targeting the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine and its analogs. NMDA receptor antagonists have applications as anesthetics, analgesics, and antidepressants.

G cluster_0 Postsynaptic Neuron A NMDA Receptor B Ion Channel A->B Opens C Ca²⁺ Influx B->C Allows D Glutamate D->A Binds E Ketamine Analog E->B Blocks

The Versatile Scaffold: Harnessing 1-(2-Bromophenyl)cyclobutanecarbonitrile for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. The strategic incorporation of rigid, three-dimensional motifs is a proven methodology to improve pharmacological profiles by enforcing specific conformations, thereby increasing potency and selectivity while often enhancing metabolic stability. The cyclobutane moiety, a four-membered carbocycle, has emerged as a valuable building block in this regard.[1][2] This technical guide focuses on the synthetic utility of a particularly versatile scaffold, 1-(2-Bromophenyl)cyclobutanecarbonitrile, detailing its transformation into bioactive molecules, with a special emphasis on the synthesis of spiro[cyclobutane-1,3'-indolin]-2'-one derivatives, a class of compounds with demonstrated potential as bromodomain inhibitors.[3]

The unique arrangement of functional groups in this compound—a reactive aryl bromide poised for cross-coupling or cyclization, a nitrile group that can be hydrolyzed or transformed, and a rigid cyclobutane core—renders it an ideal starting material for the construction of complex spirocyclic and fused-ring systems. This guide will provide detailed protocols and the underlying scientific rationale for key synthetic transformations, empowering researchers in drug discovery and development to leverage this scaffold for the creation of novel therapeutic agents.

Key Synthetic Applications of the Scaffold

The this compound scaffold is primed for a variety of synthetic transformations that give access to diverse and biologically relevant chemical matter. The primary routes of derivatization hinge on the reactivity of the aryl bromide and the nitrile functionality.

Diagram of Synthetic Pathways from this compound:

G A 1-(2-Bromophenyl)- cyclobutanecarbonitrile B Amide/Carboxylic Acid Derivatives A->B Nitrile Hydrolysis E Alkynyl Derivatives A->E Sonogashira Coupling F Biaryl Derivatives A->F Suzuki Coupling C Spiro[cyclobutane-1,3'-indolin]-2'-ones (Bromodomain Inhibitors) B->C Intramolecular Buchwald-Hartwig or Ullmann Condensation D Cyclobutane-Fused Isoquinolones B->D Intramolecular Heck Reaction

Caption: Key synthetic transformations of this compound.

Synthesis of Spiro[cyclobutane-1,3'-indolin]-2'-one Derivatives: Potent Bromodomain Inhibitors

The spiro-oxindole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[4][5][6] The synthesis of spiro[cyclobutane-1,3'-indolin]-2'-one derivatives from this compound represents a key application of this scaffold, targeting the therapeutically relevant bromodomain family of proteins.[3]

The general synthetic strategy involves two key steps:

  • Modification of the Nitrile Group: The nitrile is typically hydrolyzed to a primary amide or a carboxylic acid. This transformation is crucial as it installs the necessary functional group for the subsequent intramolecular cyclization.

  • Intramolecular C-N Bond Formation: An intramolecular Buchwald-Hartwig amination or an Ullmann-type condensation reaction is then employed to form the spirocyclic indolinone core. This step involves the coupling of the newly formed amide with the aryl bromide.

Diagram of the Synthesis of Spiro[cyclobutane-1,3'-indolin]-2'-one:

G A 1-(2-Bromophenyl)- cyclobutanecarbonitrile B 1-(2-Bromophenyl)- cyclobutanecarboxamide A->B H2O2, K2CO3 DMSO C Spiro[cyclobutane-1,3'-indolin]-2'-one B->C Pd catalyst, Ligand, Base Intramolecular Buchwald-Hartwig

Caption: Synthetic route to the spiro[cyclobutane-1,3'-indolin]-2'-one core.

Protocol 1: Synthesis of 1-(2-Bromophenyl)cyclobutanecarboxamide

This protocol details the hydrolysis of the nitrile group to a primary amide, a crucial intermediate for the synthesis of spiro[cyclobutane-1,3'-indolin]-2'-ones.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound28049-62-9236.111.0 g
Dimethyl sulfoxide (DMSO)67-68-578.1310 mL
Potassium carbonate (K₂CO₃)584-08-7138.210.1 g
Hydrogen peroxide (30% aq. solution)7722-84-134.012.0 mL
Deionized water7732-18-518.02As needed
Ethyl acetate141-78-688.11As needed
BrineN/AN/AAs needed
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 4.23 mmol) and dimethyl sulfoxide (10 mL).

  • Add potassium carbonate (0.1 g, 0.72 mmol) to the solution and stir at room temperature.

  • Slowly add 30% aqueous hydrogen peroxide (2.0 mL) dropwise to the stirring solution. Caution: The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold deionized water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-Bromophenyl)cyclobutanecarboxamide as a white solid.

Protocol 2: Intramolecular Buchwald-Hartwig Amination for the Synthesis of Spiro[cyclobutane-1,3'-indolin]-2'-one

This protocol describes the palladium-catalyzed intramolecular cyclization of the corresponding carboxamide to form the spiro-indolinone core.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
1-(2-Bromophenyl)cyclobutanecarboxamide(Synthesized in Protocol 1)254.121.0 g
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.7240 mg (0.044 mmol)
Xantphos161265-03-8578.6876 mg (0.13 mmol)
Cesium carbonate (Cs₂CO₃)534-17-8325.821.9 g (5.83 mmol)
Anhydrous 1,4-Dioxane123-91-188.1120 mL
Deionized water7732-18-518.02As needed
Ethyl acetate141-78-688.11As needed
BrineN/AN/AAs needed
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed

Procedure:

  • To a dry Schlenk flask, add 1-(2-Bromophenyl)cyclobutanecarboxamide (1.0 g, 3.93 mmol), cesium carbonate (1.9 g, 5.83 mmol), Pd₂(dba)₃ (40 mg, 0.044 mmol), and Xantphos (76 mg, 0.13 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford spiro[cyclobutane-1,3'-indolin]-2'-one.

Construction of Cyclobutane-Fused Isoquinolones via Intramolecular Heck Reaction

Another powerful transformation of the this compound scaffold is the synthesis of cyclobutane-fused isoquinolones. This is typically achieved through an intramolecular Heck reaction.[7][8] The synthesis first requires the conversion of the nitrile to an N-substituted amide containing an olefinic moiety, which then undergoes palladium-catalyzed cyclization.

Diagram of the Synthesis of Cyclobutane-Fused Isoquinolones:

G A 1-(2-Bromophenyl)- cyclobutanecarbonitrile B N-allyl-1-(2-bromophenyl)- cyclobutanecarboxamide A->B 1. Hydrolysis to acid 2. Amide coupling with allylamine C Cyclobutane-fused isoquinolone B->C Pd(OAc)2, PPh3, Base Intramolecular Heck Reaction

Caption: Synthetic route to cyclobutane-fused isoquinolones.

Protocol 3: Sonogashira Coupling for the Synthesis of Alkynyl Derivatives

The aryl bromide of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl moieties.[9][10][11] These derivatives can serve as versatile intermediates for further transformations or as final bioactive compounds.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound28049-62-9236.111.0 g
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.130.52 g (5.1 mmol)
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.90148 mg (0.21 mmol)
Copper(I) iodide (CuI)7681-65-4190.4540 mg (0.21 mmol)
Triethylamine (Et₃N)121-44-8101.191.8 mL (12.7 mmol)
Anhydrous Tetrahydrofuran (THF)109-99-972.1120 mL
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49As needed
Ethyl acetate141-78-688.11As needed
BrineN/AN/AAs needed
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 g, 4.23 mmol), bis(triphenylphosphine)palladium(II) dichloride (148 mg, 0.21 mmol), and copper(I) iodide (40 mg, 0.21 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous tetrahydrofuran (20 mL) and triethylamine (1.8 mL, 12.7 mmol) via syringe.

  • Add the terminal alkyne (e.g., phenylacetylene, 0.52 g, 5.1 mmol) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkynyl derivative.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of a diverse range of bioactive molecules. Its unique combination of a rigid cyclobutane core and strategically placed reactive functional groups allows for the efficient construction of complex molecular architectures, including spirocyclic and fused-ring systems. The detailed protocols provided herein for the synthesis of spiro[cyclobutane-1,3'-indolin]-2'-ones, cyclobutane-fused isoquinolones, and alkynyl derivatives serve as a practical guide for researchers in the field of drug discovery. The adaptability of this scaffold to various modern synthetic methodologies, such as palladium-catalyzed cross-coupling and intramolecular cyclization reactions, underscores its potential for the generation of novel chemical entities with significant therapeutic promise. Further exploration of the synthetic possibilities of this scaffold is highly encouraged and is expected to lead to the discovery of new and potent bioactive compounds.

References

  • Majumdar, K. C., & Thander, L. (2023).
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  • Shroder, M. (n.d.). The Sonogashira Coupling.
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  • Tietze, L. F., & Ila, H. (n.d.).
  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
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  • Ghasemi-Ghahsareh, A., et al. (n.d.). Examples of spiro compounds with biological activity.
  • Sergeiko, A., & S. V. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central.
  • Google Patents. (n.d.).
  • El-gazzar, A. B. A., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 9789.
  • Tök, Ö., et al. (2022).
  • An, L., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 241-246.
  • Abou-Gharbia, M. A., et al. (1978). Synthesis of spirofluorenes of biological interest. Journal of Pharmaceutical Sciences, 67(7), 953-956.
  • Ghorbani-Vaghei, R., et al. (2025). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the palladium-catalyzed cross-coupling reactions of 1-(2-bromophenyl)cyclobutanecarbonitrile. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the cyclobutane motif in drug candidates.[1][2][3][4] The unique structural rigidity and three-dimensional nature of the cyclobutane ring can impart favorable pharmacological properties, including enhanced potency, selectivity, and improved metabolic stability.[2][3] These application notes delve into the foundational principles of palladium-catalyzed cross-coupling, offering detailed, field-proven protocols for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The causality behind experimental choices, from ligand selection to reaction conditions, is explained to provide a self-validating framework for researchers.

Introduction: The Strategic Value of this compound

The confluence of an aryl bromide, a nitrile, and a cyclobutane ring within a single molecule makes this compound a powerful scaffold for the synthesis of diverse molecular architectures. The aryl bromide serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] The nitrile group, a prevalent feature in pharmaceuticals, can act as a hydrogen bond acceptor, a stable isostere for other functional groups, or a synthetic precursor to amines, amides, and ketones.[7]

The cyclobutane moiety itself is increasingly recognized for its ability to confer advantageous properties in drug discovery.[1][2][3][4] Its rigid, puckered conformation can lock flexible molecules into a bioactive conformation, thereby enhancing binding affinity to biological targets.[2][3] Furthermore, the introduction of a cyclobutane ring can block sites of metabolism, leading to improved pharmacokinetic profiles.[2]

Foundational Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[5] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira), and reductive elimination.[5][8][9]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.[5][9] The choice of ligand is crucial here, as electron-rich and bulky ligands can facilitate this often rate-determining step.[10][11]

  • Transmetalation: In reactions like the Suzuki-Miyaura coupling, an organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium(II) center in a process called transmetalation.[9] This step typically requires the presence of a base.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst to continue the cycle.[5]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X L_n Pd0->PdII_ArX Ar-X Transmetalation Transmetalation (R-M) PdII_ArR Ar-Pd(II)-R L_n PdII_ArX->PdII_ArR R-M PdII_ArR->Pd0 RedElim Reductive Elimination Product Ar-R PdII_ArR->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocols

The following protocols are designed to be robust and reproducible. However, optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[12] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[9]

Protocol: Synthesis of 1-(2'-Methyl-[1,1'-biphenyl]-2-yl)cyclobutanecarbonitrile

ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)A common and relatively inexpensive Pd(II) precatalyst.
Ligand SPhos (4 mol%)A bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[13]
Base K₃PO₄ (2.0 equiv)A moderately strong base that is effective in promoting transmetalation.
Solvent Toluene/H₂O (10:1)A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), (2-methylphenyl)boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Add degassed toluene and water (10:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Start Combine Reactants: - this compound - (2-Methylphenyl)boronic acid - K₃PO₄ Inert Establish Inert Atmosphere (Argon) Start->Inert Catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Inert->Catalyst Solvent Add Degassed Solvents: - Toluene - H₂O Catalyst->Solvent Heat Heat to 100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolate Product Purify->Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] This reaction has become a cornerstone of modern organic synthesis for the preparation of anilines and their derivatives, which are common motifs in pharmaceuticals.[6][14]

Protocol: Synthesis of 1-(2-(Phenylamino)phenyl)cyclobutanecarbonitrile

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (1 mol%)A common Pd(0) precatalyst.
Ligand XPhos (2.5 mol%)A bulky, electron-rich dialkylbiaryl phosphine ligand that is highly effective for C-N bond formation.[13]
Base NaOt-Bu (1.5 equiv)A strong, non-nucleophilic base that facilitates the deprotonation of the amine.
Solvent TolueneA non-polar aprotic solvent suitable for this reaction.
Temperature 110 °CA typical temperature for Buchwald-Hartwig aminations.
Reaction Time 8-16 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), aniline (1.2 equiv), and NaOt-Bu (1.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.025 equiv).

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 110 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Formation of Aryl Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is highly valuable for the synthesis of conjugated enynes and other alkyne-containing molecules.[16]

Protocol: Synthesis of 1-(2-(Phenylethynyl)phenyl)cyclobutanecarbonitrile

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄ (5 mol%)A common and effective Pd(0) catalyst for Sonogashira couplings.
Copper Source CuI (10 mol%)A co-catalyst that facilitates the formation of a copper acetylide intermediate.
Base Triethylamine (Et₃N)Acts as both a base and a solvent.
Solvent Tetrahydrofuran (THF)A polar aprotic solvent that helps to dissolve the reactants.
Temperature Room Temperature to 50 °CThe reaction often proceeds at room temperature but may require gentle heating.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv) and CuI (0.1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene (1.2 equiv) via syringe.

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Stir the reaction mixture at room temperature to 50 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Ensure proper inert atmosphere techniques.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with argon or freeze-pump-thaw cycles.
Inappropriate base or solventScreen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, DMF).
Formation of Side Products Homocoupling of the boronic acid (Suzuki)Use a slight excess of the aryl bromide.
Dehalogenation of the starting materialEnsure the absence of water and oxygen. Use a milder base.
Dimerization of the alkyne (Sonogashira)Add the alkyne slowly to the reaction mixture.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules of interest to the pharmaceutical and agrochemical industries. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and efficient methods for the elaboration of this scaffold. By understanding the underlying principles of the catalytic cycle and the rationale behind the choice of reagents and conditions, researchers can effectively utilize this compound to accelerate their discovery programs.

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  • ResearchGate. (n.d.). Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chu, L., & Shang, M. (2012). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Angewandte Chemie International Edition, 51(44), 11093-11096. Retrieved from [Link]

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Molecular Diversity Preservation International. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2015, October 25). Heck reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(2-Bromophenyl)Cyclopropanecarbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • PubMed. (n.d.). Recent advances in Sonogashira reactions. Retrieved from [Link]

  • YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

  • Wipf Group. (2008, September 7). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • MDPI. (n.d.). 2,2 ′ -[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Retrieved from [Link]

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derivatization of the nitrile group of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of the Nitrile Group in 1-(2-Bromophenyl)cyclobutanecarbonitrile

Abstract: The this compound scaffold is a valuable building block in contemporary medicinal chemistry, offering a unique three-dimensional exit vector and a synthetically versatile nitrile handle. The strategic manipulation of the nitrile group provides access to a diverse array of functional groups, including carboxylic acids, primary amides, primary amines, and tetrazoles, each carrying distinct physicochemical and pharmacological properties. This comprehensive guide provides detailed application notes and validated protocols for the key chemical transformations of this nitrile moiety. The content is tailored for researchers, medicinal chemists, and drug development professionals, emphasizing the underlying chemical principles, causality behind experimental choices, and practical execution in a laboratory setting.

Introduction: The Strategic Importance of the Nitrile Group

The nitrile (or cyano) group is a cornerstone of organic synthesis. While it is electronically similar to a carbonyl in its ability to undergo nucleophilic additions, it resides at a higher oxidation state, equivalent to that of a carboxylic acid.[1] This unique reactivity profile makes it a compact and stable precursor to several critical functional groups. In the context of the this compound core, the nitrile serves as a gateway for introducing polar functionalities that can engage in crucial hydrogen bonding interactions with biological targets, modulate solubility, and alter metabolic profiles. The following sections detail the primary synthetic routes for derivatizing this functional group.

Hydrolysis: Accessing Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that converts the carbon-nitrogen triple bond into a carbonyl group. The reaction can be controlled to yield either a primary amide or a carboxylic acid, depending on the conditions employed.[1][2]

Complete Hydrolysis to 1-(2-Bromophenyl)cyclobutane-1-carboxylic Acid

The conversion of the nitrile to a carboxylic acid is a robust and high-yielding transformation, typically achieved by heating under strongly acidic or basic aqueous conditions.[3][4] This derivative is particularly useful for introducing a key acidic pharmacophore or for subsequent derivatization via amide coupling or esterification.

Mechanistic Rationale:

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. This activation facilitates the nucleophilic attack by water. A series of proton transfers and tautomerization steps first yields the amide, which is then further hydrolyzed under the harsh conditions to the carboxylic acid and an ammonium salt.[1][2]

  • Base-Catalyzed Hydrolysis: The reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Under sustained basic conditions, the amide is subsequently saponified to a carboxylate salt, which is protonated in a final acidic workup step to yield the carboxylic acid.[2]

Comparative Summary of Hydrolysis Conditions

ParameterAcid-Catalyzed ProtocolBase-Catalyzed Protocol
Reagents Concentrated H₂SO₄ or HCl in H₂O25-40% aq. NaOH or KOH
Conditions Heat under reflux (e.g., 100-120 °C)Heat under reflux (e.g., 100-120 °C)
Intermediate Primary AmideCarboxylate Salt
Work-up Cooling, dilution, and extraction/filtrationCooling, acidification (pH < 2), and extraction/filtration
Key Advantage Direct isolation of the carboxylic acid.Often faster and less prone to charring for some substrates.

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hydrolysis_mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Nit_A R-C≡N Nit_Prot_A [R-C≡N⁺-H] Nit_A->Nit_Prot_A + H⁺ H_A H₃O⁺ Int1_A Intermediate Nit_Prot_A->Int1_A + H₂O H2O_A H₂O Amide_A R-CONH₂ Int1_A->Amide_A - H⁺ Acid_A R-COOH Amide_A->Acid_A + H₂O, H⁺ Nit_B R-C≡N Int1_B Intermediate Nit_B->Int1_B + OH⁻ OH_B OH⁻ Amide_B R-CONH₂ Int1_B->Amide_B + H₂O Salt_B R-COO⁻ Amide_B->Salt_B + OH⁻ Acid_B R-COOH Salt_B->Acid_B + H₃O⁺ (workup)

Caption: Generalized mechanisms for nitrile hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (approx. 10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to yield 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid.

Partial Hydrolysis to 1-(2-Bromophenyl)cyclobutane-1-carboxamide

Stopping the hydrolysis at the amide stage can be challenging as the conditions required to hydrolyze the nitrile often lead to further hydrolysis of the resulting amide.[5] However, several methods have been developed for this selective transformation, often employing catalysts or carefully controlled conditions.

Methodological Insight: Catalytic methods using hydrogen peroxide with a metal catalyst, such as sodium molybdate, provide a mild and efficient route.[6] The catalyst activates the hydrogen peroxide, which then participates in the controlled hydration of the nitrile without promoting significant further hydrolysis to the carboxylic acid.

Experimental Protocol: Mo(VI)-Catalyzed Amide Synthesis [6]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium molybdate (Na₂MoO₄, approx. 5 mol%).

  • Reagent Addition: Add hydrogen peroxide (30% aq. solution, 1.5-2.0 eq) dropwise to the stirring solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Isolation: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2-Bromophenyl)cyclobutane-1-carboxamide.

Reduction to [1-(2-Bromophenyl)cyclobutyl]methanamine

The reduction of nitriles to primary amines is a powerful C-N bond-forming reaction, yielding a versatile functional group for further elaboration. The most common and effective method involves the use of a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).[7][8]

Mechanistic Rationale: The reduction proceeds in two stages. The first hydride ion from LiAlH₄ attacks the electrophilic nitrile carbon, breaking one of the π-bonds and forming an intermediate imine anion, which is stabilized as an aluminum complex.[9][10] This imine intermediate is then attacked by a second hydride ion, reducing it to a dianion complex.[7][10] An aqueous or acidic workup then quenches the reaction and protonates the nitrogen to furnish the primary amine.[9]

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reduction_mechanism Start This compound Step1 First Hydride Attack Start->Step1 1. LiAlH₄ LiAlH4 LiAlH₄ in THF Imine Imine-Aluminum Complex Intermediate Step1->Imine Step2 Second Hydride Attack Imine->Step2 Dianion Dianion-Aluminum Complex Step2->Dianion Product [1-(2-Bromophenyl)cyclobutyl]methanamine Dianion->Product 2. H₂O Workup Aqueous Workup (H₂O)

Caption: Workflow for LiAlH₄ reduction of the nitrile.

Experimental Protocol: LiAlH₄ Reduction

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Nitrile Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or chromatography.

[3+2] Cycloaddition to 5-[1-(2-Bromophenyl)cyclobutyl]-1H-tetrazole

In medicinal chemistry, the tetrazole ring is a widely recognized bioisostere of the carboxylic acid group.[11] It offers a similar acidic proton (pKa ≈ 4.5-5.0) but with improved metabolic stability and pharmacokinetic properties. The most direct synthesis is the [3+2] cycloaddition of the nitrile with an azide source.[11]

Methodological Insight: The reaction is often catalyzed by Lewis acids (e.g., ZnCl₂, ZnBr₂, InCl₃) or Brønsted acids (e.g., NH₄Cl), which activate the nitrile towards nucleophilic attack by the azide ion.[12][13] Zinc-catalyzed methods are particularly common, providing good yields under relatively safe conditions.[13]

Summary of Common Catalytic Systems for Tetrazole Synthesis

Catalyst SystemAzide SourceSolventTypical ConditionsReference
ZnBr₂ / ZnCl₂ NaN₃Water or DMF100-150 °C, 12-48 h[11][13]
NH₄Cl NaN₃DMF100-120 °C, 24-48 h[11]
Iodine NaN₃DMF120 °C, 12-24 h[12]
Microwave NaN₃ / Cat.DMF150-180 °C, 5-30 min[14]

Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis [11]

  • Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and avoid contact with acids (releases toxic hydrazoic acid gas) and heavy metals.

  • Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc chloride (ZnCl₂, 1.2 eq).

  • Solvent: Add dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into ice water.

  • Isolation: Acidify the aqueous solution to pH ~2 with 2M HCl. The tetrazole product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Pinner Reaction: Synthesis of Esters via Imidate Salts

The Pinner reaction provides a classic route to convert nitriles into esters via an intermediate imino ester salt (Pinner salt).[15][16] This two-step process is particularly useful when direct hydrolysis is problematic or when other functional groups in the molecule are sensitive to harsh hydrolytic conditions.

Mechanistic Rationale: The reaction is catalyzed by a strong acid, typically anhydrous hydrogen chloride gas, in an alcohol solvent. The nitrile nitrogen is protonated, creating a highly electrophilic nitrilium ion.[17] The alcohol then acts as a nucleophile, attacking the carbon to form a protonated imidate, which precipitates as the hydrochloride salt (Pinner salt). This salt is then hydrolyzed in a separate step with water to yield the ester.[17][18] Strict anhydrous conditions are critical in the first step to prevent premature hydrolysis to an amide.[19]

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pinner_reaction Nitrile Nitrile (R-CN) Step1 Protonation Nitrile->Step1 Nitrilium Nitrilium Ion [R-C≡N⁺-H] Step1->Nitrilium Step2 Nucleophilic Attack Nitrilium->Step2 Imidate Pinner Salt [R-C(OR')=N⁺H₂]Cl⁻ Step2->Imidate Step3 Hydrolysis Imidate->Step3 Ester Ester (R-COOR') Step3->Ester Catalyst HCl (gas), R'-OH (Anhydrous) Water H₂O

Caption: Key stages of the Pinner reaction for ester synthesis.

Experimental Protocol: Pinner Ester Synthesis

  • Step A: Pinner Salt Formation

    • Setup: Cool a solution of this compound (1.0 eq) in anhydrous ethanol (excess) to 0 °C in a flask protected from atmospheric moisture.

    • Reagent Addition: Bubble dry hydrogen chloride gas through the solution for 1-2 hours while maintaining the temperature at 0 °C.

    • Reaction: Seal the vessel and allow it to stand at 0-4 °C for 24 hours. The Pinner salt will typically precipitate as a crystalline solid.

    • Isolation: Collect the solid by filtration under a nitrogen blanket, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Step B: Hydrolysis to Ester

    • Setup: Dissolve the isolated Pinner salt in a mixture of water and an organic co-solvent like THF.

    • Reaction: Stir the solution at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC or LC-MS).

    • Work-up: Dilute the mixture with water and extract with ethyl acetate.

    • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the resulting Ethyl 1-(2-Bromophenyl)cyclobutane-1-carboxylate by chromatography.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786. [Link]

  • Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]

  • Video: Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]

  • Pinner Reaction. SynArchive. [Link]

  • Schetter, B., & Mück-Lichtenfeld, C. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1613–1619. [Link]

  • Conversion of nitriles to amides. Chemistry LibreTexts. [Link]

  • Reduction of nitriles. Chemguide. [Link]

  • Ma, X., Liu, D., Wan, X., & Zhao, J. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6), 526-534. [Link]

  • Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

  • Kumar, V., et al. (2016). Convergent Three-Component Tetrazole Synthesis. Angewandte Chemie International Edition, 55(25), 7247-7251. [Link]

  • Pombeiro, A. J. L., et al. Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Selective hydrolysis of nitriles to amides. ResearchGate. [Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

  • Kumar, S. A., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Korean Chemical Society, 59(5), 416-423. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • Grignard Reaction and Products. I. 1, 4-Addition of. Amanote Research. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Applied synthesis method for bromocyclobutane.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Organic Chemistry 2 - Chapter 19.20 - Grignard Reaction. YouTube. [Link]

  • Favi, G., et al. (2022). Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. The Journal of Organic Chemistry, 87(17), 11786–11796. [Link]

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  • 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile. This molecule is a valuable building block in medicinal chemistry and materials science, often used in the development of novel therapeutics and functional materials.[1][2] Its synthesis, typically achieved through the cyclization of 2-bromobenzyl cyanide with a three-carbon electrophile like 1,3-dibromopropane, presents several challenges that can impact yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The most common and effective method is the intramolecular cyclization via a double alkylation of 2-bromobenzyl cyanide (also known as 2-bromophenylacetonitrile) with 1,3-dibromopropane.[3] The reaction proceeds in two main steps:

  • Deprotonation: The benzylic proton on 2-bromobenzyl cyanide is acidic due to the electron-withdrawing effects of both the phenyl ring and the nitrile group. A strong base is used to abstract this proton, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack (SN2): This carbanion acts as a nucleophile, first attacking one of the electrophilic carbons of 1,3-dibromopropane in an intermolecular SN2 reaction. This is followed by a second, intramolecular SN2 reaction where the newly formed carbanion attacks the other end of the propyl chain to form the cyclobutane ring.

Q2: Why is Phase-Transfer Catalysis (PTC) highly recommended for this synthesis?

Phase-Transfer Catalysis (PTC) is a powerful technique for reactions involving reactants in two immiscible phases, such as an aqueous solution of a base (like NaOH) and an organic solution of the substrate.[4] For this specific synthesis, PTC offers several key advantages:

  • Overcoming Immiscibility: 2-bromobenzyl cyanide and 1,3-dibromopropane are soluble in an organic solvent, while the inorganic base (e.g., concentrated NaOH) is in an aqueous phase. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[5][6]

  • Enhanced Reaction Rates: By bringing the reactants together in a single organic phase, the PTC dramatically increases the reaction rate compared to a simple interfacial reaction, which would be extremely slow.[7]

  • Milder Conditions: PTC allows the use of inexpensive and safer bases like NaOH under mild conditions (e.g., room temperature to moderate heating), avoiding the need for hazardous and moisture-sensitive superbases (like NaH or NaHMDS) and strictly anhydrous conditions.[8]

  • Improved Yields and Selectivity: By promoting the desired reaction pathway, PTC can significantly increase product yield and minimize side reactions.[8]

Q3: What are the most common phase-transfer catalysts, and how do I choose one?

Quaternary 'onium' salts are the most widely used PTCs.[4] For this synthesis, the choice of catalyst is critical for efficiency.

Catalyst TypeExampleKey Characteristics & Use Cases
Quaternary Ammonium Salts Tetrabutylammonium Bromide (TBAB)Most common, cost-effective, and efficient for many SN2 reactions. The bulky butyl groups enhance its solubility in the organic phase. A good starting point for optimization.[7]
Benzyltriethylammonium Chloride (TEBAC)Another effective and common catalyst, often used in similar alkylation reactions.
Quaternary Phosphonium Salts Tetrabutylphosphonium Bromide (TBPB)Generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.
Crown Ethers 18-Crown-6Used with bases like potassium hydroxide (KOH). They work by encapsulating the metal cation (K⁺), making the associated anion (OH⁻) "naked" and highly reactive. They are very effective but also more expensive and toxic.

Recommendation: Start with Tetrabutylammonium Bromide (TBAB) at a catalytic loading of 5-10 mol%. It provides an excellent balance of reactivity, cost, and ease of handling.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

Problem: My reaction yield is very low (<30%), and TLC analysis shows a significant amount of unreacted 2-bromobenzyl cyanide.

This is a common issue and typically points to inefficient carbanion formation.

  • Possible Cause 1: Insufficient Base Strength or Concentration.

    • Explanation: The benzylic proton of 2-bromobenzyl cyanide has a pKa of approximately 21-22 in DMSO. While PTC helps, the effective basicity in the organic phase must be high enough for efficient deprotonation.

    • Solution:

      • Increase Base Concentration: Use a highly concentrated aqueous solution of NaOH (e.g., 50% w/v). This high concentration creates a stronger dehydrating environment, enhancing the basicity of the hydroxide ion transferred by the PTC.

      • Consider a Stronger Base System: If 50% NaOH is ineffective, you may switch to a solid-liquid PTC system using powdered potassium hydroxide (KOH) with a crown ether catalyst (e.g., 18-crown-6) in a non-polar organic solvent.[6] Alternatively, for a non-PTC approach, a strong base like Sodium bis(trimethylsilyl)amide (NaHMDS) in an anhydrous solvent like THF can be used, though this requires stricter anhydrous conditions.[9]

  • Possible Cause 2: Inactive or Insufficient Catalyst.

    • Explanation: The phase-transfer catalyst is essential for transporting the base into the organic phase. If it is degraded or present in too low a quantity, the reaction will not proceed efficiently.

    • Solution:

      • Verify Catalyst Quality: Ensure your PTC (e.g., TBAB) is pure and has been stored correctly (kept dry).

      • Increase Catalyst Loading: Increase the TBAB concentration from 5 mol% to 10 mol%. While catalytic, higher loading can sometimes be necessary to achieve a practical reaction rate.

  • Possible Cause 3: Low Reaction Temperature.

    • Explanation: Like many organic reactions, this cyclization has an activation energy barrier. Insufficient thermal energy can lead to very slow reaction rates.

    • Solution: Gently heat the reaction mixture to 40-50 °C. Monitor the reaction by TLC to track the consumption of the starting material. Avoid excessive heat, which can promote side reactions.

Problem: My reaction is messy. TLC/GC-MS shows multiple major spots/peaks, and the desired product is not the main component.

This indicates a lack of selectivity and the formation of side products.

  • Possible Cause 1: Dimerization and Polymerization.

    • Explanation: The most common side reaction is the intermolecular reaction of the initial carbanion with a second molecule of 1,3-dibromopropane, leading to linear oligomers/polymers instead of the desired cyclobutane ring. Another possibility is the reaction of the mono-alkylated intermediate with another molecule of 2-bromobenzyl cyanide.[10]

    • Solution:

      • Slow Addition of Electrophile: Use a syringe pump to add the 1,3-dibromopropane slowly (e.g., over 2-3 hours) to the reaction mixture containing the 2-bromobenzyl cyanide, base, and catalyst. This keeps the concentration of the electrophile low at all times, favoring the intramolecular cyclization over intermolecular side reactions.

      • Check Stoichiometry: Use a slight excess of 1,3-dibromopropane (e.g., 1.1-1.2 equivalents) to ensure the initial alkylation proceeds efficiently, but avoid a large excess which can promote side reactions.

  • Possible Cause 2: Hydrolysis of the Nitrile Group.

    • Explanation: Under strongly basic conditions, especially with prolonged heating, the nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) or further to a carboxylate (-COO⁻).

    • Solution:

      • Limit Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly.

      • Avoid Excessive Heat: Do not heat the reaction mixture above 60 °C.

Problem: The reaction starts but seems to stall before completion.
  • Possible Cause: Catalyst Poisoning or Phase Separation Issues.

    • Explanation: Certain impurities can poison the catalyst. Additionally, poor mixing can lead to inefficient phase transfer.

    • Solution:

      • Ensure Vigorous Stirring: Use a mechanical stirrer or a large magnetic stir bar to ensure a high surface area between the two phases. A stirring rate of 700-1000 RPM is recommended.

      • Purify Reagents: If stalling persists, consider purifying the 2-bromobenzyl cyanide and 1,3-dibromopropane by distillation or column chromatography to remove potential inhibitors.

Visualized Workflows and Logic

General Synthesis Workflow

G reagents 1. Reagent Setup - 2-Bromobenzyl Cyanide - Organic Solvent (Toluene) - 50% NaOH (aq) - TBAB (10 mol%) addition 2. Slow Addition - Add 1,3-Dibromopropane (1.1 eq)  via syringe pump over 2-3h reagents->addition reaction 3. Reaction - Stir vigorously (800 RPM) - Heat to 45-50°C - Monitor by TLC (2-4h) addition->reaction workup 4. Workup - Cool to RT - Dilute with Water & Toluene - Separate organic layer reaction->workup wash 5. Wash - Wash organic layer with brine - Dry over Na2SO4 workup->wash purify 6. Purification - Concentrate in vacuo - Purify by column chromatography  (Silica, Hexanes/EtOAc gradient) wash->purify product 7. Final Product - this compound purify->product

Caption: High-level workflow for the PTC synthesis.

Troubleshooting Decision Tree

G start Low Yield? check_sm Is Starting Material (SM) left in TLC? start->check_sm yes_sm YES check_sm->yes_sm Yes no_sm NO check_sm->no_sm No cause_base Inefficient Deprotonation - Increase NaOH concentration - Increase temperature to 45°C - Increase catalyst loading yes_sm->cause_base cause_messy Messy Reaction / Side Products - Use slow addition of dibromopropane - Check stoichiometry - Avoid overheating no_sm->cause_messy

Caption: Decision tree for diagnosing low yield issues.

Optimized Experimental Protocol (PTC Method)

This protocol is designed as a robust starting point for optimization.

Materials:

  • 2-Bromobenzyl cyanide (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Sodium hydroxide (50% w/v aqueous solution)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-bromobenzyl cyanide and toluene (approx. 5 mL per gram of nitrile).

  • Add Reagents: Add the 50% NaOH solution (approx. 4 mL per gram of nitrile) and TBAB (0.1 equivalents).

  • Heating and Stirring: Begin vigorous stirring (800-1000 RPM) and heat the mixture to 45-50 °C.

  • Slow Addition: Add 1,3-dibromopropane (1.1 equivalents) dropwise via a syringe pump over 2-3 hours.

  • Reaction Monitoring: Maintain the temperature and stirring. Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent system). The reaction is typically complete when the 2-bromobenzyl cyanide spot has disappeared (usually 2-4 hours after the addition is complete).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with toluene and water. Transfer to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with toluene (2x). Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% EtOAc).

  • Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a solid or oil.[11] Confirm identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

References

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Martin, R., & Flores-Gaspar, A. (2012). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Organic Syntheses, 89, 159-169. DOI: 10.15227/orgsyn.089.0159.
  • BenchChem. (n.d.). 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile.
  • Mąkosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica-Drug Research, 63(6), 491-497.
  • (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Multiscale Modelling.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Reaction of Bromobenzyl Cyanide with Primary Amines. BenchChem.
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
  • American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst.
  • MySkinRecipes. (n.d.). 1-(2-Bromophenyl)Cyclopropanecarbonitrile.
  • BLD Pharm. (n.d.). This compound.
  • PubChem. (n.d.). 2-Bromobenzyl cyanide.
  • ChemicalBook. (n.d.). 1-(2-Bromophenyl)-cyclobutanecarbonitrile.

Sources

Technical Support Center: Alkylation of 2-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 2-bromophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your synthesis.

Troubleshooting Guide: Common Issues and Solutions

The alkylation of 2-bromophenylacetonitrile is a powerful C-C bond-forming reaction. However, its success is highly dependent on carefully controlled reaction conditions. Below are common issues encountered during this procedure, their probable causes, and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

A lack of product formation is a frequent initial hurdle. A systematic approach to diagnosing the root cause is essential for success.

Possible Causes:

  • Ineffective Deprotonation: The reaction's initiation relies on the quantitative deprotonation of the acidic α-proton of 2-bromophenylacetonitrile. If the base is not strong enough or has degraded, the nucleophilic carbanion will not form in sufficient concentration.

  • Presence of Moisture: Strong bases used for this deprotonation, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), are extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will quench the base, rendering it ineffective.[1]

  • Suboptimal Reaction Temperature: Some alkylations require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not proceed at all.

Solutions:

ParameterRecommendationConsequence if Ignored
Base Selection Choose a base with a conjugate acid pKa significantly higher than that of 2-bromophenylacetonitrile (pKa ≈ 22 in DMSO). Suitable bases include NaH, LDA, and KOtBu.[1]Incomplete deprotonation leading to low or no conversion.
Reagent & Glassware Handling Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[1]Quenching of the base by moisture, preventing the reaction from starting.
Temperature Control Consult literature for the optimal temperature for your specific alkylating agent. Some reactions may require heating to 120-150 °C.[2]The reaction may be too slow to be practical or may not reach completion.

Troubleshooting Workflow for Low Conversion:

G start Low or No Conversion check_base Verify Base Strength and Activity start->check_base check_anhydrous Confirm Anhydrous Conditions check_base->check_anhydrous Base is appropriate fail Re-evaluate Reaction Strategy check_base->fail Base is inappropriate or degraded check_temp Optimize Reaction Temperature check_anhydrous->check_temp Conditions are anhydrous check_anhydrous->fail Moisture is present success Successful Alkylation check_temp->success Temperature is optimal check_temp->fail Temperature is suboptimal

Caption: A step-by-step workflow for diagnosing low conversion.

Issue 2: Formation of Multiple Products

The appearance of unexpected spots on a TLC plate or multiple peaks in a GC-MS analysis indicates the presence of side reactions. Identifying these byproducts is key to mitigating their formation.

Common Side Reactions and Their Mitigation:

Side ProductProbable CauseRecommended Solution
Dialkylated Product The monoalkylated product can be deprotonated and react with a second equivalent of the alkylating agent. This is more likely if the monoalkylated product's α-proton is still sufficiently acidic.Use a slight excess of 2-bromophenylacetonitrile relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[3]
2-Bromophenylacetamide / 2-Bromophenylacetic Acid Presence of water during the reaction or workup can lead to the hydrolysis of the nitrile group, especially under basic or acidic conditions.[1][4][5]Ensure strictly anhydrous conditions during the reaction. Use a non-aqueous workup if possible, or neutralize the reaction mixture at a low temperature before adding water.
Elimination Product (Stilbene Derivatives) If the alkylating agent has a leaving group on a β-carbon with an abstractable proton, an elimination reaction can compete with substitution, particularly with sterically hindered or strong, non-nucleophilic bases.Use a less sterically hindered base. Optimize the reaction temperature, as higher temperatures can favor elimination.[6][7]
N-Alkylated Product While C-alkylation is generally favored, under certain conditions, the nitrogen of the nitrile can act as a nucleophile, leading to the formation of a ketenimine intermediate that can be trapped.[8][9][10]The choice of counterion and solvent can influence the C- vs. N-alkylation ratio. Generally, more ionic character in the carbanion (e.g., with Na+ or K+ in a polar aprotic solvent) favors C-alkylation.

Reaction Pathways: Desired vs. Side Reactions

G cluster_main Desired Pathway cluster_side Side Reactions A 2-Bromophenylacetonitrile B Carbanion Intermediate A->B + Base E Hydrolysis Products A->E + H2O (workup) C Monoalkylated Product B->C + R-X F Elimination Product B->F E2 with R-X D Dialkylated Product C->D + Base, + R-X

Sources

Technical Support Center: Purification of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Bromophenyl)cyclobutanecarbonitrile (CAS No: 28049-62-9). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this key synthetic intermediate. Our goal is to move beyond simple protocols and explain the causal relationships in experimental design, ensuring you can adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and purification of this compound.

Q1: What is the expected physical state of pure this compound?

Pure this compound is a white to off-white solid.[1] If your synthesized product appears as a yellow oil or a low-melting waxy solid, it is indicative of residual impurities that are depressing the melting point. A related compound, 1-(2-Bromophenyl)cyclopentanecarbonitrile, is described as a yellow to colorless oil, which underscores that minor structural changes or impurities can significantly alter the physical state.

Q2: What are the primary purification strategies for this compound?

The two most effective and widely applicable purification techniques for this molecule are flash column chromatography on silica gel and recrystallization.

  • Flash Column Chromatography is ideal for removing a wide range of impurities, especially those with different polarities, and for isolating the product from complex crude reaction mixtures.[2][3]

  • Recrystallization is a highly effective method for removing small amounts of impurities from a solid product, yielding material of very high purity.[4]

Q3: What are the most common impurities I should expect from a typical synthesis?

Understanding potential impurities is crucial for designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the alkylation of 2-bromophenylacetonitrile.[2] Potential impurities include:

  • Unreacted Starting Materials: Residual 2-bromophenylacetonitrile.

  • Reaction Byproducts: Di-alkylation products or other side-reactions.

  • Isomeric Impurities: If the bromination of the starting phenylacetonitrile was not perfectly regioselective, you might have trace amounts of 1-(3-bromophenyl)- or 1-(4-bromophenyl)cyclobutanecarbonitrile.[5]

  • Hydrolysis Products: The nitrile functional group can be susceptible to hydrolysis under acidic or basic workup conditions, leading to the formation of 1-(2-bromophenyl)cyclobutanecarboxamide or the corresponding carboxylic acid.[6] These are typically much more polar than the desired nitrile.

Q4: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A pure compound should ideally show a single spot. It's also used to determine the appropriate solvent system for column chromatography.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. Integration of proton signals can help quantify impurities if their structure is known.[7]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Section 2: Troubleshooting and Optimization Guide

This guide provides solutions to specific issues you may encounter during purification.

Q: My crude product is a persistent yellow oil, but the literature describes a solid. Why? A: This is a classic case of melting point depression caused by impurities. The yellow color likely originates from polymeric byproducts or colored impurities from the starting materials.

  • Underlying Cause: Impurities disrupt the crystal lattice of the desired compound, preventing it from solidifying at room temperature.

  • Recommended Action: Do not attempt direct recrystallization of the oil. The concentration of impurities is likely too high. The most robust solution is to purify the material using flash column chromatography on silica gel. This will separate the product from both more polar and less polar impurities, after which the purified fractions containing the product should solidify upon solvent evaporation.

Q: I see multiple spots on my TLC plate after my initial workup. How do I proceed? A: Multiple spots confirm a mixture of compounds, which is expected from a crude reaction. This is not a problem but rather diagnostic information to guide your purification.

  • Underlying Cause: The spots represent the starting material, your desired product, and various byproducts. The relative position (Rf value) indicates their polarity. Nitriles are moderately polar.[6]

  • Recommended Action:

    • Identify the Product Spot: If possible, run a TLC with a co-spot of your starting material to identify that spot in your crude mixture. The product spot will be the new, major spot.

    • Optimize TLC for Separation: Systematically test different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to achieve good separation between the product spot and the impurities (ΔRf > 0.2).

    • Perform Column Chromatography: Use the optimized solvent system from your TLC trials as the eluent for flash column chromatography to separate the components.[8]

Q: My attempt at recrystallization resulted in the compound "oiling out" instead of forming crystals. What went wrong? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your impure compound. Instead of crystallizing, it separates as a liquid phase.

  • Underlying Cause: This can be due to several factors: the cooling rate is too fast, the solvent is not ideal, or the impurity level is too high.

  • Recommended Action:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.

    • Allow the solution to cool very slowly. Insulate the flask to encourage the formation of well-ordered crystals.

    • Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • If it still oils out, the chosen solvent may be inappropriate. Consider a different solvent or a mixed-solvent system. For haloaryl compounds, nonpolar solvents like hexane can be effective.[9]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

G start Crude Product Analysis tlc Run Analytical TLC (e.g., 20% EtOAc/Hex) start->tlc phys_state Assess Physical State start->phys_state single_spot Single Major Spot? tlc->single_spot is_solid Is it a Solid? phys_state->is_solid recrystallize Proceed to Recrystallization single_spot->recrystallize Yes column Purify by Column Chromatography single_spot->column No (Multiple Spots) is_solid->recrystallize Yes is_solid->column No (Oil/Gummy) oiled_out Recrystallization Fails (Oils Out)? recrystallize->oiled_out final_product Pure Solid Product column->final_product Fractions Confirmed Pure by TLC oiled_out->final_product No troubleshoot_rx Troubleshoot Recrystallization: 1. Cool Slower 2. Add More Solvent 3. Change Solvent System oiled_out->troubleshoot_rx Yes troubleshoot_rx->recrystallize

Caption: A decision-making workflow for purifying this compound.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step procedures for the purification of your compound. Safety Note: Always handle organic nitriles and brominated compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Flash Column Chromatography

This method is the most reliable for purifying the crude product from a complex mixture.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: Hexane and Ethyl Acetate (EtOAc)

  • Compressed air or pump

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Based on TLC analysis, prepare a primary eluent system. A good starting point is 10% EtOAc in Hexane. You will also need a more polar flushing solvent (e.g., 50% EtOAc/Hexane) and a nonpolar solvent (Hexane).

  • Column Packing (Slurry Method): a. Place a small plug of glass wool at the bottom of the column and add a thin layer of sand. b. In a beaker, create a slurry of silica gel in your least polar solvent (Hexane). c. Pour the slurry into the column. Use gentle pressure to pack the silica bed evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended): a. Dissolve your crude product (e.g., 1 gram) in a minimal amount of a suitable solvent (like dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution. c. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica. d. Carefully add this powder to the top of your packed column, creating a thin, even band. Add a protective layer of sand on top.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Begin eluting the column with your chosen solvent system (e.g., 10% EtOAc/Hexane), applying gentle pressure. c. Collect fractions in test tubes. The volume of each fraction should be roughly one-quarter of the column volume. d. Monitor the separation by spotting fractions onto a TLC plate.

  • Analysis and Pooling: a. Develop the TLC plate and visualize the spots (e.g., under a UV lamp). b. Combine all fractions that contain only the pure product spot. c. Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

Use this protocol when your product is already substantially pure (>90%) and solid.

Materials:

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Recrystallization solvent (e.g., Hexane, Isopropanol, or Ethanol/Water mixture)

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For this haloaromatic compound, hexane is a good first choice.[9]

  • Dissolution: a. Place the impure solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent, just enough to cover the solid. c. Gently heat the mixture to the solvent's boiling point while stirring. Add more solvent in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. b. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. c. Allow the crystals to dry completely under vacuum.

Section 4: Potential Impurity Profile

The following table summarizes key potential impurities and their characteristics.

Impurity NameSourceRelative Polarity (on Silica)Notes
2-BromophenylacetonitrileUnreacted Starting Material[2]More polar than productShould be easily separated by column chromatography.
1,3-Dibromopropane (or similar)Unreacted ReagentNonpolarElutes very quickly from a silica column, often with the solvent front.
1-(2-Bromophenyl)cyclobutanecarboxamideHydrolysis of Nitrile[6]Very HighWill have a very low Rf value on TLC and may streak. Easily removed by chromatography.
1-(4-Bromophenyl)cyclobutanecarbonitrileIsomeric Byproduct of Bromination[5]Very Similar to ProductMost challenging to separate. May require optimized chromatography or fractional recrystallization.

References

  • 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | C11H10BrN | CID 17750080 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • How to separate amide and nitrile from mixture? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved January 12, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved January 12, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

  • Revisiting the synthesis of aryl nitriles: a pivotal role of CAN - RSC Publishing. (2021, January 6). Retrieved January 12, 2026, from [Link]

  • Bromination of aromatic compounds - US3303224A - Google Patents. (n.d.).
  • 20.7: Chemistry of Nitriles. (2025, January 19). Retrieved January 12, 2026, from [Link]

  • Synthesis of Aryl Nitriles from the Corresponding Carboxylic Acids in Solvent. (n.d.). Retrieved January 12, 2026, from [Link]

  • Preparation of Nitriles - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

troubleshooting low conversion in Suzuki coupling of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the Suzuki-Miyaura cross-coupling of 1-(2-Bromophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific, and often demanding, transformation. The inherent steric hindrance of the ortho-bromo substituent combined with the adjacent cyclobutane ring can significantly impede the catalytic cycle, leading to low conversion and undesired side reactions. This resource provides in-depth, experience-driven solutions to overcome these common hurdles.

Troubleshooting Guide: Low Conversion and Side Reactions

Q1: My reaction shows low or no conversion of the this compound starting material. What are the primary causes and how can I address them?

Low conversion in this sterically hindered system is a frequent issue and can often be traced back to several key steps in the Suzuki-Miyaura catalytic cycle. The primary bottlenecks are typically a slow oxidative addition or a difficult transmetalation step, both exacerbated by the bulky nature of the substrate.

Causality and Solutions:

  • Inefficient Oxidative Addition: The palladium(0) catalyst must insert into the carbon-bromine bond. The steric bulk from the ortho-cyclobutanecarbonitrile group can hinder the approach of the palladium complex.[1][2]

    • Solution 1: Ligand Selection is Critical. Standard ligands like triphenylphosphine are often insufficient. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are designed to accelerate oxidative addition and are highly effective for sterically hindered substrates.[3][4] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating properties which enhance catalytic activity.[5]

    • Solution 2: Choice of Palladium Precursor. While Pd(PPh₃)₄ can be used, it may not be the most active precursor. Using a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ with a specialized ligand often provides a more active catalytic system.[6] Pd(II) precursors require an initial reduction step to form the active Pd(0) species, which can sometimes be facilitated by phosphine ligands or other reagents in the mixture.[7]

  • Slow Transmetalation: The transfer of the organic group from the boronic acid (or ester) to the palladium center can also be sterically hindered.

    • Solution 1: Base Selection and Strength. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species. For sterically demanding couplings, stronger bases are often required. While carbonates like K₂CO₃ or Cs₂CO₃ are common, a stronger base like potassium phosphate (K₃PO₄) or an alkoxide like potassium tert-butoxide (t-BuOK) can significantly accelerate transmetalation.[8] The presence of water can also be beneficial, as it can help to solubilize inorganic bases and facilitate the formation of the active boronate species.[9][10]

    • Solution 2: Boronic Acid vs. Boronic Ester. Boronic acids can be prone to decomposition, especially protodeboronation, under reaction conditions.[11] Using a more stable boronic ester derivative, such as a pinacol ester, can sometimes improve results by providing a sustained, low concentration of the boronic acid in situ.[11]

Q2: I'm observing significant formation of homocoupled biaryl from my boronic acid and/or dehalogenation of my starting material. How can I minimize these side reactions?

These side reactions are common indicators of issues with the catalytic cycle's efficiency and the overall reaction conditions.

Causality and Solutions:

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[7][11]

    • Solution: Rigorous Degassing. It is imperative to thoroughly degas the reaction mixture to remove dissolved oxygen. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst and reagents, and then maintaining an inert atmosphere throughout the reaction.[11]

  • Dehalogenation of this compound: This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.

    • Solution 1: Scrutinize the Base and Solvent. Amine bases and alcohol solvents can sometimes act as hydride donors, leading to dehalogenation.[7][11] If dehalogenation is a significant issue, consider switching to a non-protic solvent and a base less prone to acting as a hydride source, such as K₃PO₄ or Cs₂CO₃.

    • Solution 2: Catalyst and Ligand Choice. A highly active catalyst that promotes rapid transmetalation can outcompete the dehalogenation pathway.[11] Fine-tuning the ligand to accelerate the desired cross-coupling is key.

Frequently Asked Questions (FAQs)

Q: What is the best starting point for a catalyst and ligand system for the Suzuki coupling of this compound?

For a sterically hindered aryl bromide like this, a robust catalyst system is essential. A highly recommended starting point would be a palladium(II) acetate (Pd(OAc)₂) precursor combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4] An alternative high-performance system would involve an N-heterocyclic carbene (NHC) ligand with a suitable palladium source.[5]

Q: How do I select the optimal base and solvent for this reaction?

The choice of base and solvent is interdependent and crucial for success.[8][9][12]

  • Base: For this challenging substrate, a strong inorganic base is recommended. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting transmetalation without being overly harsh.[4] Cesium carbonate (Cs₂CO₃) is another good option. If conversion is still low, a stronger base like potassium tert-butoxide (t-BuOK) could be trialed, though it may increase the risk of side reactions.[5]

  • Solvent: A polar aprotic solvent is often a good choice. Dioxane or tetrahydrofuran (THF) are commonly used and perform well.[5][13] Toluene is also a viable option.[13] Often, a mixture of an organic solvent with a small amount of water can be beneficial for dissolving the base and facilitating the reaction.[13][9]

Q: At what temperature should I run the reaction?

Given the steric hindrance, elevated temperatures are typically necessary to achieve a reasonable reaction rate. A starting point of 80-110°C is recommended. The optimal temperature will depend on the specific solvent and catalyst system used.

Experimental Protocol: A Recommended Starting Point

This protocol provides a robust set of conditions for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2-3 equivalents)

  • Dioxane/Water (e.g., 10:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

  • Add the degassed solvent mixture to the reaction vessel, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data and Visualization

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Provides a reliable source of active Pd(0).[6]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that accelerate oxidative addition for hindered substrates.[3][4]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation.[4][8]
Solvent Dioxane, THF, or Toluene (with 5-10% water)Polar aprotic solvents that facilitate the reaction; water aids in dissolving the base.[13][9]
Temperature 80 - 110 °CIncreased thermal energy is needed to overcome the activation barrier for this hindered coupling.
Diagram 1: Troubleshooting Logic for Low Conversion

Suzuki_Troubleshooting Start Low Conversion Observed Check_Catalyst Is the Catalyst System Optimal for Hindered Substrates? Start->Check_Catalyst Check_Conditions Are the Reaction Conditions (Base, Solvent, Temp) Appropriate? Start->Check_Conditions Check_Reagents Are the Reagents (Boronic Acid, Solvent) of High Quality? Start->Check_Reagents Use_Bulky_Ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) Check_Catalyst->Use_Bulky_Ligand No Change_Pd_Source Try Alternative Pd Source (e.g., Pd(OAc)₂) Check_Catalyst->Change_Pd_Source No Stronger_Base Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check_Conditions->Stronger_Base No Change_Solvent Change Solvent/Add Water (e.g., Dioxane/H₂O) Check_Conditions->Change_Solvent No Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp No Use_Boronic_Ester Use Boronic Ester (e.g., Pinacol Ester) Check_Reagents->Use_Boronic_Ester No Degas_Thoroughly Ensure Rigorous Degassing Check_Reagents->Degas_Thoroughly No Use_Bulky_Ligand->Check_Conditions Change_Pd_Source->Check_Conditions Stronger_Base->Check_Reagents Change_Solvent->Check_Reagents Increase_Temp->Check_Reagents

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

References

Sources

Technical Support Center: Optimizing Ligand and Base for Buchwald-Hartwig Amination of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 1-(2-Bromophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The unique structural features of this substrate—a sterically demanding ortho-cyclobutylnitrile group—present distinct challenges that require careful consideration of ligand and base selection to achieve high yields and purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges.

The Challenge: Steric Hindrance and a Potentially Coordinating Nitrile Group

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[1][2][3] However, the substrate this compound introduces two primary obstacles:

  • Steric Hindrance: The ortho-cyclobutyl group significantly hinders the approach of the amine and the palladium catalyst to the reaction center. This can slow down or completely inhibit the oxidative addition and reductive elimination steps of the catalytic cycle.[1][4]

  • Nitrile Group: While often a spectator group, the nitrile functionality can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.[5]

Overcoming these hurdles necessitates a rational approach to ligand and base selection, moving beyond standard protocols to a more tailored optimization strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the amination of this compound and provides a systematic approach to troubleshooting.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently bulky ligand: The ligand may not be sterically demanding enough to promote reductive elimination from the hindered intermediate. 2. Inappropriate base: The base may be too weak to deprotonate the amine-palladium complex or too strong, leading to substrate or product degradation.[6][7] 3. Catalyst inhibition: The nitrile group may be poisoning the catalyst.[2] 4. Low reaction temperature: The activation energy for the sterically hindered coupling may not be overcome.1. Switch to a bulkier ligand: Employ biarylphosphine ligands with large substituents (e.g., XPhos, RuPhos, BrettPhos).[2][4][8] These ligands create a wider coordination sphere around the palladium, facilitating the coupling of hindered substrates.[4] 2. Screen different bases: Test a range of bases with varying pKa values. Start with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). If degradation is observed, switch to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][9] 3. Increase catalyst and ligand loading: A higher catalyst concentration can sometimes overcome partial inhibition. 4. Increase reaction temperature: Gradually increase the temperature in 10-20 °C increments. Toluene or xylene are common high-boiling solvents for this purpose.[10][11]
Formation of Side Products (e.g., Hydrodehalogenation) 1. β-Hydride elimination: This side reaction can compete with reductive elimination, especially with certain ligand/base combinations.[1] 2. Base-mediated degradation: Strong bases can sometimes lead to decomposition of the starting material or product.[6]1. Ligand choice: Use ligands that promote rapid reductive elimination, such as the Buchwald biarylphosphine ligands.[1] 2. Weaker base: Switch to a milder base like K₃PO₄ or Cs₂CO₃.[6][9] 3. Lower temperature: If the reaction proceeds at a lower temperature, this can sometimes suppress side reactions.
Inconsistent Results 1. Oxygen sensitivity: The Pd(0) active catalyst is sensitive to oxygen.[2] 2. Reagent quality: Impurities in solvents, bases, or starting materials can affect the reaction.[12] 3. Base particle size: For solid inorganic bases, the surface area can impact the reaction rate.[6]1. Thorough degassing: Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). 2. Use high-purity reagents: Use freshly opened, high-purity solvents and reagents. 3. Grind the base: For inorganic bases like K₃PO₄ or Cs₂CO₃, grinding them into a fine powder before use can improve reproducibility.[6]

Frequently Asked Questions (FAQs)

Q1: Which class of ligands is the best starting point for this hindered substrate?

For sterically demanding substrates like this compound, the go-to ligands are the dialkylbiaryl phosphines developed by the Buchwald group.[1][4] Ligands such as XPhos , RuPhos , and BrettPhos are specifically designed to facilitate couplings of hindered aryl halides.[2][4][8] Their bulkiness promotes the desired reductive elimination step and prevents the formation of inactive palladium dimers.[1]

Q2: How do I choose the right base?

The choice of base is critical and often substrate-dependent.[6][7] A good starting point is a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) . However, if you observe decomposition of your nitrile-containing substrate, a switch to a weaker inorganic base is warranted. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent alternatives that are often compatible with sensitive functional groups.[6][9]

Q3: Can the nitrile group participate in the reaction?

While the nitrile group is generally stable under Buchwald-Hartwig conditions, it is a potential coordinating group that could interact with the palladium catalyst.[5] If you suspect catalyst inhibition, increasing the ligand-to-palladium ratio (from 1:1 to 2:1 or higher) can sometimes help by ensuring the palladium remains coordinated to the desired phosphine ligand.

Q4: What is the optimal solvent and temperature?

Aprotic, non-polar solvents are typically preferred for the Buchwald-Hartwig amination.[11] Toluene and 1,4-dioxane are common choices.[10] For this challenging substrate, a higher reaction temperature may be necessary. Toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) are suitable for this purpose.[10][11] Start your optimization at around 80-100 °C and increase if necessary.[6]

Q5: Should I use a pre-catalyst or generate the catalyst in situ?

Palladium pre-catalysts, such as the G3 or G4 pre-catalysts from Buchwald, are often preferred as they provide more reliable and reproducible formation of the active Pd(0) species.[6] This can be particularly advantageous for challenging couplings where catalyst activity is paramount.

Experimental Workflow and Protocols

A systematic approach to optimizing the reaction is crucial. High-throughput experimentation (HTE) techniques are ideal for rapidly screening multiple conditions.[13][14][15]

Diagram: High-Throughput Experimentation Workflow

HTE_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Start Define Reaction Parameters (Ligands, Bases, Solvents) Plate Prepare 96-well plate with reactant arrays Start->Plate Design of Experiment React Run reactions in parallel (Heating and Stirring) Plate->React Analysis High-Throughput Analysis (e.g., LC-MS, GC-MS) React->Analysis End Identify Optimal Conditions Analysis->End Data Interpretation

Caption: High-throughput screening workflow for reaction optimization.

Detailed Protocol: Ligand and Base Screening

This protocol outlines a typical screening experiment in a 96-well plate format.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligands: XPhos, RuPhos, BrettPhos

  • Bases: NaOt-Bu, K₃PO₄, Cs₂CO₃

  • Solvent: Toluene or 1,4-dioxane (anhydrous, degassed)

  • 96-well reaction block with stir bars

  • Inert atmosphere glovebox

Procedure:

  • Stock Solution Preparation (inside a glovebox):

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the amine coupling partner in the same solvent.

    • Prepare a stock solution of the palladium pre-catalyst in the same solvent.

  • Reagent Dispensing (inside a glovebox):

    • To each well of the 96-well plate, add the appropriate solid ligand and base.

    • Dispense the stock solutions of the aryl bromide, amine, and palladium pre-catalyst into the wells according to your experimental design.

  • Reaction:

    • Seal the 96-well plate.

    • Place the plate on a heating block with magnetic stirring.

    • Heat the reaction to the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reaction plate to room temperature.

    • Quench the reactions with an appropriate aqueous solution.

    • Extract the products with a suitable organic solvent.

    • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and identify any side products.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OxAdd->AmineComplex + R₂NH AmidoComplex L-Pd(II)(Ar)(NR₂) AmineComplex->AmidoComplex - HX (+ Base) Product Ar-NR₂ AmidoComplex->Product Reductive Elimination Catalyst L-Pd(0) AmidoComplex->Catalyst

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The successful Buchwald-Hartwig amination of this compound is an achievable goal with a systematic and informed optimization strategy. By understanding the inherent challenges of steric hindrance and potential nitrile group interference, and by methodically screening well-chosen bulky phosphine ligands and appropriate bases, researchers can unlock a reliable pathway to their desired C-N coupled products. This guide serves as a foundational resource to navigate these complexities and accelerate your research and development efforts.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination - ResearchGate. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Selected recent applications of the Buchwald–Hartwig amination in basic... - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

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preventing debromination in palladium-catalyzed reactions of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-(2-Bromophenyl)cyclobutanecarbonitrile. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to common challenges, with a specific focus on mitigating the undesired side reaction of debromination (hydrodebromination). As Senior Application Scientists, we have compiled this guide based on a synthesis of peer-reviewed literature and extensive field experience to ensure you can optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding debromination in palladium-catalyzed reactions.

Q1: What is debromination and why is it a problem in my reaction with this compound?

A: Debromination, also known as hydrodebromination, is a frequent side reaction in palladium-catalyzed cross-coupling where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This is particularly problematic as it leads to the formation of the byproduct 1-phenylcyclobutanecarbonitrile, which consumes your valuable starting material, reduces the overall yield of your desired cross-coupled product, and complicates purification due to the structural similarity of the byproduct to the starting material and product.[1]

Q2: What is the primary mechanism that leads to this unwanted debromination?

A: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can originate from various sources in the reaction mixture, including trace water, alcohol solvents, certain bases (especially alkoxides), or even through decomposition of phosphine ligands.[1][3] Once formed, this Pd-H species can undergo reductive elimination with the aryl group on the palladium center, yielding the debrominated arene and regenerating the Pd(0) catalyst, which can then continue this undesired cycle.[1][3]

Q3: Is the sterically hindered nature of this compound a contributing factor to debromination?

A: Yes, steric hindrance can play a significant role. The bulky cyclobutane group ortho to the bromine atom can slow down the rate of the desired cross-coupling steps (transmetalation and reductive elimination). If these productive steps are slow, it provides a larger window of opportunity for the competing debromination pathway to occur. Therefore, sterically hindered substrates often require carefully optimized conditions to favor the desired reaction pathway.

Q4: How does my choice of palladium catalyst and ligand impact the extent of debromination?

A: The choice of the ligand is critical for controlling the selectivity of the reaction.[1] Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are often highly effective at preventing debromination.[1] These ligands promote a faster rate of reductive elimination for the desired C-C or C-N bond formation, thereby outcompeting the debromination pathway.[1] Using pre-formed palladium catalysts (precatalysts) can also be advantageous as they can lead to a more controlled and efficient initiation of the catalytic cycle.[4]

In-Depth Troubleshooting Guides

If the initial FAQs have not resolved your issues, the following guides provide a more detailed, step-by-step approach to systematically troubleshoot and optimize your reaction conditions.

Guide 1: Ligand and Catalyst Selection

The ligand plays a pivotal role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand can lead to a sluggish reaction, providing more opportunity for debromination.

Troubleshooting Steps:

  • Evaluate Your Current Ligand: If you are observing significant debromination, consider if your current ligand is sufficiently bulky and electron-donating. Less sterically demanding or electron-poor ligands may not be effective for this sterically hindered substrate.

  • Screen a Panel of Ligands: It is highly recommended to screen a small panel of established, bulky, electron-rich ligands.

Ligand TypeExamplesRationale
Biaryl Phosphines XPhos, SPhos, RuPhos, DavePhosThese ligands are known to accelerate reductive elimination, a key step in outcompeting debromination.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs are strong electron donors and can be very effective in stabilizing the palladium catalyst and promoting the desired coupling.
  • Consider a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst). This can lead to a more controlled initiation and a lower concentration of undesired palladium species that might promote side reactions.[4]

Guide 2: Base and Solvent Optimization

The choice of base and solvent can have a profound impact on the reaction outcome, as they can be sources of the problematic Pd-H species.

Troubleshooting Steps:

  • Re-evaluate Your Base: Strong bases, particularly sodium tert-butoxide (NaOtBu), are known to promote debromination, potentially through β-hydride elimination from the alkoxide itself.[1] If you are using a strong alkoxide base and observing debromination, consider switching to a weaker, non-nucleophilic inorganic base.

BaseClassRationale
K₃PO₄, Cs₂CO₃, K₂CO₃Inorganic Carbonates/PhosphatesThese are generally weaker and less prone to generating hydride species compared to alkoxides.[1]
NaOtBu, KOtBuAlkoxidesWhile often effective for promoting the desired reaction, they can be a source of hydrides, leading to debromination. Use with caution and at lower temperatures.[1]
  • Assess Your Solvent System: Protic solvents (e.g., alcohols) and even polar aprotic solvents like DMF can be problematic as they can act as hydride sources.[1][5]

    • Recommended Solvents: Non-polar, aprotic solvents such as toluene, dioxane, or CPME (cyclopentyl methyl ether) are generally preferred as they are less likely to contribute to the formation of Pd-H species.[1]

    • Solvent Purity: Always use anhydrous and thoroughly degassed solvents. Trace amounts of water can be a significant source of protons that lead to debromination.

Guide 3: Reaction Temperature and Time

Kinetic factors play a crucial role. Debromination can have a different activation energy compared to the desired cross-coupling reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Often, the desired cross-coupling can proceed efficiently at a lower temperature than the debromination side reaction.[1][4] If you are running your reaction at a high temperature (e.g., >100 °C) and observing significant debromination, try reducing the temperature in increments of 10-20 °C.

  • Monitor Reaction Progress: Follow the reaction by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS). Prolonged reaction times after the consumption of the limiting reagent can lead to increased byproduct formation. Once the reaction has reached completion, work it up promptly.

Visualizing the Problem: The Catalytic Cycle and Debromination Pathway

To better understand the competing pathways, the following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and where the undesirable debromination side reaction can interfere.

Catalytic Cycle and Debromination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Ar Ar-Pd(II)-Br(L_n) OxAdd->PdII_Ar Transmetalation Transmetalation (e.g., with R-B(OH)₂) PdII_Ar->Transmetalation PdH_Formation Pd-H Formation PdII_Ar->PdH_Formation Forms Pd-H PdII_Ar_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product PdH_Source Hydride Source (H₂O, Base, Solvent) PdH_Source->PdH_Formation PdII_H Ar-Pd(II)-H(L_n) PdH_Formation->PdII_H Debromination Reductive Elimination (Debromination) PdII_H->Debromination Debromination->Pd0 Regeneration Byproduct Ar-H (Byproduct) Debromination->Byproduct

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with debromination.

Troubleshooting Workflow Start Start: Significant Debromination Observed Step1 Step 1: Evaluate Ligand Is it bulky & electron-rich? (e.g., XPhos, SPhos) Start->Step1 Step2 Step 2: Change Base Switch from strong base (NaOtBu) to weaker base (K₃PO₄, Cs₂CO₃) Step1->Step2 If debromination persists Step3 Step 3: Change Solvent Use anhydrous, non-polar aprotic solvent (Toluene, Dioxane) Step2->Step3 If debromination persists Step4 Step 4: Lower Temperature Decrease in 10-20 °C increments Step3->Step4 If debromination persists Step5 Step 5: Check Reagent Purity Ensure anhydrous & degassed solvents. Use high-purity reagents. Step4->Step5 If debromination persists Success Success: Debromination Minimized Step5->Success After optimization

Caption: Troubleshooting workflow for minimizing debromination.

Experimental Protocol: A Starting Point for Minimized Debromination

This protocol provides a robust starting point for the cross-coupling of this compound with a generic arylboronic acid, designed to minimize hydrodebromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst

  • XPhos (2-4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground and dried (2.0 - 3.0 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the palladium source and the XPhos ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

  • Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This guide is intended to provide a comprehensive framework for addressing the challenge of debromination. Successful organic synthesis often requires empirical optimization, and we encourage a systematic approach to refining your reaction conditions based on the principles outlined here.

References

  • Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. [Link]

  • Guild, C., & Schoenebeck, F. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 57(30), 9578-9582. [Link]

  • Hartwig, J. F. (2010).
  • Navarro, O., Kelly, R. A., & Nolan, S. P. (2005). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 127(48), 16954-16955. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions of ortho-Substituted 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the synthetic challenges associated with ortho-substituted 1-(2-Bromophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically demanding substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve your desired chemical transformations.

The unique structure of this compound, featuring a bulky cyclobutyl group adjacent to the bromine atom on the phenyl ring, presents significant steric hindrance. This bulkiness can impede the approach of reagents and catalysts, making standard reaction protocols less effective.[1][2] This guide will equip you with the knowledge to rationally design your experiments and troubleshoot issues as they arise.

Frequently Asked Questions (FAQs)

Q1: Why are my standard cross-coupling reaction conditions (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields with this compound?

A1: The primary reason for poor reactivity is the steric hindrance imposed by the ortho-cyclobutanecarbonitrile group. This bulky substituent physically blocks the palladium catalyst from efficiently undergoing oxidative addition to the C-Br bond, a critical step in the catalytic cycle of most cross-coupling reactions.[3][4] Additionally, the electron-withdrawing nature of the nitrile group can influence the electronic properties of the aryl bromide, though the steric effect is generally the dominant challenge.[5][6]

Q2: How does the cyclobutyl group specifically impact the reactivity compared to a smaller alkyl group?

A2: The cyclobutyl group, while a four-membered ring, is not planar and exists in a puckered conformation. This three-dimensional structure has a larger steric footprint than a linear alkyl chain of similar atom count. This increased bulk in the vicinity of the reaction center makes it more challenging for the large, ligand-coordinated palladium complex to access the C-Br bond for oxidative addition.

Q3: Can I expect selective reactivity at the bromine atom without affecting the nitrile or cyclobutane groups?

A3: Yes, palladium-catalyzed cross-coupling reactions are highly selective for the C-Br bond. The nitrile and cyclobutane functionalities are generally stable under the typical conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. However, it is crucial to select appropriate bases and reaction temperatures to avoid potential side reactions involving the nitrile group, such as hydrolysis, especially under harsh basic conditions.

Q4: What are the initial, most critical adjustments I should consider to improve my reaction yields?

A4: The two most impactful adjustments are the choice of ligand and catalyst system . For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the desired reactivity.[7][8][9] These ligands stabilize the catalytically active monoligated palladium species and facilitate the challenging oxidative addition and reductive elimination steps.[10] Consider switching from standard ligands like triphenylphosphine to more specialized "Buchwald-type" or "Hartwig-type" ligands.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is sensitive to steric hindrance.[11] If you are experiencing poor results when attempting to couple a boronic acid or ester with this compound, consider the following troubleshooting steps.

Decision-Making Workflow for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling ligand Evaluate Ligand: - Is it a bulky, electron-rich phosphine? (e.g., SPhos, XPhos, RuPhos) start->ligand base Assess Base Strength: - Is the base strong enough for transmetalation but not causing degradation? (e.g., K3PO4, Cs2CO3) ligand->base If yes change_ligand Action: Switch to a bulky dialkylbiaryl phosphine ligand. ligand->change_ligand If no solvent Check Solvent: - Is it an appropriate polar aprotic solvent? (e.g., Dioxane, Toluene, THF) base->solvent If yes change_base Action: Screen milder bases (e.g., K2CO3) or stronger non-nucleophilic bases (e.g., NaOtBu). base->change_base If no temp Adjust Temperature: - Is the reaction temperature optimized? (Often requires elevated temperatures) solvent->temp If yes boronic_ester Consider Boronic Ester: - Is the boronic acid unstable? (Switch to pinacol or MIDA ester) temp->boronic_ester If still low yield success Improved Yield temp->success If yield improves boronic_ester->success change_ligand->base change_base->solvent

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps & Rationale
Potential Cause Recommended Solution & Explanation
Ineffective Ligand Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are designed to stabilize the active Pd(0) species and facilitate oxidative addition to sterically hindered aryl bromides.[9] The steric bulk on the ligand promotes the formation of a monoligated palladium complex, which is often more reactive.[10]
Inappropriate Base Screen different bases. The base plays a crucial role in the transmetalation step.[12] For sensitive substrates, strong bases like alkoxides might cause decomposition. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered and anhydrous.
Suboptimal Solvent Use anhydrous, polar aprotic solvents. Solvents like 1,4-dioxane, toluene, or THF are commonly used. A mixture of solvents, such as toluene/water or dioxane/water, can sometimes be beneficial, but ensure your starting material and reagents are stable to these conditions.
Insufficient Temperature Gradually increase the reaction temperature. Sterically hindered couplings often require more thermal energy to overcome the activation barrier for oxidative addition. Monitor for decomposition at higher temperatures. Microwave irradiation can sometimes be effective in driving these reactions to completion quickly.[13]
Boronic Acid Instability Switch to a more stable boronic ester. Boronic acids can be prone to decomposition (protodeborylation). Using a pinacol or MIDA boronate ester can improve stability and handling, leading to more consistent results.[4]
Issue 2: Poor Conversion in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds, but it is also susceptible to steric effects.[14][15] When coupling primary or secondary amines with this compound, low conversion is a common issue.

Key Parameters for Optimization
Parameter Recommendation for Sterically Hindered Substrate Rationale
Palladium Precatalyst Use a pre-formed Pd(I) or Pd(II) precatalyst (e.g., G3-XPhos, G4-SPhos).These precatalysts are more air-stable and provide a more reliable generation of the active Pd(0) species in solution.
Ligand For primary amines, consider BrettPhos. For secondary amines, SPhos or RuPhos are often good starting points.[16]The choice of ligand is often specific to the class of amine being coupled. Bulky, electron-rich ligands are essential.[17][18]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[7]
Solvent Anhydrous toluene or 1,4-dioxane.These are standard solvents that have been shown to be effective for a wide range of Buchwald-Hartwig reactions.
Temperature 80-110 °C.Elevated temperatures are typically necessary to drive the reaction to completion.
Experimental Protocol: Buchwald-Hartwig Amination of a Secondary Amine
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., G3-SPhos, 2 mol%), the appropriate ligand if not using a precatalyst, and the base (e.g., NaOtBu, 1.5 equivalents) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and the secondary amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene (to make a ~0.1 M solution in the aryl bromide).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 3: Unsuccessful Sonogashira Coupling

The Sonogashira coupling provides a route to aryl alkynes. While generally more tolerant of steric hindrance than Suzuki or Buchwald-Hartwig reactions, challenges can still arise with highly congested substrates.[19]

Troubleshooting Diagram for Sonogashira Coupling

start Failed Sonogashira Reaction catalyst Check Catalyst System: - Pd/Cu co-catalysis? - Appropriate Pd source and ligand? start->catalyst base Evaluate Base: - Is an amine base being used? (e.g., Et3N, DIPEA) catalyst->base If yes change_catalyst Action: Use a Pd(II) source (e.g., PdCl2(PPh3)2) and a Cu(I) co-catalyst (e.g., CuI). Consider a bulky phosphine ligand like XPhos. catalyst->change_catalyst If no solvent Assess Solvent: - Anhydrous and degassed? (e.g., THF, DMF) base->solvent If yes change_base Action: Use an excess of a bulky amine base to act as both base and solvent. base->change_base If no alkyne Consider Alkyne: - Is the terminal alkyne prone to homocoupling? solvent->alkyne If yes success Successful Coupling alkyne->success add_additive Action: Ensure strictly anaerobic conditions. Add a reducing agent or excess ligand. alkyne->add_additive If yes (Glaser coupling observed) change_catalyst->base change_base->solvent add_additive->success

Caption: Troubleshooting logic for Sonogashira coupling reactions.

Key Considerations for Sonogashira Coupling with Sterically Hindered Substrates
  • Ligand Choice: While often performed with triphenylphosphine, sterically demanding substrates can benefit from bulkier, more electron-rich ligands like XPhos or cataCXium® A. These can promote the oxidative addition step.[20]

  • Copper Co-catalyst: The use of a copper(I) salt (e.g., CuI) is standard and generally required for efficient transmetalation of the acetylide to the palladium center. Ensure the CuI is of high purity.

  • Base and Solvent: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves as both the base and a co-solvent. This high concentration of base can facilitate the reaction.

  • Anaerobic Conditions: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling). It is critical to thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Temperature: Reactions are often run at room temperature to moderate heat (e.g., 40-60 °C). For very hindered substrates, higher temperatures may be necessary, but this also increases the risk of side reactions.[21][22]

By systematically addressing these common issues and applying the principles outlined in this guide, researchers can significantly improve their success rate in the chemical modification of the sterically challenging this compound.

References

Sources

Technical Support Center: Hydrolysis of Sterically Hindered Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of hydrolyzing sterically hindered nitriles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in converting sterically encumbered nitriles to amides or carboxylic acids. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and field-proven insights.

The Challenge of Steric Hindrance in Nitrile Hydrolysis

The conversion of a nitrile group to a primary amide or a carboxylic acid is a fundamental transformation in organic synthesis. However, when the nitrile is flanked by bulky substituents (e.g., tertiary alkyl groups, ortho-substituted aryl rings), the reaction becomes notoriously difficult. Steric hindrance impedes the approach of the nucleophile (water or hydroxide) to the electrophilic carbon of the nitrile, drastically slowing down the reaction rate under standard conditions. Traditional methods involving harsh acidic or basic conditions often lead to decomposition of sensitive substrates or undesired side products, rather than the desired hydrolysis product.[1][2][3]

This guide will help you diagnose common issues, select the appropriate methodology, and optimize your reaction conditions to achieve successful hydrolysis of these challenging substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Reaction Failures

Question 1: My hydrolysis of a sterically hindered nitrile is not proceeding, or the conversion is extremely low. What are the primary factors to investigate?

Answer: Low or no conversion in the hydrolysis of a sterically hindered nitrile is a common issue. The primary reason is the steric shield around the nitrile carbon, which prevents the effective approach of a nucleophile. Here’s a systematic troubleshooting approach:

  • Re-evaluate Your Hydrolysis Method: Standard strong acid (e.g., concentrated H₂SO₄ or HCl) or strong base (e.g., NaOH, KOH) hydrolysis often fails for hindered nitriles because the activation energy for nucleophilic attack is too high.[2] Consider switching to a more advanced method:

    • Transition-Metal Catalysis: Platinum-based catalysts, such as the Ghaffar-Parkins catalyst [PtH{(PMe2O)2H}(PMe2OH)], are exceptionally effective for hydrating hindered nitriles to amides under mild, neutral conditions.[1][4] These catalysts operate through a mechanism that is less sensitive to steric bulk compared to direct nucleophilic attack.[5][6][7]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate hydrolysis by rapidly heating the reaction mixture, overcoming the high activation energy barrier.[8][9][10][11] This can be applied to both acidic and basic hydrolysis conditions.

    • Enzymatic Hydrolysis: Nitrile hydratase enzymes can be highly selective but may also be sensitive to steric hindrance.[12][13][14][15] It is worth screening different enzymes if this route is pursued.

  • Increase Reaction Temperature: For traditional methods, increasing the temperature is the most straightforward way to provide the necessary energy to overcome the steric barrier. However, be cautious as this can also promote decomposition and side reactions.

  • Solvent Choice: Ensure your nitrile is fully soluble in the reaction medium. For phase-transfer catalysis under basic conditions, a suitable solvent system is crucial for bringing the hydroxide ion and the nitrile into the same phase.

Below is a decision-making workflow for selecting an appropriate hydrolysis method.

G cluster_start cluster_conditions cluster_methods cluster_outcome start Start: Hindered Nitrile Hydrolysis sensitive_groups Substrate has acid/base sensitive functional groups? start->sensitive_groups desire_amide Is the primary amide the desired final product? sensitive_groups->desire_amide No tm_catalysis Transition-Metal Catalysis (e.g., Ghaffar-Parkins) sensitive_groups->tm_catalysis Yes enzymatic Enzymatic Hydrolysis (Nitrile Hydratase) sensitive_groups->enzymatic Yes mw_acid_base Microwave-Assisted Acid/Base Hydrolysis desire_amide->mw_acid_base Yes strong_acid_base Harsh Acid/Base (High Temp) desire_amide->strong_acid_base No amide_product Primary Amide tm_catalysis->amide_product mw_acid_base->amide_product acid_product Carboxylic Acid mw_acid_base->acid_product strong_acid_base->acid_product

Caption: Decision workflow for selecting a hydrolysis method.

Section 2: Issues with Traditional Acid/Base Hydrolysis

Question 2: I am attempting a strong basic hydrolysis of my hindered nitrile, but I am isolating the carboxylic acid instead of the amide. How can I stop the reaction at the amide stage?

Answer: This is a classic challenge in nitrile hydrolysis. The rate of hydrolysis of the intermediate amide to the carboxylate is often faster than the initial hydrolysis of the nitrile, especially under harsh basic conditions.[1][2]

  • Milder Conditions: The most effective strategy is to use milder reaction conditions. This includes lowering the temperature and using a less concentrated base. However, for sterically hindered nitriles, this will further decrease the already slow reaction rate.

  • Alternative Reagents:

    • Hydrogen Peroxide with a Base: The use of hydrogen peroxide in a basic medium (e.g., with K₂CO₃ in DMSO) can sometimes favor the formation of the amide.

    • Non-aqueous Basic Hydrolysis: A protocol using NaOH in a methanol/dioxane mixture has been reported to selectively convert nitriles to primary amides, as the conditions are less prone to over-hydrolysis.[16]

  • Switch to a Catalytic Method: As mentioned previously, transition-metal catalysts are excellent for selectively producing the amide.[5][6][7] The Ghaffar-Parkins catalyst, for instance, shows high selectivity for the amide, with no further hydrolysis to the carboxylic acid observed.[1][5]

Question 3: My acid-catalyzed hydrolysis is leading to decomposition of my starting material. What are the likely causes and solutions?

Answer: Decomposition under strong acidic conditions is often due to the presence of other acid-labile functional groups in your molecule.

  • Identify Sensitive Groups: Look for functional groups such as esters, acetals, or certain protecting groups that are unstable in strong acid.

  • Reduce Acidity and Temperature: Try using a weaker acid or a lower concentration of the strong acid. For particularly stubborn nitriles, a mixture of trifluoroacetic acid (TFA) and sulfuric acid, or acetic acid and sulfuric acid at elevated temperatures, can be effective while potentially being less destructive than concentrated sulfuric acid alone.[17]

  • Adopt a Neutral Hydrolysis Method: This is the most robust solution. Platinum-catalyzed hydration operates under neutral pH and is compatible with a wide range of acid-sensitive functional groups.[1][2][5][6] For example, the acid-sensitive 2-furonitrile can be hydrated to the corresponding amide in high yield using this method.[1]

Section 3: Challenges with Modern & Catalytic Methods

Question 4: I'm using a platinum catalyst for my hindered nitrile hydration, but the reaction is sluggish. How can I improve the catalytic activity?

Answer: While platinum catalysts are generally effective, their activity can be influenced by several factors.

  • Catalyst Loading: For very hindered substrates, a higher catalyst loading (e.g., 1-5 mol%) may be necessary to achieve a reasonable reaction rate.

  • Solvent System: The reaction is typically run in a mixture of a water-miscible organic solvent (like ethanol) and water. The ratio can be optimized to ensure all components, including the catalyst and substrate, are sufficiently soluble.

  • Temperature: While many reactions proceed at room temperature, heating to around 80°C is standard for accelerating the hydration of hindered nitriles.[5][6]

  • Ligand Effects: The nature of the phosphine oxide ligands on the platinum center is crucial for catalytic activity. Ensure you are using the recommended catalyst or ligand system for your specific type of substrate.

Below is a simplified representation of the catalytic cycle for the Ghaffar-Parkins catalyst.

G catalyst [Pt(II)-H] intermediate1 [Pt(II)-Solvent]+ catalyst->intermediate1 + H₂O, - H₂ intermediate2 [Pt(II)-Nitrile]+ intermediate1->intermediate2 + R-CN, - Solvent intermediate3 Five-membered Intermediate intermediate2->intermediate3 Nucleophilic Attack of Ligand intermediate3->catalyst + H₂O product Amide intermediate3->product

Caption: Simplified catalytic cycle of the Ghaffar-Parkins catalyst.

Question 5: I am exploring enzymatic hydrolysis for a chiral-hindered nitrile, but the enantioselectivity is poor. What can I do?

Answer: Poor enantioselectivity in enzymatic reactions can stem from the enzyme's inherent properties or the reaction conditions.

  • Enzyme Screening: The most critical step is to screen a variety of nitrile hydratases and amidases from different microbial sources. These enzymes can exhibit vastly different substrate specificities and enantioselectivities.[12][14] For instance, some amidases are highly sensitive to steric hindrance and can effectively distinguish between enantiomers.[12]

  • Control of Over-Hydrolysis: In a system with both a nitrile hydratase and an amidase, the nitrile hydratase might hydrate both enantiomers of the nitrile to the racemic amide, while the amidase selectively hydrolyzes one enantiomer of the amide to the carboxylic acid. This kinetic resolution results in an enantioenriched amide and an enantioenriched carboxylic acid.[12] Careful monitoring of the reaction progress is key to isolating the desired product at its highest enantiomeric excess.

  • Reaction Conditions: Factors like pH, temperature, and the presence of co-solvents can influence enzyme activity and selectivity. Systematically varying these parameters can sometimes improve the outcome.

Comparative Summary of Hydrolysis Methods

MethodTypical ConditionsProsConsBest For
Strong Acid Hydrolysis Conc. H₂SO₄ or HCl, heatInexpensive reagentsHarsh, low selectivity for amide, not for sensitive substratesSimple, robust nitriles where the carboxylic acid is desired
Strong Base Hydrolysis Conc. NaOH or KOH, heatInexpensive reagentsHarsh, prone to over-hydrolysis, not for sensitive substratesBase-tolerant nitriles, potential to stop at amide with care
Transition-Metal Catalysis Pt or Ru catalyst, 80°C, neutral pHMild, high selectivity for amide, tolerates sensitive groups[1][4][5]Catalyst cost, requires inert atmosphere for some catalystsSterically hindered and/or functionalized nitriles
Enzymatic Hydrolysis Nitrile hydratase/amidase, aqueous buffer, ~30°CExtremely mild, high chemo- and enantioselectivity[12][13][18]Limited substrate scope, enzyme cost and availabilityChiral nitriles, synthesis of optically active amides/acids
Microwave-Assisted Acidic or basic media, microwave irradiationDrastically reduced reaction times[9][11]Requires specialized equipment, potential for pressure buildupRapid synthesis when traditional heating is too slow

Experimental Protocol Example

Protocol: Platinum-Catalyzed Hydration of a Hindered Tertiary Nitrile

This protocol is adapted from the procedure described for the Ghaffar-Parkins catalyst.[1][4]

Materials:

  • Sterically hindered nitrile (1.0 equiv)

  • Ghaffar-Parkins Catalyst [PtH{(PMe2O)2H}(PMe2OH)] (0.5 - 2.0 mol%)

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Stir plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Setup: To a clean, dry reaction vessel, add the sterically hindered nitrile and the Ghaffar-Parkins catalyst.

  • Solvent Addition: Add ethanol and deionized water, typically in a 2:1 to 3:2 ratio (e.g., 6 mL ethanol and 4 mL water for a 1 mmol scale reaction). The final concentration of the nitrile should be around 0.1 M.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 80°C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) by taking small aliquots from the reaction mixture. The disappearance of the starting nitrile and the appearance of the amide product should be observed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. The aqueous residue can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amide can be purified by column chromatography or recrystallization.

References

  • Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331. [Link]

  • Kato, Y., & Asano, Y. (1997). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA, 51(10), 738-740. [Link]

  • Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. [Link]

  • Varvounis, G., & Katsayannis, A. (2012). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2012(6), 209-223. [Link]

  • Hoveyda, A. H., et al. (2018). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. Science, 362(6416), 778-782. [Link]

  • de Vries, J. G., et al. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base- Sensitive Groups. University of Groningen Research Portal. [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Asano, Y. (2014). Hydrolysis of Nitriles to Amides. Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 441-465. [Link]

  • Newman, M. S., & Miwa, T. (1959). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 81(23), 6450–6452. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H₂SO₄. The Journal of Organic Chemistry, 70(5), 1926–1929. [Link]

  • Housing Innovations. (2025). Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown. [Link]

  • Martinkova, L., & Kren, V. (2010). Hydrolysis of Nitriles to Carboxylic Acids. Science of Synthesis: Biocatalysis in Organic Synthesis, 2, 467-490. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Kappe, C. O., & Stadler, A. (2005). Microwave Assisted Organic Synthesis. Wiley-VCH.
  • Guedes da Silva, M. F. C., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Perreux, L., & Loupy, A. (2001). 'Dry' hydrolysis of nitriles effected by microwave heating. Journal of the Chemical Society, Perkin Transactions 2, (12), 2195-2199. [Link]

  • CEM Corporation. (n.d.). Hydrolysis Reaction. [Link]

  • Wang, J. X., et al. (2004). Hydrolysis of nitriles with microwave irradiation. Synthetic Communications, 34(15), 2825-2831. [Link]

  • Crosby, J., et al. (1992). Enzymatic hydrolysis of nitrites and dinitriles. Journal of the Chemical Society, Chemical Communications, (19), 1434-1435. [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. [Link]

  • Mas-Llado, J., et al. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 13(5), 849. [Link]

  • Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-catalyzed Selective Hydration of Hindered Nitriles and Nitriles With Acid- Or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327-31. [Link]

  • Cotter, R. J., & Barrows, R. D. (1993). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Tetrahedron Letters, 34(39), 6175-6178. [Link]

  • The Organic Chemistry Tutor. (2018). Nitriles: base hydrolysis. YouTube. [Link]

  • Cadierno, V. (2015). Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review. Applied Sciences, 5(3), 380-401. [Link]

  • Jackson, P. F., & Edwards, J. O. (1984). Reactivity patterns in the base hydrolysis of coordinated aromatic nitriles. Inorganic Chemistry, 23(15), 2247-2251. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds.[1] Our focus is on transitioning from laboratory-scale procedures to a robust, safe, and efficient large-scale manufacturing process.

Core Synthesis Overview: Alkylation via Phase-Transfer Catalysis

The most scalable and economically viable method for synthesizing this compound is the alkylation of 2-bromobenzyl cyanide with 1,3-dibromopropane.[2][3][4] For large-scale operations, employing a Phase-Transfer Catalysis (PTC) system is highly recommended. This approach avoids the need for hazardous and expensive organometallic bases (like NaHMDS) and strictly anhydrous solvents, which are often used in small-scale syntheses.[5][6][7]

The PTC method utilizes a catalyst, typically a quaternary ammonium salt, to shuttle the cyanide carbanion, generated by an inorganic base (e.g., 50% aq. NaOH), into the organic phase where it reacts with the 1,3-dibromopropane.[8][9]

cluster_reaction Core Reaction Scheme A 2-Bromobenzyl Cyanide C This compound A->C B 1,3-Dibromopropane B->C Base NaOH (50% aq.) PTC PTC (e.g., TBAB) Solvent Toluene

Caption: Phase-transfer catalyzed synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Question 1: My reaction has stalled, or the yield is significantly lower than expected. What are the likely causes?

Low yield or incomplete conversion is a common scale-up challenge and can often be traced back to mass transfer limitations or catalyst deactivation.

  • Poor Agitation (Mass Transfer): At larger scales, ensuring intimate mixing between the aqueous base layer and the organic layer is critical.[10] If agitation is insufficient, the phase-transfer catalyst cannot efficiently transport the anion, slowing the reaction.

    • Recommended Action: Increase the agitation speed. Ensure the reactor's impeller is appropriately designed for efficient mixing of biphasic systems. Check for the formation of a stable emulsion, which can sometimes indicate overly vigorous mixing.

  • Catalyst Inefficiency or Poisoning: The phase-transfer catalyst can degrade at high temperatures or react with impurities.

    • Recommended Action: Ensure the catalyst (e.g., Tetrabutylammonium bromide, TBAB) is of suitable quality. Consider adding the catalyst in portions throughout the reaction. A typical catalyst loading is 2-5 mol%.

  • Incorrect Base Concentration: The concentration of the aqueous sodium hydroxide is crucial.

    • Recommended Action: Use a 50% (w/w) aqueous solution of NaOH. A lower concentration may not be sufficient to deprotonate the 2-bromobenzyl cyanide effectively, while a much higher concentration can lead to side reactions or salt precipitation.

Start Low Product Yield Q1 Is agitation efficient? Start->Q1 A1_Yes Check Catalyst Activity Q1->A1_Yes Yes A1_No Increase Agitation Speed / Improve Baffling Q1->A1_No No Q2 Is base concentration correct (50% aq.)? A1_Yes->Q2 A2_Yes Monitor for Side Reactions (GC/HPLC) Q2->A2_Yes Yes A2_No Adjust Base Concentration Q2->A2_No No

Caption: Troubleshooting logic for addressing low product yield.[10]

Question 2: I'm observing significant impurity formation, particularly a higher molecular weight species. What is happening?

The formation of byproducts is often due to competing reaction pathways favored by non-optimal conditions.

  • Intermolecular Dimerization: The most common side reaction is the formation of a dimer where the carbanion of 2-bromobenzyl cyanide attacks another molecule of the starting material or the product. This is often caused by a high concentration of the reactive carbanion.

    • Recommended Action: Add the 1,3-dibromopropane slowly and subsurface to the reaction mixture. This ensures its immediate reaction with the carbanion, keeping the carbanion concentration low and favoring the desired intramolecular cyclization.

  • Temperature Excursion: High temperatures can accelerate side reactions.

    • Recommended Action: Maintain a strict internal temperature range, typically between 50-60°C. Ensure the reactor's cooling system can handle the exotherm from both the acid-base reaction and the alkylation.

Question 3: The reaction exotherm is difficult to control during reagent addition. How can I manage this?

Thermal runaway is a major safety risk during scale-up.[10] The deprotonation of 2-bromobenzyl cyanide is exothermic.

  • Controlled Addition Rate: The rate of addition of the base or the alkylating agent is the primary tool for controlling the exotherm.

    • Recommended Action: Add the 50% NaOH solution slowly to the mixture of the starting material, solvent, and catalyst. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature. An automated dosing pump is highly recommended for large-scale operations.

  • Sufficient Cooling Capacity: The reactor must be able to remove the heat generated.

    • Recommended Action: Perform a safety assessment to ensure the reactor's cooling capacity is sufficient for the batch size. Start with a smaller batch size if unsure.

Question 4: I'm struggling with product purification at a large scale. Column chromatography is not feasible.

Purification is a key challenge when moving from benchtop to production.

  • Method Transition: While silica gel chromatography is effective in the lab, it is generally not practical for multi-kilogram scale purification of a final product or intermediate.[5]

    • Recommended Action: Develop a protocol for vacuum distillation. The product, this compound, is a high-boiling oil, making it a good candidate for this technique. A fractional distillation column may be necessary to separate it from closely boiling impurities.

  • Workup Optimization: A clean crude product makes distillation easier.

    • Recommended Action: After the reaction, perform several aqueous washes to remove the inorganic salts and the phase-transfer catalyst. A final brine wash can help break any emulsions.

Frequently Asked Questions (FAQs)

Q1: Why is Phase-Transfer Catalysis (PTC) the preferred method for this scale-up? PTC is a "green" and efficient methodology that offers numerous advantages in an industrial setting.[6][8] It allows the use of inexpensive and easy-to-handle inorganic bases like NaOH, eliminates the need for strictly anhydrous and often expensive solvents, and generally proceeds under milder conditions, which enhances safety and reduces byproduct formation.[7]

Q2: What are the critical safety precautions for handling the reagents in this synthesis? Safety must be the top priority.

  • 2-Bromobenzyl Cyanide: This starting material is a lachrymator and is toxic.[11][12] All handling must be done in a well-ventilated fume hood or a closed system. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2]

  • Sodium Hydroxide (50%): This is a highly corrosive caustic solution. Avoid contact with skin and eyes.

  • 1,3-Dibromopropane: This is a suspected carcinogen and should be handled with appropriate care.

  • Reaction Exotherm: As discussed in the troubleshooting guide, the reaction can be exothermic. A proper process safety review should be conducted before attempting a large-scale run.[10]

Q3: How should I monitor the reaction's progress on a large scale? In-Process Controls (IPCs) are essential for consistent results.

  • TLC: Thin-Layer Chromatography can still be used for a quick qualitative check, but it is not ideal for quantitative analysis.

  • GC/HPLC: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods. A small sample can be carefully quenched, worked up, and analyzed to determine the ratio of starting material to product. This allows for precise determination of the reaction endpoint, preventing the formation of degradation products from prolonged heating.

Detailed Scale-Up Experimental Protocol

This protocol is a general guideline for a multi-gram to kilogram scale synthesis. Quantities should be adjusted based on reactor size and safety assessments.

cluster_workflow Experimental Workflow A 1. Charge Reactor B 2. Heat to 40°C A->B C 3. Slow Addition of Base B->C D 4. Slow Addition of 1,3-Dibromopropane C->D E 5. Reaction Monitoring (IPC) D->E F 6. Quench & Workup E->F G 7. Solvent Removal F->G H 8. Vacuum Distillation G->H

Caption: A typical experimental workflow for the scaled-up synthesis.

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser, and two separate addition funnels/pumps.

  • Initial Charge: Under an inert atmosphere (e.g., nitrogen), charge the reactor with 2-bromobenzyl cyanide (1.0 equiv.), toluene (approx. 5-7 volumes), and Tetrabutylammonium bromide (TBAB) (0.03 equiv.).

  • Heating: Begin agitation and heat the mixture to 40-45°C.

  • Base Addition: Slowly add 50% (w/w) aqueous sodium hydroxide (3.0 equiv.) via an addition funnel over 1-2 hours. Maintain the internal temperature below 60°C using the reactor's cooling jacket. A color change to dark brown or purple is typically observed upon formation of the carbanion.

  • Alkylation: After the base addition is complete, begin the slow, subsurface addition of 1,3-dibromopropane (1.1 equiv.) over 2-3 hours. Continue to maintain the internal temperature between 50-60°C.

  • Reaction Hold & Monitoring: Hold the reaction at 55-60°C for 3-5 hours after the addition is complete. Monitor the reaction progress by GC or HPLC until the consumption of the starting material is complete (>98%).

  • Quench & Workup: Cool the reaction mixture to room temperature. Slowly add water to quench the reaction and dissolve the precipitated salts. Transfer the mixture to a separatory funnel or a vessel suitable for phase separation. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water (2x), followed by a saturated sodium chloride (brine) solution.

  • Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the resulting crude oil by fractional vacuum distillation to obtain this compound as a yellow oil.[5]

Data Summary Table
ParameterLaboratory Scale (Typical)Pilot / Production ScaleRationale for Change
Base NaHMDS in THF50% aq. NaOHCost, safety, ease of handling
Solvent Anhydrous THFTolueneCost, higher boiling point, better for biphasic reactions
Catalyst NoneTBAB (2-5 mol%)Enables reaction in a biphasic system
Temperature 0°C to RT50-60°CControlled heating improves reaction rate and consistency
Reagent Addition Rapid / DropwiseSlow, controlled additionCritical for managing exotherm and minimizing side reactions
Purification Column ChromatographyVacuum DistillationScalability and efficiency for large quantities
Expected Yield 60-75%65-80%Optimized process can lead to improved yields
References
  • Organic Syntheses. (2012). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Org. Synth. 2012, 89, 159-169. [Link]

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). [Link]

  • Chen, B., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. International Journal of Molecular Sciences. [Link]

  • Makosza, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. Institute of Organic Chemistry. [Link]

  • American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. Retrieved from [Link]

  • Koyon Chemical Technology. (n.d.). Phase Transfer Catalysts. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(2-Bromophenyl)Cyclopropanecarbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlled experiments for the alkylation of benzyl cyanide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclobutanes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzyl cyanide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane.

Sources

Technical Support Center: Analysis of Impurities in 1-(2-Bromophenyl)cyclobutanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of 1-(2-Bromophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) that may arise during your experimental work. Our focus is to equip you with the expertise to identify, understand, and mitigate the formation of impurities, ensuring the highest quality of your final product.

I. Synthetic Pathway and Potential Impurity Formation

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. A common and effective method involves the cyclization of 2-bromophenylacetonitrile with 1,3-dibromopropane. This reaction is typically carried out under basic conditions, often employing phase-transfer catalysis to facilitate the reaction between the organic and aqueous phases.

Synthesis_and_Impurity_Formation cluster_reaction Main Reaction SM1 2-Bromophenylacetonitrile Product This compound SM1->Product Imp1 Impurity A: Unreacted 2-Bromophenylacetonitrile SM1->Imp1 Incomplete Reaction Imp4 Impurity D: Dimer/Polymer byproducts SM1->Imp4 Base-induced Self-condensation SM2 1,3-Dibromopropane SM2->Product Imp3 Impurity C: 2-(2-Bromophenyl)-2-allylacetonitrile (Elimination) SM2->Imp3 Base-induced Elimination Base Base (e.g., NaOH) Base->Product Activation PTC Phase-Transfer Catalyst PTC->Product Facilitation Imp2 Impurity B: 1-Bromo-3-chloropropane (from PTC) PTC->Imp2 Side Reaction with Halide

Caption: Synthetic pathway and major impurity formation routes.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and analysis of this compound.

Synthesis & Reaction Monitoring

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical. For instance, a base that is too weak may result in incomplete deprotonation of the 2-bromophenylacetonitrile, while an overly strong base can promote side reactions.[2]

  • Catalyst Inefficiency: In phase-transfer catalysis, the choice and concentration of the catalyst are crucial for efficient reaction. The catalyst can also be "poisoned" by certain impurities.[3]

  • Presence of Water: Anhydrous conditions are often necessary, as water can quench the carbanion intermediate and lead to side products.

  • Side Reactions: Competing reaction pathways such as elimination and polymerization can consume starting materials and reduce the yield of the desired product.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (2-bromophenylacetonitrile, 1,3-dibromopropane) Start->Check_Purity Check_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Check_Purity->Check_Conditions Purity Confirmed Check_Catalyst Evaluate Phase-Transfer Catalyst (Type, Concentration, Purity) Check_Conditions->Check_Catalyst Conditions Optimized Analyze_Byproducts Identify Side Products via GC-MS or LC-MS Check_Catalyst->Analyze_Byproducts Catalyst Optimized Outcome Improved Yield Analyze_Byproducts->Outcome Side Reactions Minimized

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I am observing an unexpected peak in my in-process control (IPC) analysis by HPLC. How can I identify it?

A2: The appearance of unexpected peaks is a common challenge. The identity of the peak can often be inferred from the reaction conditions and the starting materials.

  • Unreacted Starting Materials: The most common "impurities" are often unreacted 2-bromophenylacetonitrile or 1,3-dibromopropane.

  • Elimination Byproduct: 1,3-dibromopropane can undergo base-catalyzed elimination to form allyl bromide, which can then alkylate the 2-bromophenylacetonitrile to form 2-(2-bromophenyl)-2-allylacetonitrile.

  • Dimeric/Polymeric Impurities: The highly reactive carbanion of 2-bromophenylacetonitrile can undergo self-condensation or react with the product to form higher molecular weight impurities.[2]

Identification Strategy:

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the molecular weight of the unknown peak.

  • Spiking Study: Inject a sample spiked with a small amount of a suspected impurity (e.g., a starting material) to see if the peak area of the unknown increases.

  • Forced Degradation: Subject a pure sample of your product to the reaction conditions (e.g., heat, base) to see if the impurity is a degradation product.

III. Analytical Methodologies for Impurity Profiling

A robust analytical strategy is essential for the accurate identification and quantification of impurities. A combination of chromatographic and spectroscopic techniques is often employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for separating the target compound from its impurities.

Typical HPLC Method Parameters:

ParameterRecommended Conditions
Column C18 or Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 40-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 30 °C

Troubleshooting Common HPLC Issues:

  • Peak Tailing: This can be caused by interactions between basic impurities and residual silanols on the column. Using a highly end-capped column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help.

  • Poor Resolution: If peaks are co-eluting, consider adjusting the mobile phase composition (e.g., switching from acetonitrile to methanol, which can alter selectivity), changing the pH, or using a different column chemistry (e.g., a phenyl column for aromatic compounds).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts.

Typical GC-MS Method Parameters:

ParameterRecommended Conditions
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temp. 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-450 amu

Interpreting Mass Spectra: The fragmentation pattern of this compound in the mass spectrometer will be influenced by the presence of the bromine atom, which has two major isotopes (79Br and 81Br) in a nearly 1:1 ratio. This will result in characteristic "M" and "M+2" peaks for fragments containing bromine.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of unknown impurities and for confirming the structure of the final product.

Identifying Impurities in 1H NMR: The presence of impurities can often be detected by characteristic signals in the 1H NMR spectrum. For example:

  • Residual Solvents: Common solvents like acetone, ethyl acetate, and dichloromethane have well-defined chemical shifts.[3][6][7][8][9]

  • Unreacted 2-bromophenylacetonitrile: A characteristic singlet for the benzylic protons will be observed.

  • Elimination Byproduct: The presence of vinyl protons in the 5-6 ppm region could indicate the formation of 2-(2-bromophenyl)-2-allylacetonitrile.

IV. Common Impurities: Origin and Characterization

ImpurityStructurePotential OriginAnalytical Detection
Unreacted 2-Bromophenylacetonitrile 2-BromophenylacetonitrileIncomplete reaction.HPLC (earlier eluting peak), GC-MS, 1H NMR (benzylic CH2 signal).
1,3-Dibromopropane Br-(CH2)3-BrIncomplete reaction.GC-MS.
2-(2-Bromophenyl)-2-allylacetonitrile Allyl-substituted nitrileBase-induced elimination of HBr from 1,3-dibromopropane followed by alkylation.HPLC (peak with a different retention time), GC-MS (molecular ion), 1H NMR (vinyl proton signals).
Dimer of 2-bromophenylacetonitrile Dimeric structureSelf-condensation of the starting material under strong basic conditions.LC-MS (higher molecular weight), HPLC (later eluting peak).
Residual Solvents e.g., Toluene, THFFrom reaction or work-up.GC-MS, 1H NMR.

V. Experimental Protocols

Representative Synthesis of this compound

This protocol is based on established methods for the alkylation of arylacetonitriles and should be optimized for your specific laboratory conditions.[1]

  • To a solution of 2-bromophenylacetonitrile (1.0 eq) in toluene (10 vol) is added a 50% aqueous solution of sodium hydroxide (5.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • The mixture is stirred vigorously and heated to 60 °C.

  • 1,3-Dibromopropane (1.2 eq) is added dropwise over 1 hour, and the reaction is monitored by HPLC or TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with toluene (2 x 3 vol).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Sample Preparation for Impurity Analysis
  • HPLC/LC-MS: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile/water (1:1) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • GC-MS: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

VI. Concluding Remarks

The successful synthesis of high-purity this compound relies on a thorough understanding of the reaction mechanism and potential side reactions. Proactive monitoring of the reaction and the application of appropriate analytical techniques are paramount for identifying and controlling impurities. This guide provides a foundational framework for troubleshooting common issues and ensuring the quality and integrity of your synthetic work.

VII. References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • European Patent Office. (2013). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS (EP 3404032 B1).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

  • Stark, A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(12), 2737-2741.

  • American Chemical Society. (n.d.). Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • BenchChem. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.

  • Google Patents. (2013). CN103435439A - Preparation method of bromomethyl cyclobutane.

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification.

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

  • VCU Scholars Compass. (2023). Investigation of factors affecting reverse-phase high performance liquid chromatography.

  • Google Patents. (2016). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation.

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1013-1023.

  • National Center for Biotechnology Information. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 1-(2-Bromophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst poisoning, a common hurdle when working with substrates containing functional groups like nitriles. Here, we delve into the underlying causes of these issues and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is sluggish or has stalled completely. What are the likely causes?

A1: A stalled or slow reaction is a classic symptom of catalyst deactivation, often referred to as catalyst poisoning.[1] With a substrate like this compound, the primary suspect is the nitrile (-CN) group.[2] Nitriles are known to be potent inhibitors of palladium catalysts, which are commonly used in cross-coupling reactions.[2]

The poisoning occurs because the lone pair of electrons on the nitrogen atom of the nitrile group can strongly coordinate to the palladium center.[2] This coordination can block the active sites of the catalyst, preventing it from participating in the catalytic cycle and effectively shutting down the reaction.[2]

Other potential, though less common, causes for a stalled reaction include:

  • Poor quality of starting materials: Impurities in your this compound or the coupling partner can act as catalyst poisons.[3]

  • Presence of oxygen: Many palladium catalysts, particularly Pd(0) species, are sensitive to oxygen and can be oxidized to an inactive state.[4][5]

  • Inappropriate reaction conditions: Incorrect temperature, solvent, or base can lead to catalyst decomposition or a slower reaction rate.[4]

Q2: How exactly does the nitrile group in my substrate poison the palladium catalyst?

A2: The mechanism of catalyst poisoning by nitriles involves the formation of stable, inactive palladium-nitrile complexes.[2] The catalytic cycle of a typical cross-coupling reaction (like Suzuki or Buchwald-Hartwig) involves a series of steps where the palladium catalyst cycles between different oxidation states (typically Pd(0) and Pd(II)).

The nitrile group can interfere with this cycle at multiple points:

  • Coordination to Pd(0): The nitrile can bind to the active Pd(0) species, preventing the initial oxidative addition of the aryl bromide. This is often the first step in the catalytic cycle.

  • Formation of Stable Pd(II)-Nitrile Adducts: If oxidative addition does occur, the nitrile can coordinate to the resulting Pd(II) intermediate. This can lead to the formation of highly stable complexes that are resistant to the subsequent steps of transmetalation and reductive elimination, effectively trapping the catalyst in an inactive state.[6][7][8]

The strength of this inhibition is influenced by the electronic properties of the nitrile and the steric environment around both the nitrile and the palladium center.

Q3: Are there specific types of cross-coupling reactions that are more susceptible to poisoning by nitriles?

A3: While nitrile poisoning can be a challenge in many palladium-catalyzed reactions, some are more sensitive than others. Reactions that rely on more electron-rich or less sterically hindered catalysts may be more prone to poisoning as the nitrile can more easily access and bind to the metal center.

  • Buchwald-Hartwig Amination: This reaction can be particularly sensitive, as both the amine coupling partner and the nitrile substrate can compete for coordination to the palladium catalyst.[9][10]

  • Suzuki-Miyaura Coupling: While generally robust, Suzuki couplings can also be affected, especially if the reaction conditions are not optimized to favor the desired catalytic turnover over catalyst inhibition.[11][12]

The choice of ligand is critical in mitigating these effects. Bulky, electron-rich phosphine ligands, often used in modern cross-coupling reactions, can help to disfavor nitrile coordination through steric hindrance.

Troubleshooting Guides

Scenario 1: Low to No Product Formation

You've set up your Suzuki-Miyaura coupling of this compound with an arylboronic acid, but after the specified reaction time, TLC or GC-MS analysis shows mostly unreacted starting material.

Troubleshooting Workflow: Low Yield in Cross-Coupling

G start Low / No Yield catalyst Is your catalyst/ligand system known to be effective for nitrile-containing substrates? start->catalyst degas Have you rigorously degassed solvents and reagents? catalyst->degas Yes action_catalyst Action: Screen bulky, electron-rich ligands (e.g., Buchwald-type) or NHC ligands. catalyst->action_catalyst No base Is the base appropriate and non-coordinating? degas->base Yes action_degas Action: Re-run reaction with freshly degassed solvents (e.g., via sparging with Argon for 30 min). degas->action_degas No purity Are your starting materials pure? base->purity Yes action_base Action: Screen alternative bases (e.g., K3PO4, Cs2CO3). base->action_base No temp Is the reaction temperature optimized? purity->temp Yes action_purity Action: Purify starting materials via recrystallization or chromatography. purity->action_purity No end Re-evaluate reaction scope and substrate reactivity. temp->end Yes action_temp Action: Screen a range of temperatures. Higher temperatures may overcome inhibition but can also lead to decomposition. temp->action_temp No G cluster_0 Desired Cross-Coupling cluster_1 Side Reactions A Arylboronic Acid D Desired Product A->D Transmetalation E Homocoupling Product A->E Pd(II)-mediated homocoupling B 1-(2-Bromophenyl) cyclobutanecarbonitrile B->D Oxidative Addition F Debromination Product B->F Hydrodehalogenation C Pd(0) Catalyst C->D Reductive Elimination

Caption: Competing reaction pathways in cross-coupling.

Troubleshooting Strategies for Side Reactions
  • Homocoupling: This is often caused by the presence of oxygen or other oxidants that can generate Pd(II) species, which can promote the homocoupling of the boronic acid. [13] * Solution: Ensure rigorous exclusion of air from your reaction. [5]Using a pre-catalyst that is less sensitive to air can also be beneficial. Adding a mild reducing agent can sometimes suppress this side reaction. [13]* Debromination: This side reaction can be promoted by certain bases, high temperatures, or the presence of water or other protic sources. [5] * Solution: Screen different bases; a weaker base may be sufficient to promote the desired reaction without causing significant debromination. [5]Ensure all reagents and solvents are scrupulously dry. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can also minimize this side reaction. [5]

References

  • Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Available at: [Link]

  • Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Available at: [Link]

  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • Frontiers. (n.d.). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Available at: [Link]

  • AIChE. (n.d.). (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]

  • Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction. Available at: [Link]

  • Reddit. (n.d.). Brainstorming a Buchwald-Hartwig coupling. Available at: [Link]

  • PubMed. (n.d.). Studies on the mechanism of acute toxicity of nitriles in mice. Available at: [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]

  • MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Available at: [Link]

  • Semantic Scholar. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 2-bromobenzonitrile with p -tolyl boronic acid... Available at: [Link]

  • Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for the synthesis of 1-(2-bromophenyl)cyclobutanecarbonitrile, a key intermediate in pharmaceutical development. This resource is designed to offer practical, experience-driven insights to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The primary and most widely documented method is the alkylation of 2-bromophenylacetonitrile with 1,3-dihalopropanes. A key alternative involves the nucleophilic substitution of a suitable leaving group on a pre-formed 1-(2-bromophenyl)cyclobutane ring with a cyanide source.

Q2: I am having trouble with the alkylation of 2-bromophenylacetonitrile. What are the critical parameters?

A2: Success in this alkylation hinges on several factors:

  • Base Selection: Strong, non-nucleophilic bases are crucial for the deprotonation of 2-bromophenylacetonitrile to form the reactive carbanion. Sodium bis(trimethylsilyl)amide (NaHMDS) and lithium diisopropylamide (LDA) are commonly used.[1] The choice of base can influence reaction kinetics and side-product formation.

  • Solvent Purity: Anhydrous solvents, such as tetrahydrofuran (THF), are essential to prevent quenching of the carbanion.[1] Water contamination will lead to reduced yields.

  • Temperature Control: The initial deprotonation is typically performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions. The subsequent alkylation with 1,3-dihalopropane may be allowed to warm to room temperature.[1]

  • Choice of Dihalopropane: 1,3-Dibromopropane or 1,3-diiodopropane are effective alkylating agents. The iodo-analogue is more reactive but also more expensive.

Q3: What are the expected side products in the alkylation route, and how can they be minimized?

A3: The primary side product is the result of dialkylation, where a second molecule of 2-bromophenylacetonitrile reacts with the initially formed product. To minimize this, a slight excess of the 1,3-dihalopropane can be used. Another potential issue is the formation of elimination products. Careful control of the reaction temperature and the choice of a non-hindered base can mitigate this.

Q4: Are there any safety concerns I should be aware of when working with the reagents for this synthesis?

A4: Yes, several reagents require careful handling:

  • 2-Bromophenylacetonitrile: This compound is toxic if ingested, inhaled, or absorbed through the skin.[2]

  • Strong Bases (NaHMDS, LDA): These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Cyanide Sources: If pursuing a route involving cyanation, extreme caution is necessary due to the high toxicity of cyanide salts.[3][4] All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue Potential Cause Recommended Action
Low or No Product Formation Incomplete deprotonation of 2-bromophenylacetonitrile.- Ensure the base is fresh and has been properly titrated. - Verify the dryness of the solvent and glassware. - Consider a stronger base or a different solvent system.
Inactive alkylating agent.- Use a fresh bottle of 1,3-dihalopropane. - Consider switching to the more reactive 1,3-diiodopropane.
Incorrect reaction temperature.- Optimize the temperature profile for both the deprotonation and alkylation steps. Low temperatures are generally favored for the initial step.[1]
Formation of Multiple Products Dialkylation or other side reactions.- Use a slight excess of the 1,3-dihalopropane. - Add the alkylating agent slowly to the reaction mixture. - Maintain a low reaction temperature to improve selectivity.
Impurities in starting materials.- Purify the 2-bromophenylacetonitrile and 1,3-dihalopropane before use. Purity can be checked by NMR or GC-MS.
Difficulty in Product Purification Co-elution of starting materials or side products with the desired product.- Optimize the chromatography conditions (e.g., solvent system, gradient). - Consider recrystallization as an alternative or additional purification step.
Oily product that is difficult to handle.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. - If the product is an oil at room temperature, purification will rely solely on chromatography.

Alternative Synthetic Routes: A Comparative Overview

While the alkylation of 2-bromophenylacetonitrile is a common approach, alternative strategies can be advantageous depending on available starting materials and desired scale.

Route Starting Materials Key Transformation Advantages Disadvantages
Route A: Alkylation 2-Bromophenylacetonitrile, 1,3-DihalopropaneNucleophilic substitution- Well-established procedure. - Good yields are achievable.- Requires strong, pyrophoric bases. - Sensitive to water. - Potential for side reactions.
Route B: Cyanation of a Cyclobutanol Intermediate 1-(2-Bromophenyl)cyclobutanolNucleophilic substitution with a cyanide source- Avoids the use of strong organometallic bases.- Requires the synthesis of the cyclobutanol intermediate. - Involves the use of highly toxic cyanide reagents.[4]
Route C: [2+2] Cycloaddition 2-Bromostyrene, AcrylonitrilePhotochemical or thermal cycloaddition- Potentially more atom-economical.- May lead to a mixture of regio- and stereoisomers. - Can require specialized photochemical equipment.[5]

Experimental Protocols

Route A: Alkylation of 2-Bromophenylacetonitrile

This protocol is adapted from established procedures for similar alkylations.[1]

Materials:

  • 2-Bromophenylacetonitrile[6][7]

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF)[1]

  • 1,3-Dibromopropane[8]

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 2-bromophenylacetonitrile to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the NaHMDS solution dropwise over 15-20 minutes. Stir the resulting mixture at this temperature for 30 minutes. The solution should turn a dark color, indicating the formation of the anion.

  • Alkylation: Add 1,3-dibromopropane dropwise to the cooled solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate).

Visualizing the Synthetic Pathways

Diagram 1: Primary Synthetic Route via Alkylation

Alkylation_Route 2-Bromophenylacetonitrile 2-Bromophenylacetonitrile Anionic Intermediate Anionic Intermediate 2-Bromophenylacetonitrile->Anionic Intermediate Deprotonation 1,3-Dibromopropane 1,3-Dibromopropane This compound This compound 1,3-Dibromopropane->this compound Base (e.g., NaHMDS) Base (e.g., NaHMDS) Base (e.g., NaHMDS)->Anionic Intermediate Anionic Intermediate->this compound Cyclization

Caption: Alkylation of 2-bromophenylacetonitrile.

Diagram 2: Alternative Route via Cyanation

Cyanation_Route 1-(2-Bromophenyl)cyclobutanol 1-(2-Bromophenyl)cyclobutanol Activated Intermediate Activated Intermediate 1-(2-Bromophenyl)cyclobutanol->Activated Intermediate Activation Activating Agent (e.g., MsCl) Activating Agent (e.g., MsCl) Activating Agent (e.g., MsCl)->Activated Intermediate This compound This compound Activated Intermediate->this compound Nucleophilic Substitution Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN)->this compound

Caption: Cyanation of a cyclobutanol intermediate.

References

  • Organic Syntheses. Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Org. Synth. 2012, 89, 159-169. Available from: [Link]

  • MySkinRecipes. 1-(2-Bromophenyl)Cyclopropanecarbonitrile. Available from: [Link]

  • ResearchGate. Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,... Available from: [Link]

  • ResearchGate. (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. Available from: [Link]

  • ResearchGate. [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv... Available from: [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available from: [Link]

  • PubChem. 2-Bromobenzyl cyanide. Available from: [Link]

  • PubChem. 2-Bromobenzonitrile. Available from: [Link]

  • OUCI. Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p… Available from: [Link]

  • PubChem. (3-Bromophenyl)acetonitrile. Available from: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • PMC. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Available from: [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Available from: [Link]

  • MDPI. Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators. Available from: [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Involving 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Bromophenyl)cyclobutanecarbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reaction workups involving this versatile building block. The unique combination of an aryl bromide, a nitrile, and a strained cyclobutane ring presents specific challenges that require careful consideration during product isolation and purification.

I. Foundational Safety and Handling

Before initiating any workup procedure, it is imperative to address the inherent hazards associated with nitrile-containing compounds.

Question: What are the primary safety precautions I should take when working with this compound and its reaction mixtures?

Answer: The primary concern is the potential for the release of hydrogen cyanide (HCN), a highly toxic gas. This can occur under acidic conditions.

Core Safety Protocols:

  • Ventilation: Always handle this compound and its derivatives in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves. Consider double-gloving for added protection.

  • Avoid Acidic Conditions: Never add strong acids to a waste container containing cyanide waste. Quench reactions with care, avoiding strongly acidic conditions if possible.

  • Waste Disposal: Dispose of all cyanide-containing waste in a designated, properly labeled container.

II. General Workup and Quenching Strategies

A successful workup begins with a well-executed quench to deactivate reactive species.

Question: How should I quench my reaction mixture containing this compound?

Answer: The quenching procedure depends on the reagents used. For reactions involving organometallic reagents (e.g., Grignard or organolithiums), a careful, dropwise addition of a quenching agent at low temperature (typically 0 °C or below) is crucial to control the exotherm.

Recommended Quenching Agents:

Quenching AgentSuitabilityKey Considerations
Saturated aq. NH₄ClGeneral purpose for organometallicsMildly acidic, use with caution.
WaterFor less reactive reagentsCan be highly exothermic with reactive organometallics.
Isopropanol/MethanolFor highly reactive reagentsLess exothermic than water, can be used as an initial quencher.

Troubleshooting the Quench:

Issue: An uncontrollable exotherm is observed during quenching.

Solution:

  • Cooling: Ensure the reaction flask is adequately cooled in an ice or dry ice/acetone bath.

  • Slow Addition: Add the quenching agent very slowly, dropwise, with vigorous stirring.

  • Dilution: Dilute the reaction mixture with an inert solvent before quenching to dissipate heat more effectively.

III. Workup Procedures for Common Reaction Types

This compound is a valuable substrate for various cross-coupling reactions. The workup for each presents unique challenges.

A. Suzuki-Miyaura Coupling

This reaction couples the aryl bromide with a boronic acid or ester.

Question: What is a reliable workup procedure for a Suzuki-Miyaura coupling reaction with this compound?

Answer: A standard workup involves partitioning the reaction mixture between an organic solvent and an aqueous phase to remove the palladium catalyst, inorganic salts, and boronic acid byproducts.

Step-by-Step Protocol:

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration (Optional): If a heterogeneous catalyst was used or if palladium black has precipitated, filter the mixture through a pad of Celite®. Wash the pad with the reaction solvent.

  • Extraction:

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate, toluene).

    • Wash the organic layer sequentially with:

      • Water or a mild aqueous base (e.g., saturated NaHCO₃) to remove the base used in the reaction and boronic acid residues.

      • Brine to reduce the solubility of organic material in the aqueous layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Suzuki Workups:

Issue: Emulsion formation during extraction.

Solution:

  • Add a small amount of brine to the separatory funnel.

  • Filter the entire mixture through a pad of Celite®.

  • Allow the mixture to stand for an extended period to allow the layers to separate.

Issue: The product is contaminated with boronic acid or its homo-coupled byproduct.

Solution:

  • Perform an additional wash with a dilute aqueous base (e.g., 1 M NaOH), provided the nitrile and cyclobutane ring are stable to these conditions.

  • Optimize the stoichiometry of the boronic acid in the reaction to minimize excess.

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond by coupling the aryl bromide with an amine.

Question: How do I effectively work up a Buchwald-Hartwig amination reaction?

Answer: The workup is similar to the Suzuki coupling, focusing on the removal of the palladium catalyst, phosphine ligands, and the base.

Step-by-Step Protocol:

  • Cooling and Filtration: Cool the reaction to room temperature and filter through Celite® to remove insoluble materials.

  • Extraction:

    • Dilute the filtrate with an appropriate organic solvent.

    • Wash the organic layer with water and then brine. If a strong base like sodium tert-butoxide was used, a wash with a mild acid (e.g., saturated NH₄Cl) may be necessary to remove it, but be mindful of the potential for nitrile hydrolysis.

  • Drying and Concentration: Dry the organic layer and concentrate in vacuo.

  • Purification: The crude product often contains residual phosphine ligands or their oxides, which can be challenging to remove. Purification is typically achieved via column chromatography.

Troubleshooting Buchwald-Hartwig Workups:

Issue: Difficulty in removing phosphine oxide byproducts.

Solution:

  • Solvent Trituration: If the product is a solid, triturating the crude material with a non-polar solvent like hexane or a mixture of hexane and diethyl ether can often precipitate the product, leaving the more soluble phosphine oxides in the solution.

  • Acid Wash: If the product is basic, an acid wash can be employed to extract the product into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

C. Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne.

Question: What are the key considerations for the workup of a Sonogashira coupling?

Answer: Sonogashira workups require the removal of both palladium and copper catalysts, as well as the amine base.

Step-by-Step Protocol:

  • Filtration: After cooling, filter the reaction mixture through a pad of Celite®.

  • Extraction:

    • Dilute the filtrate with an organic solvent.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

    • Follow with water and brine washes.

  • Drying and Concentration: Dry the organic layer and remove the solvent.

  • Purification: Column chromatography is typically required to remove any homo-coupled alkyne (Glaser coupling) byproduct and other impurities.

IV. Palladium Catalyst Removal

A common challenge in cross-coupling reactions is the complete removal of the palladium catalyst from the final product.

Question: My product is still contaminated with palladium after a standard workup. What are my options?

Answer: Several methods can be employed to scavenge residual palladium.

MethodDescriptionAdvantagesDisadvantages
Activated Carbon The crude product solution is stirred with activated carbon, which adsorbs the palladium.Cost-effective.Can lead to product loss due to non-specific adsorption.
Thiol-based Scavengers Solid-supported or solution-phase reagents with thiol groups that chelate palladium.High affinity for palladium.Can be expensive; may require optimization.
Celite Filtration Effective for removing heterogeneous or precipitated palladium.Simple and inexpensive.Ineffective for soluble palladium species.

V. Nitrile Group Stability and Potential Side Reactions

Question: Can the cyclobutanecarbonitrile group react during the workup?

Answer: Yes, the nitrile group can be sensitive to both strongly acidic and basic conditions, especially at elevated temperatures.

  • Hydrolysis: Under acidic or basic aqueous conditions, the nitrile can hydrolyze to a primary amide and subsequently to a carboxylic acid. This is generally slow at room temperature but can be a significant side reaction if the workup involves prolonged heating or extreme pH.

  • Coordination to Metals: The lone pair on the nitrogen of the nitrile can coordinate to the palladium catalyst, which can sometimes complicate its removal.

VI. Visual Workflow and Decision Making

Workup_Troubleshooting cluster_reaction Reaction Complete cluster_workup Initial Workup cluster_analysis Analysis of Crude Product cluster_troubleshooting Troubleshooting cluster_purification Purification Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Filter_Celite Filter through Celite Quench->Filter_Celite Extraction Aqueous Extraction Filter_Celite->Extraction Analysis Analyze Crude Product (TLC, NMR, LC-MS) Extraction->Analysis Impure Product Impure? Analysis->Impure Pd_Contamination Palladium Contamination? Impure->Pd_Contamination Yes Pure_Product Pure Product Impure->Pure_Product No Ligand_Contamination Ligand/Byproduct Contamination? Pd_Contamination->Ligand_Contamination No Scavenger Use Palladium Scavenger Pd_Contamination->Scavenger Yes Column Column Chromatography Ligand_Contamination->Column Yes Recrystallization Recrystallization/Trituration Ligand_Contamination->Recrystallization Consider Column->Pure_Product Recrystallization->Pure_Product Scavenger->Column

Technical Support Center: Solvent Selection for Reactions with 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Bromophenyl)cyclobutanecarbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with not just a list of solvents, but a logical framework for selecting the optimal solvent system for your specific reaction, grounded in mechanistic principles and practical experience.

Introduction: Understanding the Molecule

This compound is a versatile synthetic intermediate featuring two primary reactive sites:

  • Aryl Bromide (C-Br bond): An electrophilic site ideal for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and formation of organometallic reagents (e.g., Grignard).[1][2]

  • Nitrile Group (C≡N): Can undergo hydrolysis to form carboxylic acids or amides, and reduction to form primary amines.[3][4]

The choice of solvent is critical as it influences reactant solubility, reaction rate, mechanism, and even product distribution.[5][6] An improper solvent can lead to failed reactions, low yields, or difficult purifications.

Logical Framework for Solvent Selection

The optimal solvent choice is dictated by the reaction mechanism. The following decision-making workflow provides a high-level guide to selecting an appropriate solvent class.

A Identify Reaction Type B Palladium-Catalyzed Cross-Coupling? A->B C Organometallic Formation (e.g., Grignard)? B->C No E Use Aprotic Solvents: - Ethers (Dioxane, THF) - Aromatics (Toluene) - Amides (DMF) B->E Yes D Nitrile Group Transformation? C->D No F Use Anhydrous Ethers: - Diethyl Ether - THF C->F Yes G Use Protic Solvents: - Water - Alcohols (Ethanol) - Often under strong  acidic or basic conditions D->G Yes H Consider Nucleophilic Substitution (SNAr)? D->H No I Use Polar Aprotic Solvents: - DMSO - DMF - Acetonitrile H->I Yes

Caption: Decision workflow for initial solvent class selection.

FAQs and Troubleshooting Guides

This section addresses common questions and issues encountered during reactions with this compound.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most common transformations for the aryl bromide moiety. The solvent plays a crucial role in stabilizing the palladium catalyst and facilitating the key mechanistic steps.[5][6]

Q1: What is the best general-purpose solvent for a Suzuki-Miyaura coupling reaction?

Answer: A mixture of an aprotic organic solvent and water is the standard and most robust choice. A combination of 1,4-Dioxane/Water or Toluene/Water (typically in ratios from 4:1 to 10:1) is highly recommended.[7]

  • Expertise & Causality: The organic solvent (dioxane, THF, toluene) is chosen to dissolve the aryl bromide substrate and the palladium catalyst/ligand complex.[7] Water is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step by activating the boronic acid.[7][8] This biphasic or homogeneous system ensures all components can interact effectively throughout the catalytic cycle.

Troubleshooting Suzuki Reactions
IssueProbable Cause & Solvent-Related Solution
Low or No Conversion Poor Solubility of Base: The inorganic base may not be sufficiently soluble. Increase the proportion of water or switch to a more polar organic solvent like DMF.
Catalyst Deactivation: The Pd(0) species may be unstable. Ensure the solvent is properly degassed to remove oxygen. Ethers like dioxane and THF can help stabilize the catalyst.[7]
Slow Reaction Rate Low Temperature: The reaction may require more thermal energy. Switch to a higher-boiling solvent like toluene or xylene to increase the reaction temperature.[5]
Side Product Formation (e.g., Homocoupling) Inefficient Transmetalation: This can be an issue if the boronic acid is not properly activated. Ensure the base is appropriate and the water content is sufficient. In some cases, anhydrous conditions with specific boronic esters and bases can be beneficial.[7]
Q2: I need to perform a Buchwald-Hartwig amination. Which solvent should I use?

Answer: Toluene is the most common and reliable solvent for Buchwald-Hartwig aminations.[9][10] Other suitable options include 1,4-dioxane and THF .[11] These reactions are almost always run under strictly anhydrous conditions.

  • Expertise & Causality: The Buchwald-Hartwig reaction mechanism involves the formation of sensitive palladium-amide complexes.[12] Aprotic, non-coordinating solvents like toluene are ideal because they do not interfere with the catalyst-ligand association or the subsequent reductive elimination step. The use of a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) necessitates an aprotic solvent to prevent side reactions.[11]

Troubleshooting Buchwald-Hartwig Reactions
IssueProbable Cause & Solvent-Related Solution
Low Yield Base Incompatibility: The base (e.g., NaOt-Bu) may have low solubility in the chosen solvent. While toluene is standard, switching to a slightly more polar ether like THF or dioxane might improve solubility and performance.[11]
Decomposition of Starting Material Reaction Too Hot: The substrate or amine may be sensitive to high temperatures. Consider running the reaction in a lower-boiling solvent like THF instead of toluene, although this may require a more active catalyst system.
Section 2: Formation of Organometallic Reagents
Q3: What solvent is required to form a Grignard reagent from this compound?

Answer: Strictly anhydrous diethyl ether or anhydrous tetrahydrofuran (THF) must be used.[13][14]

  • Expertise & Causality: Grignard reagents are extremely strong bases and nucleophiles.[14][15] They react violently with protic solvents like water or alcohols, which would immediately quench the reagent as it forms. The ether solvent is not merely a medium; the oxygen lone pairs coordinate to the magnesium atom, stabilizing the Grignard reagent in solution.[13]

  • Trustworthiness: The nitrile group is generally compatible with Grignard formation at the aryl bromide site, but it can be attacked by other Grignard molecules if the reaction is not controlled. Using an excess of magnesium and adding the aryl bromide slowly to the magnesium suspension can help favor the desired reaction.

Troubleshooting Grignard Formation
IssueProbable Cause & Solvent-Related Solution
Reaction Fails to Initiate Wet Solvent/Glassware: Even trace amounts of water will prevent the reaction. Use freshly distilled or commercially available anhydrous solvents and flame-dry all glassware under an inert atmosphere.
Passive Magnesium Surface: The magnesium turnings may have an oxide layer. Add a small crystal of iodine to activate the surface.[13]
Low Yield of Grignard Reagent Side Reactions: If using THF, ensure the temperature is controlled. At higher temperatures, THF can be cleaved by the Grignard reagent. Diethyl ether is generally less reactive.
Section 3: Reactions of the Nitrile Group
Q4: How can I hydrolyze the nitrile group to a carboxylic acid, and what solvent should I use?

Answer: Aqueous solutions of strong acids (e.g., H₂SO₄, HCl) or strong bases (e.g., NaOH, KOH) are used for nitrile hydrolysis. The solvent is typically water , often with a co-solvent like ethanol or ethylene glycol to aid solubility, especially at elevated temperatures.[3]

  • Expertise & Causality: Nitrile hydrolysis requires harsh conditions (heat and strong acid/base) to proceed.[4] Water is a reactant in this case, acting as the nucleophile. A polar protic co-solvent helps to homogenize the reaction mixture, as the starting material has low water solubility.[16] The high boiling point of ethylene glycol can be advantageous for hydrolyzing sterically hindered or unreactive nitriles.

Troubleshooting Nitrile Hydrolysis
IssueProbable Cause & Solvent-Related Solution
Incomplete Reaction Poor Solubility: The organic substrate is not sufficiently soluble in the aqueous medium. Increase the ratio of the organic co-solvent (e.g., ethanol) or switch to a higher-boiling one like ethylene glycol to allow for higher reaction temperatures.
Reaction Stalls at Amide Intermediate Insufficiently Harsh Conditions: Hydrolysis of the intermediate amide is often the slow step. Increase the reaction time, temperature, or concentration of the acid/base. Using a solvent like tert-butanol has been reported to help stop the hydrolysis at the amide stage under milder conditions if that is the desired product.[4]
Summary of Recommended Solvents
Reaction TypePrimary Solvent(s)Secondary Solvent(s)Key Considerations
Suzuki-Miyaura Coupling Dioxane/H₂O, Toluene/H₂OTHF, DMFRequires water and a base for boronic acid activation.[7]
Buchwald-Hartwig Amination Toluene, DioxaneTHFMust be anhydrous; requires a strong, non-nucleophilic base.[11]
Grignard Reagent Formation Diethyl Ether, THF-Must be strictly anhydrous; solvent stabilizes the reagent.[13]
Nitrile Hydrolysis H₂O/EthanolH₂O/Ethylene GlycolRequires strong acid or base and elevated temperatures.[3]
Nitrile Reduction (e.g., with LiAlH₄) Diethyl Ether, THF-Must be anhydrous; LiAlH₄ reacts violently with protic solvents.

Experimental Protocols & Workflows

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point. Optimization of catalyst, ligand, base, and temperature may be necessary.

A 1. Setup - Add aryl bromide (1 eq),  boronic acid (1.2 eq),  base (2-3 eq) to flask. B 2. Add Catalyst - Add Pd catalyst (1-5 mol%)  and ligand (1-10 mol%). A->B C 3. Add Solvents - Add degassed Toluene/H₂O (5:1). B->C D 4. Inert Atmosphere - Purge flask with N₂ or Ar  for 10-15 min. C->D E 5. Reaction - Heat to 80-110 °C  with vigorous stirring. D->E F 6. Workup - Cool, dilute with EtOAc,  wash with H₂O/brine. E->F G 7. Purification - Dry organic layer,  concentrate, and purify  (e.g., chromatography). F->G

Caption: Standard experimental workflow for a Suzuki coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 5:1 v/v) to the flask to achieve a substrate concentration of approximately 0.1 M. Solvents should be degassed by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes prior to use.

  • Inerting: Seal the flask and purge the headspace with an inert gas for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • College of Saint Benedict. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • YouTube. (2020). Alkyl Halides: Solvent effects in substitution reactions. [Link]

  • Wikipedia. Aryl halide. [Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 1-(2-Bromophenyl)cyclobutanecarbonitrile and 1-(4-bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of two isomeric building blocks: 1-(2-bromophenyl)cyclobutanecarbonitrile and 1-(4-bromophenyl)cyclobutanecarbonitrile. Understanding the distinct reactivity profiles imparted by the ortho and para positioning of the bromo substituent is crucial for designing efficient synthetic routes and anticipating reaction outcomes in drug discovery and materials science. This document synthesizes established principles of organic chemistry, supported by data from analogous systems, to offer predictive insights into the behavior of these valuable compounds.

Introduction: The Subtle Distinction with Profound Implications

At first glance, this compound and 1-(4-bromophenyl)cyclobutanecarbonitrile are closely related isomers, differing only in the position of the bromine atom on the phenyl ring. However, this seemingly minor structural variance leads to significant differences in their chemical reactivity. These differences are primarily governed by two key factors:

  • Steric Hindrance: The proximity of the bromo substituent to the reactive center in the ortho isomer can physically impede the approach of reagents, influencing reaction rates and, in some cases, preventing reactions that proceed smoothly with the para isomer.

  • Electronic Effects: The position of the bromo group, an electron-withdrawing substituent, influences the electron density distribution within the aromatic ring. This has a pronounced effect on reactions sensitive to the electronic nature of the aryl halide, such as nucleophilic aromatic substitution.

This guide will explore the practical consequences of these effects in three key areas of reactivity: palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and transformations involving the cyano and cyclobutane moieties.

Physicochemical Properties: A Tale of Two Isomers

While many of the bulk physicochemical properties of these isomers are similar, their spectroscopic signatures will differ due to the distinct chemical environments of the atoms in each molecule.

PropertyThis compound1-(4-Bromophenyl)cyclobutanecarbonitrile
Molecular Formula C₁₁H₁₀BrNC₁₁H₁₀BrN
Molecular Weight 236.11 g/mol 236.11 g/mol
CAS Number 28049-62-9[1]485828-58-8[2]
Predicted ¹H NMR Aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para coupling. The proton ortho to the bromine will be significantly deshielded. Cyclobutane protons will appear as multiplets in the aliphatic region.Aromatic protons will show a characteristic AA'BB' splitting pattern (two doublets). Cyclobutane protons will appear as multiplets in the aliphatic region.
Predicted ¹³C NMR Six distinct aromatic carbon signals are expected. The carbon bearing the bromine atom will be shifted upfield compared to the other halogenated carbon. The nitrile carbon will appear around 120 ppm.Four distinct aromatic carbon signals are expected due to symmetry. The carbon bearing the bromine atom will be shifted upfield. The nitrile carbon will appear around 120 ppm.
Predicted IR (cm⁻¹) ~2240 (C≡N stretch), aromatic C-H and C=C stretches, C-Br stretch.~2240 (C≡N stretch), aromatic C-H and C=C stretches, C-Br stretch.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for C-C and C-N bond formation, respectively.[3][4][5] In these reactions, the positional isomerism of the bromo substituent plays a critical role.

Suzuki-Miyaura Coupling: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[6] The generally accepted catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation and reductive elimination.

For this compound, the ortho bromo group presents a significant steric barrier to the bulky palladium catalyst, which can hinder the initial oxidative addition step. This steric hindrance can lead to slower reaction rates and lower yields compared to its para counterpart.[7] In contrast, the bromo substituent in 1-(4-bromophenyl)cyclobutanecarbonitrile is remote from the cyclobutane group, presenting a much more accessible site for the palladium catalyst, generally resulting in higher reactivity and yields under standard conditions.

Fig. 1: Steric hindrance in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Navigating Steric and Electronic Effects

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[8] Similar to the Suzuki-Miyaura coupling, this reaction is sensitive to steric hindrance around the C-Br bond. Consequently, this compound is expected to be less reactive than 1-(4-bromophenyl)cyclobutanecarbonitrile in Buchwald-Hartwig aminations. Overcoming the steric hindrance in the ortho isomer often requires the use of specialized bulky phosphine ligands that promote the oxidative addition and subsequent reductive elimination steps.[4]

Nucleophilic Aromatic Substitution (SNAr): An Inversion of Reactivity

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group.

The cyanoalkyl group, while not as strongly activating as a nitro group, is electron-withdrawing. In the context of an SNAr reaction, the position of the bromo leaving group relative to the activating cyclobutanecarbonitrile substituent is key. However, in both isomers, the activating group is not directly ortho or para to the bromine. Therefore, neither substrate is highly activated towards a classical SNAr mechanism.

Should a sufficiently strong nucleophile be employed under forcing conditions, the relative reactivity would be influenced by the ability of the ring to stabilize the intermediate Meisenheimer complex. In this scenario, the para isomer may show slightly enhanced reactivity due to more effective delocalization of the negative charge.

Reactions of the Nitrile and Cyclobutane Moieties

The reactivity of the nitrile and cyclobutane groups is also influenced by the position of the bromo substituent, primarily through electronic effects.

Hydrolysis of the Nitrile Group

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. The rate of this hydrolysis can be influenced by the electronic nature of the aryl substituent. The electron-withdrawing bromine atom will have a modest effect on the electrophilicity of the nitrile carbon. A comparative study on the hydrolysis of substituted phenyl benzoates suggests that the position of a halo substituent has a discernible, albeit not dramatic, impact on the hydrolysis rate.[7] It is anticipated that the hydrolysis of 1-(4-bromophenyl)cyclobutanecarbonitrile may proceed slightly faster than its ortho counterpart due to a more direct electronic influence on the reaction center, though steric factors in the transition state could also play a role.

Experimental Protocols: Representative Synthetic Procedures

The following protocols are representative procedures for common cross-coupling reactions and are intended as a starting point for experimental design. Optimization of reaction conditions may be necessary to achieve desired outcomes.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid.

Suzuki_Workflow start Start reagents Combine Aryl Bromide (1.0 eq), Phenylboronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst/Ligand in a reaction vessel. start->reagents solvent Add degassed solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat the mixture under inert atmosphere (e.g., N₂ or Ar) at 80-100 °C for 2-12 h. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature. Perform aqueous workup (e.g., add water and extract with an organic solvent). monitoring->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

Fig. 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 1-(2- or 4-bromophenyl)cyclobutanecarbonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried reaction vial, add 1-(2- or 4-bromophenyl)cyclobutanecarbonitrile, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The reaction with 1-(4-bromophenyl)cyclobutanecarbonitrile is expected to proceed to completion in a shorter timeframe and with a higher isolated yield compared to the reaction with the ortho isomer.

Representative Protocol for Buchwald-Hartwig Amination

This protocol outlines a typical Buchwald-Hartwig amination of an aryl bromide with morpholine.[8]

Materials:

  • 1-(2- or 4-bromophenyl)cyclobutanecarbonitrile (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • XPhos (0.036 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried reaction vial.

  • Add 1-(2- or 4-bromophenyl)cyclobutanecarbonitrile and toluene.

  • Add morpholine via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Expected Outcome: Similar to the Suzuki-Miyaura coupling, the para isomer is expected to be more reactive and provide a higher yield of the aminated product under these conditions. The amination of the ortho isomer may require a more specialized ligand system or longer reaction times to achieve a comparable conversion.

Conclusion

The choice between this compound and 1-(4-bromophenyl)cyclobutanecarbonitrile as a synthetic precursor has significant consequences for reaction efficiency and feasibility. The para isomer, being less sterically encumbered, is generally the more reactive substrate in palladium-catalyzed cross-coupling reactions. Conversely, while neither isomer is highly activated for classical SNAr reactions, subtle electronic differences may favor the para isomer. The reactivity of the distal nitrile and cyclobutane functionalities is less dramatically affected, though electronic effects can still play a role.

Researchers and drug development professionals should carefully consider these reactivity differences when designing synthetic strategies. For transformations where steric hindrance is a known issue, such as many transition metal-catalyzed reactions, the para isomer is the more straightforward choice. When the unique substitution pattern of the ortho isomer is required, careful selection of catalysts, ligands, and reaction conditions is paramount to achieving successful outcomes. This guide serves as a foundational resource for making these critical decisions, enabling more efficient and predictable synthetic endeavors.

References

  • Supporting Information for a public
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A Senior Application Scientist's Guide to Palladium Catalysis: Efficacy Comparison for the Cross-Coupling of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of different palladium catalyst systems for the cross-coupling of the sterically hindered and synthetically challenging substrate, 1-(2-Bromophenyl)cyclobutanecarbonitrile. This molecule represents a class of compounds of significant interest to researchers in medicinal chemistry and materials science, where the precise installation of new functionalities on complex scaffolds is paramount. The ortho-substitution pattern, featuring a bulky cyclobutane ring adjacent to the bromine atom and a nitrile group, presents a formidable challenge to traditional cross-coupling methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of modern palladium catalysis to achieve efficient and reliable synthesis of derivatives of this valuable building block.

The Synthetic Challenge: Steric Hindrance and Catalyst Deactivation

The primary obstacle in the cross-coupling of this compound lies in the significant steric congestion around the reactive C-Br bond. This steric bulk can impede the crucial oxidative addition step in the palladium catalytic cycle, where the palladium(0) species inserts into the carbon-bromine bond. Furthermore, the presence of the nitrile group can potentially lead to catalyst inhibition or deactivation through coordination to the palladium center.

Overcoming these challenges necessitates the use of sophisticated palladium catalyst systems, typically composed of a palladium precatalyst and a bulky, electron-rich phosphine ligand. These ligands are designed to stabilize the active palladium(0) species, promote efficient oxidative addition to the sterically hindered aryl bromide, and facilitate the subsequent transmetalation and reductive elimination steps of the catalytic cycle.

Comparative Analysis of Leading Palladium Catalyst Systems

While direct experimental data for the cross-coupling of this compound is not extensively reported, we can draw valuable insights from studies on structurally similar, sterically demanding substrates, such as 2-bromobenzonitrile. Based on the established success of modern palladium catalysis in overcoming steric challenges, we propose a comparative study of the following state-of-the-art catalyst systems for two key transformations: Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Catalyst Systems for Comparison:

The selection of the palladium precatalyst and ligand is critical for achieving high efficacy. We will compare catalyst systems based on bulky, electron-rich biarylphosphine ligands, which have demonstrated broad utility in challenging cross-coupling reactions.[1][2]

  • System 1: G3-XPhos/Pd(OAc)₂ - XPhos is a widely used, effective ligand for a variety of cross-coupling reactions, known for its ability to promote difficult couplings.

  • System 2: G3-RuPhos/Pd₂(dba)₃ - RuPhos is another highly effective ligand, often showing complementary reactivity to XPhos, particularly for amination reactions.

  • System 3: BrettPhos Palladacycle - This pre-formed catalyst often exhibits exceptional activity at low catalyst loadings for a range of cross-couplings.[3]

Table 1: Proposed Palladium Catalyst Systems for Comparative Evaluation
Catalyst SystemPalladium PrecatalystLigandKey Features
1Pd(OAc)₂XPhosVersatile, effective for a broad range of substrates.
2Pd₂(dba)₃RuPhosExcellent for amination, often provides high turnover numbers.
3BrettPhos PalladacycleBrettPhosPre-formed, highly active catalyst, suitable for low loadings.

Experimental Design for Catalyst Efficacy Comparison

To objectively compare the performance of the selected catalyst systems, we propose a standardized set of experimental protocols for both a Buchwald-Hartwig amination and a Suzuki-Miyaura coupling reaction.

Workflow for Comparative Catalyst Screening

G cluster_prep Reaction Setup cluster_screening Catalyst Screening cluster_analysis Analysis and Comparison A Prepare stock solution of This compound D Dispense substrate, coupling partner, and base into reaction vials A->D B Prepare stock solutions of coupling partners (amine/boronic acid) B->D C Prepare stock solutions of bases C->D E1 Add Catalyst System 1 (Pd(OAc)₂ + XPhos) D->E1 E2 Add Catalyst System 2 (Pd₂(dba)₃ + RuPhos) D->E2 E3 Add Catalyst System 3 (BrettPhos Palladacycle) D->E3 F Run reactions under identical conditions (temperature, time) E1->F E2->F E3->F G Quench reactions and analyze by LC-MS/GC-MS for yield F->G H Tabulate and compare results G->H

Caption: Experimental workflow for comparing palladium catalyst efficacy.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the procedure for comparing the efficacy of the three catalyst systems for the amination of this compound with a model amine, such as morpholine.

Materials:

  • This compound

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • RuPhos

  • BrettPhos Palladacycle

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add this compound (0.1 mmol, 1.0 equiv) to each of three reaction vials.

  • Addition of Reagents: To each vial, add morpholine (0.12 mmol, 1.2 equiv) and sodium tert-butoxide (0.14 mmol, 1.4 equiv).

  • Catalyst Addition:

    • Vial 1: Add Pd(OAc)₂ (0.002 mmol, 2 mol%) and XPhos (0.004 mmol, 4 mol%).

    • Vial 2: Add Pd₂(dba)₃ (0.001 mmol, 1 mol%) and RuPhos (0.004 mmol, 4 mol%).

    • Vial 3: Add BrettPhos Palladacycle (0.002 mmol, 2 mol%).

  • Solvent Addition: To each vial, add anhydrous toluene (1.0 mL).

  • Reaction: Seal the vials and heat the reactions at 100 °C for the specified time (e.g., monitor at 1h, 4h, and 24h).

  • Work-up and Analysis: Cool the reactions to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the product yield.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the comparison of the catalyst systems for the Suzuki-Miyaura coupling of this compound with a model boronic acid, such as phenylboronic acid.[4][5]

Materials:

  • This compound

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • RuPhos

  • BrettPhos Palladacycle

  • Anhydrous 1,4-dioxane/water (4:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add this compound (0.1 mmol, 1.0 equiv) and phenylboronic acid (0.15 mmol, 1.5 equiv) to each of three reaction vials.

  • Base Addition: To each vial, add potassium carbonate (0.2 mmol, 2.0 equiv).

  • Catalyst Addition:

    • Vial 1: Add Pd(OAc)₂ (0.002 mmol, 2 mol%) and XPhos (0.004 mmol, 4 mol%).

    • Vial 2: Add Pd₂(dba)₃ (0.001 mmol, 1 mol%) and RuPhos (0.004 mmol, 4 mol%).

    • Vial 3: Add BrettPhos Palladacycle (0.002 mmol, 2 mol%).

  • Solvent Addition: To each vial, add anhydrous 1,4-dioxane/water (4:1, 1.0 mL).

  • Reaction: Seal the vials and heat the reactions at 100 °C for the specified time (e.g., monitor at 1h, 4h, and 24h).

  • Work-up and Analysis: Cool the reactions to room temperature, dilute with water, and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the product yield.

Data Interpretation and Catalyst Selection

The efficacy of each catalyst system should be evaluated based on the following metrics, which can be compiled into a comparison table.

Table 2: Template for Comparative Data Summary
Catalyst SystemReaction Time (h)Buchwald-Hartwig Yield (%)Suzuki-Miyaura Yield (%)
1 (XPhos)1
4
24
2 (RuPhos)1
4
24
3 (BrettPhos)1
4
24

Analysis of Expected Outcomes:

  • High Yields at Shorter Reaction Times: Indicates a highly active and efficient catalyst system.

  • High Turnover Number (TON): A high yield with a low catalyst loading signifies a robust catalyst that is resistant to deactivation.

  • Broad Substrate Scope: While this guide focuses on a specific substrate, a catalyst that performs well here is likely to be effective for a range of other challenging cross-couplings.

Based on literature precedents for similar sterically hindered substrates, it is anticipated that the catalyst systems employing bulky biarylphosphine ligands (XPhos, RuPhos, BrettPhos) will significantly outperform older generations of catalysts. The choice between these advanced systems may depend on the specific coupling partners and the desired reaction conditions.

Mechanistic Considerations: The Role of the Ligand

The superior performance of these catalyst systems is rooted in the design of the phosphine ligands.

G cluster_cycle Catalytic Cycle cluster_ligand Ligand Effect Pd0 Pd(0)L₂ OA ArPd(II)(Br)L₂ Pd0->OA Oxidative Addition (Ar-Br) TM ArPd(II)(Nu)L₂ OA->TM Transmetalation (Nu-M) RE Ar-Nu TM->RE Reductive Elimination RE->Pd0 Catalyst Regeneration L Bulky, Electron-Rich Ligand (L) L->Pd0 Stabilizes L->OA Promotes L->RE Facilitates

Caption: The palladium catalytic cycle and the influence of bulky ligands.

The bulky nature of ligands like XPhos, RuPhos, and BrettPhos promotes the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions. Their electron-donating properties increase the electron density on the palladium center, facilitating the oxidative addition of the aryl bromide.

Conclusion

The successful cross-coupling of this compound is highly dependent on the judicious selection of the palladium catalyst system. This guide provides a framework for the rational comparison of leading catalyst technologies. By systematically evaluating the performance of catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos, researchers can identify the optimal conditions for their specific synthetic needs. The experimental protocols and comparative data structure presented herein offer a robust starting point for achieving high-yielding and efficient transformations on this challenging yet valuable substrate.

References

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Sources

A Comparative Guide to the Kinetic Studies of 1-(2-Bromophenyl)cyclobutanecarbonitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation. The kinetics of this reaction are of paramount importance, dictating process efficiency, product distribution, and overall economic viability. This guide provides a comprehensive analysis of the kinetic studies of the hydrolysis of 1-(2-Bromophenyl)cyclobutanecarbonitrile, a compound of interest due to its structural motifs commonly found in medicinal chemistry.

This document will delve into the mechanistic underpinnings of nitrile hydrolysis under various conditions, offering a comparative analysis with alternative substrates to elucidate the electronic and steric effects that govern reaction rates. Furthermore, we will present detailed experimental protocols for conducting kinetic studies using modern analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, we will explore alternative, greener methodologies, such as enzymatic hydrolysis, providing a holistic view for the discerning researcher.

Mechanistic Insights into Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[1][2] The reaction can be effectively catalyzed by either acid or base, with each pathway exhibiting distinct mechanistic features.[2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon atom. This activation facilitates the nucleophilic attack of a water molecule, a relatively weak nucleophile. A series of proton transfers then leads to the formation of a tautomer of an amide, known as an imidic acid, which rapidly isomerizes to the more stable amide. Subsequent hydrolysis of the amide, also an acid-catalyzed process, yields the corresponding carboxylic acid and an ammonium ion. The overall mechanism is depicted below.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation and Nucleophilic Attack cluster_step2 Step 2: Deprotonation and Tautomerization cluster_step3 Step 3: Amide Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H₃O⁺ Intermediate_1 R-C(OH₂⁺)=NH Protonated_Nitrile->Intermediate_1 + H₂O Imidic_Acid R-C(OH)=NH Intermediate_1->Imidic_Acid - H₃O⁺ Amide R-C(=O)NH₂ Imidic_Acid->Amide Tautomerization Protonated_Amide R-C(=O⁺H)NH₂ Amide->Protonated_Amide + H₃O⁺ Tetrahedral_Intermediate R-C(OH)(OH₂⁺)NH₂ Protonated_Amide->Tetrahedral_Intermediate + H₂O Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid - NH₄⁺, - H⁺

Caption: Acid-catalyzed hydrolysis of nitriles.

Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed mechanism commences with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This step is generally slower than the initial protonation in the acid-catalyzed pathway. The resulting intermediate is then protonated by water to form the imidic acid, which subsequently tautomerizes to the amide. The amide can then undergo further base-catalyzed hydrolysis to yield a carboxylate salt. Acidification of the reaction mixture in a separate workup step is necessary to obtain the free carboxylic acid.[2]

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation and Tautomerization cluster_step3 Step 3: Amide Hydrolysis Nitrile R-C≡N Intermediate_1 R-C(O⁻)=N⁻ Nitrile->Intermediate_1 + OH⁻ Imidic_Acid_Anion R-C(OH)=N⁻ Intermediate_1->Imidic_Acid_Anion + H₂O, -OH⁻ Amide R-C(=O)NH₂ Imidic_Acid_Anion->Amide Tautomerization Tetrahedral_Intermediate R-C(O⁻)(OH)NH₂ Amide->Tetrahedral_Intermediate + OH⁻ Carboxylate R-COO⁻ Tetrahedral_Intermediate->Carboxylate - NH₃, - H₂O

Caption: Base-catalyzed hydrolysis of nitriles.

Comparative Kinetics: The Influence of Structure on Reactivity

The rate of nitrile hydrolysis is profoundly influenced by both electronic and steric factors. To contextualize the reactivity of this compound, it is instructive to compare it with other structurally related nitriles.

Electronic Effects

The substituents on the aromatic ring of an arylacetonitrile can significantly alter the electrophilicity of the nitrile carbon and thereby affect the reaction rate. Electron-withdrawing groups (EWGs) generally accelerate the rate of hydrolysis by making the nitrile carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate.

In the case of this compound, the bromine atom at the ortho position exerts both a -I (inductive) and +M (mesomeric) effect. While the inductive effect is electron-withdrawing, the mesomeric effect is electron-donating. For halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring and an increase in the electrophilicity of the nitrile carbon.

Steric Effects

Steric hindrance around the nitrile group can play a crucial role in determining the rate of hydrolysis. Bulky substituents in the vicinity of the reaction center can impede the approach of the nucleophile (water or hydroxide), thus slowing down the reaction. The cyclobutyl group at the α-position of this compound introduces significant steric bulk. This is expected to decrease the rate of hydrolysis compared to a less hindered nitrile such as benzonitrile.

Comparative Data
CompoundRelative Rate of Hydrolysis (Qualitative)Key Influencing Factors
BenzonitrileBaselineUnsubstituted aromatic nitrile.
4-NitrobenzonitrileFasterStrong electron-withdrawing nitro group.
4-MethoxybenzonitrileSlowerElectron-donating methoxy group.
1-PhenylcyclopropanecarbonitrileSlower than BenzonitrileSteric hindrance from the cyclopropyl group.
This compound Slower than Benzonitrile Significant steric hindrance from the cyclobutyl group and the ortho-bromo substituent. The electron-withdrawing nature of bromine may partially counteract this.

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics relies on robust experimental design and precise analytical techniques. The following sections provide detailed protocols for monitoring the hydrolysis of this compound using HPLC and NMR spectroscopy.

General Experimental Setup

A typical kinetic experiment involves the following steps:

Experimental_Workflow Start Reaction Setup Reagents Prepare solutions of nitrile, acid/base, and internal standard Start->Reagents Thermostat Equilibrate reaction vessel to the desired temperature Reagents->Thermostat Initiate Initiate the reaction by mixing the reagents Thermostat->Initiate Sampling Withdraw aliquots at specific time intervals Initiate->Sampling Quench Quench the reaction in the aliquot Sampling->Quench Analysis Analyze the quenched sample by HPLC or NMR Quench->Analysis Data Plot concentration vs. time to determine the rate constant Analysis->Data End End Data->End

Caption: General workflow for a kinetic experiment.

Kinetic Analysis by HPLC

Protocol:

  • Standard Preparation: Prepare standard solutions of this compound, the corresponding amide, and the carboxylic acid of known concentrations in the mobile phase.

  • Calibration Curve: Generate a calibration curve for each compound by injecting the standard solutions into the HPLC and plotting peak area against concentration.

  • Reaction Monitoring:

    • Set up the hydrolysis reaction in a thermostatted vessel with constant stirring.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a strong acid for a base-catalyzed reaction or a strong base for an acid-catalyzed reaction) and an internal standard.

    • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system. A reverse-phase C18 column is often suitable for this type of analysis.

    • Use a suitable mobile phase, for example, a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid) to ensure good peak shape.

    • Monitor the elution of the compounds using a UV detector at a wavelength where all components have significant absorbance.

  • Data Analysis:

    • From the chromatogram, determine the peak areas of the nitrile, amide, and carboxylic acid.

    • Using the calibration curves, calculate the concentration of each species at each time point.

    • Plot the concentration of the reactant (nitrile) versus time.

    • From this plot, determine the order of the reaction and the rate constant. For a pseudo-first-order reaction, a plot of ln[nitrile] versus time will be linear, with the slope equal to -k_obs.

Kinetic Analysis by NMR Spectroscopy

Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound and an internal standard (e.g., 1,4-dioxane or another inert compound with a singlet in a clear region of the spectrum) in a suitable deuterated solvent (e.g., D₂O with a co-solvent if necessary for solubility).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material before initiating the reaction to identify the characteristic peaks for the nitrile, the internal standard, and to confirm the initial concentrations.

  • Reaction Initiation and Monitoring:

    • Initiate the hydrolysis by adding a known amount of the acid or base catalyst to the NMR tube.

    • Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals.[4]

  • Data Analysis:

    • For each spectrum, integrate the characteristic peaks of the starting nitrile and the appearing product (amide or carboxylic acid) relative to the integral of the internal standard.

    • The concentration of each species is directly proportional to its integral value.[5]

    • Plot the concentration of the nitrile versus time to determine the reaction order and the rate constant, as described for the HPLC method.

Alternative Methodologies: A Greener Approach

While acid and base-catalyzed hydrolysis are traditional and effective methods, they often require harsh conditions and can generate significant waste.[6] Modern synthetic chemistry is increasingly turning towards more sustainable alternatives, such as enzymatic and metal-catalyzed hydrolysis.

Enzymatic Hydrolysis

Nitrilases and nitrile hydratases are enzymes that can hydrolyze nitriles under mild conditions (neutral pH and room temperature).[7][8] This approach offers several advantages:

  • High Selectivity: Enzymes can be highly chemo-, regio-, and enantioselective.

  • Mild Conditions: Avoids the use of strong acids or bases and high temperatures.

  • Reduced Waste: Biocatalytic processes are generally more environmentally friendly.

Arylacetonitrilases, for example, are specific for the hydrolysis of nitriles with an aryl group at the alpha-carbon.[9]

Experimental Protocol for Enzymatic Hydrolysis:

  • Enzyme and Substrate Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7) and suspend the nitrile-hydrolyzing enzyme (commercially available or from a cell culture). Prepare a stock solution of the nitrile substrate.

  • Reaction Setup: In a thermostatted vessel, combine the enzyme suspension and the nitrile solution.

  • Monitoring: Monitor the reaction progress using HPLC or NMR as described previously.

  • Workup: After the reaction is complete, the enzyme can often be removed by filtration or centrifugation. The product can then be extracted from the aqueous solution.

Metal-Catalyzed Hydrolysis

Various transition metal complexes can catalyze the hydrolysis of nitriles under milder conditions than traditional methods.[10][11] These catalysts activate the nitrile group towards nucleophilic attack by water.

Considerations for Metal-Catalyzed Hydrolysis:

  • Catalyst Selection: The choice of metal and ligand is crucial for catalytic activity and selectivity.

  • Reaction Conditions: Optimization of solvent, temperature, and catalyst loading is necessary.

  • Cost and Toxicity: The cost and potential toxicity of the metal catalyst are important considerations.

Conclusion

The kinetic study of the hydrolysis of this compound provides a valuable case study for understanding the interplay of electronic and steric effects in organic reactions. While traditional acid and base-catalyzed methods are well-established, a thorough kinetic analysis is essential for process optimization. Modern analytical techniques such as HPLC and NMR offer robust platforms for acquiring high-quality kinetic data. Furthermore, the exploration of greener alternatives like enzymatic and metal-catalyzed hydrolysis opens up new avenues for more sustainable and efficient synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers in their investigation of this important chemical transformation.

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  • Balasubramaniyan, P., & Balasubramaniyan, V. (1974). Kinetics of Hydrolysis of α-t-Amylbenzyl Chloride and its p-Methoxy Derivative. Indian Journal of Chemistry, 12, 1225-1226.
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A Comparative Computational Analysis of the Electronic Properties of 1-(Bromophenyl)cyclobutanecarbonitrile Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the rational design of drug candidates is paramount to accelerating the discovery pipeline and improving clinical success rates. Small molecules containing the phenylcyclobutanecarbonitrile scaffold are of significant interest due to their structural motifs present in various biologically active compounds. The introduction of a bromine substituent on the phenyl ring creates distinct positional isomers—ortho, meta, and para—each with a unique electronic profile that can profoundly influence its pharmacokinetic and pharmacodynamic properties. Understanding these subtle electronic differences is crucial for optimizing a molecule's interaction with its biological target, its metabolic stability, and its overall potential as a therapeutic agent.

This guide provides an in-depth computational analysis of the electronic properties of the ortho, meta, and para isomers of 1-(2-Bromophenyl)cyclobutanecarbonitrile. Leveraging a suite of quantum chemical methods, we will dissect how the position of the bromine atom modulates the charge distribution, molecular reactivity, and intermolecular interaction potential of each isomer. This comparative study is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical workflow for applying computational chemistry to guide lead optimization and candidate selection.

Computational Methodology: A Validating Workflow

The causality behind our experimental design is to create a self-validating system where each computational step builds upon the last, from structural optimization to the prediction of reactive properties. The choice of Density Functional Theory (DFT) is deliberate; it offers a favorable balance between computational cost and accuracy for the electronic structure calculations of organic molecules of this size.[1][2][3][4][5]

Experimental Protocol: In Silico Electronic Property Characterization
  • Molecular Structure Preparation and Optimization:

    • Step 1.1: The 3D structures of the three isomers (this compound, 1-(3-bromophenyl)cyclobutanecarbonitrile, and 1-(4-bromophenyl)cyclobutanecarbonitrile) are constructed using molecular modeling software.

    • Step 1.2: A conformational search is performed for each isomer to identify the lowest energy conformer.

    • Step 1.3: The geometry of the lowest energy conformer for each isomer is optimized using Density Functional Theory (DFT). This ensures that all subsequent electronic property calculations are performed on a structurally stable and realistic representation of the molecule.

  • Quantum Chemical Calculations with DFT:

    • Step 2.1: Single-point energy calculations are performed on the optimized structures using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing robust results for a wide range of organic molecules.

    • Step 2.2: The 6-31G(d,p) basis set is employed. This Pople-style basis set is a good compromise between accuracy and computational efficiency, including polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the anisotropic electron distribution in the molecule.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis:

    • Step 3.1: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the DFT output files.

    • Step 3.2: The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO. This gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.[6]

    • Step 3.3: Other quantum chemical descriptors are derived from the HOMO and LUMO energies:

      • Ionization Potential (IP) ≈ -EHOMO

      • Electron Affinity (EA) ≈ -ELUMO

      • Electronegativity (χ) = (IP + EA) / 2

      • Chemical Hardness (η) = (IP - EA) / 2

      • Chemical Softness (S) = 1 / (2η)

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Step 4.1: The molecular electrostatic potential is calculated on the electron density surface of the optimized molecular structure.

    • Step 4.2: The MEP is visualized as a 3D map, where different colors represent varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. This map provides a visual guide to the molecule's charge distribution and potential sites for intermolecular interactions.[7][8][9][10][11]

Computational Workflow cluster_0 Structure Preparation cluster_1 Electronic Property Calculation cluster_2 Analysis & Interpretation 3D_Modeling 3D Molecular Modeling (ortho, meta, para) Conformational_Analysis Conformational Analysis 3D_Modeling->Conformational_Analysis Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-31G(d,p)) Conformational_Analysis->Geometry_Optimization DFT_Calculation Single-Point DFT Calculation Geometry_Optimization->DFT_Calculation HOMO_LUMO HOMO-LUMO Analysis DFT_Calculation->HOMO_LUMO MEP MEP Mapping DFT_Calculation->MEP Reactivity_Analysis Reactivity & Stability Prediction HOMO_LUMO->Reactivity_Analysis Interaction_Potential Intermolecular Interaction Potential MEP->Interaction_Potential Drug_Likeness Drug-Likeness Assessment Reactivity_Analysis->Drug_Likeness Interaction_Potential->Drug_Likeness HOMO_LUMO_Gap cluster_0 High Reactivity / Low Stability cluster_1 Low Reactivity / High Stability Small_Gap Small Energy Gap (ΔE) Large_Gap Large Energy Gap (ΔE) LUMO1 LUMO HOMO1 HOMO LUMO2 LUMO HOMO2 HOMO Energy Energy Energy->LUMO2 MEP_in_Drug_Design Ligand_MEP Calculate Ligand MEP Map Complementarity Analyze Electrostatic Complementarity Ligand_MEP->Complementarity Receptor_MEP Calculate Receptor Binding Site MEP Map Receptor_MEP->Complementarity High_Affinity Potential for High Binding Affinity Complementarity->High_Affinity Good Match Low_Affinity Potential for Low Binding Affinity Complementarity->Low_Affinity Poor Match

Figure 3: Conceptual use of MEP maps in assessing drug-receptor interactions.

Implications for Drug Development

The computational analysis reveals significant differences in the electronic properties of the three isomers of 1-(Bromophenyl)cyclobutanecarbonitrile, which have direct implications for their potential as drug candidates:

  • The Para Isomer: With the smallest HOMO-LUMO gap and lowest LUMO energy, this isomer is the most reactive. This could lead to stronger interactions with the target, but it also carries a higher risk of metabolic instability or off-target reactivity. Its lower dipole moment might be favorable for crossing nonpolar biological membranes.

  • The Ortho Isomer: Being the most kinetically stable (largest HOMO-LUMO gap) and most polar, this isomer may exhibit lower reactivity and potentially better solubility in aqueous media. Its higher stability could translate to a more favorable metabolic profile.

  • The Meta Isomer: This isomer consistently displays electronic properties that are intermediate between the ortho and para isomers. It may represent a balanced profile of reactivity and stability.

These computational insights are invaluable for guiding the next steps in the drug discovery process. F[12][13][14][15][16][17]or instance, if high reactivity is desired for a specific mechanism of action, the para isomer would be prioritized for synthesis and experimental testing. If metabolic stability is a primary concern, the ortho isomer would be a more promising candidate.

Conclusion

This guide has demonstrated the power of computational analysis in differentiating the electronic properties of closely related isomers. Through the application of DFT, FMO analysis, and MEP mapping, we have established a clear structure-property relationship for the ortho, meta, and para isomers of 1-(Bromophenyl)cyclobutanecarbonitrile. The position of the bromine substituent significantly influences the molecule's polarity, reactivity, and electrostatic profile, all of which are critical determinants of a drug's behavior in a biological system.

By integrating these computational workflows early in the drug discovery process, research teams can make more informed decisions, prioritize the synthesis of the most promising candidates, and ultimately enhance the efficiency and success rate of developing novel therapeutics.

References

  • Predicting Drug Metabolism: Experiment and/or Computation? . University of Cambridge. [Link]

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  • Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. ResearchGate. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 1-(2-Bromophenyl)cyclobutanecarbonitrile is a key building block, offering a unique combination of a strained cyclobutane ring and a functionalized aromatic moiety, ripe for further chemical elaboration. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, grounded in experimental data and mechanistic insights to empower you to make informed decisions for your research.

Introduction: The Significance of the this compound Scaffold

The this compound structure is of significant interest in medicinal chemistry and materials science. The cyclobutane unit imparts a rigid, three-dimensional geometry to molecules, which can be advantageous for optimizing binding interactions with biological targets. The ortho-bromophenyl group is a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions to form heterocyclic rings. This trifecta of functionalities makes it a highly valuable intermediate in the synthesis of complex molecular architectures.

This guide will focus on two principal synthetic strategies:

  • Direct Cycloalkylation: A classical approach involving the formation of the cyclobutane ring by alkylating a precursor, 2-bromophenylacetonitrile, with a suitable C3 electrophile.

  • Cyanation of a Pre-formed Cyclobutanol: An alternative route where the nitrile group is introduced onto a pre-existing 1-(2-bromophenyl)cyclobutanol scaffold.

We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven experimental protocols, and present a comparative analysis of their respective strengths and weaknesses.

Method 1: Direct Cycloalkylation via Phase-Transfer Catalysis

The most direct and widely employed method for the synthesis of 1-arylcyclobutanecarbonitriles is the cycloalkylation of the corresponding arylacetonitrile. This reaction proceeds via the deprotonation of the acidic benzylic proton of 2-bromophenylacetonitrile to form a carbanion, which then undergoes a double nucleophilic substitution with a 1,3-dihaloalkane.

The Rationale for Phase-Transfer Catalysis (PTC)

A significant challenge in this synthesis is achieving efficient reaction between the organic-soluble 2-bromophenylacetonitrile and the typically aqueous or solid inorganic base required for deprotonation. Phase-transfer catalysis (PTC) elegantly overcomes this immiscibility.[1] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the hydroxide anion from the aqueous phase into the organic phase, enabling deprotonation of the acetonitrile and subsequent alkylation to occur efficiently at the interface or in the organic phase.[1] This method avoids the need for hazardous and strictly anhydrous conditions often required with stronger bases like sodium amide or sodium hydride.[2]

Experimental Protocol: Synthesis of this compound via PTC

This protocol is adapted from established procedures for the alkylation of phenylacetonitriles.[2][3]

Materials:

  • 2-Bromophenylacetonitrile

  • 1,3-Dibromopropane

  • 50% (w/w) Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC)

  • Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-bromophenylacetonitrile (1.0 equivalent) and benzyltriethylammonium chloride (0.02 equivalents).

  • Addition of Base: Add 50% aqueous sodium hydroxide solution (5.0 equivalents) to the flask.

  • Reaction Initiation: With vigorous stirring, heat the mixture to 60-70°C.

  • Addition of Alkylating Agent: Slowly add 1,3-dibromopropane (1.1 equivalents) dropwise over a period of 60-90 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 75°C, using a water bath for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring at 70°C. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with toluene.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous ammonium chloride, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualization of the PTC Workflow

PTC_Workflow cluster_AqueousPhase Aqueous Phase cluster_OrganicPhase Organic Phase NaOH NaOH TEBAC_aq TEBAC (aq) NaOH->TEBAC_aq OH⁻ transfer NaCl NaCl TEBAC_org TEBAC (org) TEBAC_aq->TEBAC_org Phase Transfer Start 2-Bromophenylacetonitrile + 1,3-Dibromopropane in Toluene Carbanion Carbanion Intermediate Start->Carbanion Product This compound Carbanion->Product Cycloalkylation TEBAC_org->TEBAC_aq Catalyst Regeneration TEBAC_org->Start Deprotonation

Caption: Phase-Transfer Catalysis Workflow for Cycloalkylation.

Method 2: Cyanation of 1-(2-Bromophenyl)cyclobutanol

An alternative strategy involves the formation of the C-CN bond on a pre-formed cyclobutane ring. This approach is particularly useful if the corresponding cyclobutanol is readily available or if the nitrile group is incompatible with the conditions required for ring formation. Two prominent methods for this transformation are the Mitsunobu reaction and Lewis acid-catalyzed cyanation.

The Rationale for Alcohol Cyanation

Directly converting a secondary alcohol, such as 1-(2-bromophenyl)cyclobutanol, to a nitrile can be a highly effective transformation. The Mitsunobu reaction offers a reliable method for the Sₙ2 displacement of a hydroxyl group with a nucleophile, in this case, a cyanide source.[4][5] This reaction proceeds with inversion of stereochemistry, which is a key consideration in asymmetric synthesis.[4] Alternatively, Lewis acid-catalyzed cyanation with a reagent like trimethylsilyl cyanide (TMSCN) provides a direct and often rapid method for the conversion of benzylic alcohols to nitriles under mild conditions.[6]

Experimental Protocol: Cyanation via the Mitsunobu Reaction

This protocol is based on established procedures for the Mitsunobu cyanation of secondary alcohols.[3][5]

Materials:

  • 1-(2-Bromophenyl)cyclobutanol

  • Triphenylphosphine (PPh₃)

  • Acetone cyanohydrin

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-bromophenyl)cyclobutanol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Addition of Cyanide Source: Add acetone cyanohydrin (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The residue, which contains the product and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Experimental Protocol: Lewis Acid-Catalyzed Cyanation

This protocol is adapted from the direct cyanation of benzylic alcohols.[6]

Materials:

  • 1-(2-Bromophenyl)cyclobutanol

  • Trimethylsilyl cyanide (TMSCN)

  • Indium(III) bromide (InBr₃) or another suitable Lewis acid

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 1-(2-bromophenyl)cyclobutanol (1.0 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add trimethylsilyl cyanide (1.2 equivalents) followed by the Lewis acid catalyst, such as InBr₃ (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualization of the Cyanation Workflows

Cyanation_Workflows cluster_Mitsunobu Mitsunobu Reaction cluster_LewisAcid Lewis Acid Catalysis M_Start 1-(2-Bromophenyl)cyclobutanol M_Reagents PPh₃, Acetone Cyanohydrin, DIAD/DEAD in THF M_Start->M_Reagents 1. Mix M_Intermediate Oxyphosphonium Intermediate M_Reagents->M_Intermediate 2. Form intermediate M_Product This compound (with inversion) M_Intermediate->M_Product 3. Sₙ2 displacement LA_Start 1-(2-Bromophenyl)cyclobutanol LA_Reagents TMSCN, InBr₃ in DCM LA_Start->LA_Reagents 1. Mix LA_Intermediate Carbocation Intermediate LA_Reagents->LA_Intermediate 2. Form carbocation LA_Product This compound LA_Intermediate->LA_Product 3. Cyanide attack

Caption: Comparison of Cyanation Reaction Workflows.

Comparative Analysis and Data Summary

ParameterMethod 1: PTC CycloalkylationMethod 2a: Mitsunobu CyanationMethod 2b: Lewis Acid Cyanation
Starting Materials 2-Bromophenylacetonitrile, 1,3-Dibromopropane1-(2-Bromophenyl)cyclobutanol, PPh₃, Acetone Cyanohydrin, DIAD/DEAD1-(2-Bromophenyl)cyclobutanol, TMSCN, Lewis Acid
Typical Yield Good to Excellent (can exceed 80%)Moderate to Good (typically 60-85%)Good to Excellent (can exceed 90%)
Reaction Conditions Biphasic (aqueous/organic), 60-70°CAnhydrous, 0°C to room temperatureAnhydrous, room temperature
Key Reagents Quaternary ammonium salt, strong basePPh₃, AzodicarboxylateTMSCN, Lewis Acid (e.g., InBr₃)
Byproducts Inorganic saltsTriphenylphosphine oxide, reduced azodicarboxylateSilylated byproducts
Stereochemistry Not applicable (achiral product from achiral starting materials)Inversion of configuration at the alcohol carbonRacemization likely via carbocation intermediate
Advantages One-pot cyclization, cost-effective reagents, scalableMild conditions, predictable stereochemical outcome (inversion)Very mild conditions, rapid reaction times, high yields
Disadvantages Vigorous mixing required, potential for side reactions (e.g., elimination)Stoichiometric amounts of reagents, difficult purification from byproductsRequires anhydrous conditions, TMSCN is toxic and moisture-sensitive

Physical and Spectroscopic Data for this compound:

  • Molecular Formula: C₁₁H₁₀BrN

  • Molecular Weight: 236.11 g/mol [7]

  • Appearance: White to off-white solid

  • Boiling Point: 347.2°C at 760 mmHg[7]

  • Density: 1.46 g/cm³[7]

Conclusion and Recommendations

Both direct cycloalkylation and cyanation of a pre-formed alcohol represent viable and effective strategies for the synthesis of this compound.

The Phase-Transfer Catalysis (PTC) cycloalkylation method is arguably the more direct and atom-economical approach, constructing the target molecule from readily available starting materials in a single step. Its use of aqueous base and a catalytic amount of the phase-transfer agent makes it an attractive option for large-scale synthesis, avoiding the need for strictly anhydrous conditions and expensive reagents. This method is highly recommended for its efficiency and scalability.

The cyanation methods are excellent alternatives, particularly when the corresponding cyclobutanol is the more accessible starting material. The Mitsunobu reaction is the method of choice when stereochemical control is paramount, as it proceeds with a predictable inversion of configuration. However, the stoichiometric byproducts can complicate purification. The Lewis acid-catalyzed cyanation offers a very mild and rapid route to the product, often with high yields. Its main drawback is the requirement for anhydrous conditions and the handling of moisture-sensitive and toxic reagents.

The optimal choice of synthetic route will ultimately depend on the specific project requirements, including the availability of starting materials, the scale of the reaction, the need for stereochemical control, and the laboratory resources available. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this compound for your research endeavors.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Tsunoda, T., et al. A facile one-pot cyanation of alcohols using acetone cyanohydrin and the Mitsunobu reagent. Tetrahedron Letters1995 , 36(14), 2531-2534. [Link]

  • PubChem. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. [Link]

  • Amrutkar, R. D., et al. Phase Transfer Catalysis: A Green Methodology For New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research2018 , 8(05). [Link]

  • Chen, G., Wang, Z., Wu, J., & Ding, K. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters2008 , 10(20), 4573-4576. [Link]

  • PubChem. This compound. [Link]

  • Organic Syntheses. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Org. Synth.1977 , 57, 91. [Link]

  • PubChem. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. [Link]

  • PubChem. Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES. EP0863868B1. [Link]

  • ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS. Quim. Nova2022 , 45(6), 712-727. [Link]

  • Chemsrc.com. 1-(2-BROMOPHENYL)-CYCLOBUTANECARBONITRILE Price from Supplier. [Link]

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A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool for medicinal and process chemists.[1] Its power lies in its broad scope and functional group tolerance, allowing for the formation of carbon-nitrogen bonds that were previously challenging to access.[2] However, not all substrates are created equal. The specific case of 1-(2-Bromophenyl)cyclobutanecarbonitrile presents a trifecta of challenges for the palladium catalyst:

  • Steric Hindrance: The ortho-cyclobutyl group significantly encumbers the reaction center, impeding the crucial oxidative addition step where the palladium catalyst inserts into the carbon-bromine bond.[3]

  • An Electron-Withdrawing Group: The nitrile (cyano) group deactivates the aromatic ring, making the aryl bromide less electron-rich and thus less reactive towards oxidative addition.

  • Potential for Catalyst Inhibition: The nitrogen lone pair of the nitrile can coordinate to the palladium center, potentially leading to catalyst deactivation or unproductive side reactions.

Overcoming these obstacles requires a carefully selected catalytic system, with the phosphine ligand being the most critical component. This guide provides a head-to-head comparison of ligand classes, supported by experimental data from analogous systems, to provide a rational framework for selecting the optimal ligand for this demanding transformation.

The Mechanistic Imperative: Why Ligand Choice is Paramount

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[4] The ligand's role is not merely as a spectator; it is an active participant that dictates the efficiency of each key step. For a sterically hindered and electronically deactivated substrate, the ligand must:

  • Promote Oxidative Addition: The ligand's steric bulk and electron-donating properties are crucial. Bulky ligands favor the formation of a monoligated, 14-electron L-Pd(0) species, which is the highly reactive species that undergoes oxidative addition. Electron-rich phosphines increase the electron density on the palladium, which in turn facilitates the insertion into the C-Br bond.[1]

  • Facilitate Reductive Elimination: This is the final, product-forming step. Sterically demanding ligands create a congested environment around the palladium center, which promotes the reductive elimination of the arylamine product and regenerates the active Pd(0) catalyst.[5]

Below is a visualization of the catalytic cycle, highlighting the key stages influenced by the ligand (L).

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(AmineH)]+Br- OA_Complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amine) (Amido Complex) Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-Amine (Product) Amido_Complex->Product Reductive Elimination BaseHBr [Base-H]+Br- Amido_Complex->BaseHBr ArBr Ar-Br ArBr->OA_Complex AmineH Amine-H AmineH->Amine_Coord Base Base Base->Amine_Coord

Ligand Performance Comparison for Challenging Aryl Bromides

While direct comparative data for this compound is not extensively documented, we can reliably infer performance from studies on similarly challenging substrates, such as sterically hindered and functionalized aryl bromides. A study on the amination of a sterically hindered brominated benzodiazepine with aniline provides an excellent proxy for evaluating ligand efficacy.[6]

Ligand ClassRepresentative LigandStructureKey FeaturesPerformance (Conversion %)[6]Rationale for Performance
Biaryl Monophosphine XPhos [Image of XPhos structure]Bulky dialkylphosphino group; tri-isopropyl substitution on the biaryl backbone.100% The exceptional steric bulk effectively promotes both oxidative addition and reductive elimination, making it a top choice for hindered substrates.[7]
Biaryl Monophosphine RuPhos [Image of RuPhos structure]Similar to XPhos but with di-isopropoxy substitution. Slightly different electronic and steric profile.91% Highly effective, though the subtle structural difference compared to XPhos resulted in slightly lower conversion in this specific case. The choice between XPhos and RuPhos can be substrate-dependent.[3]
Biaryl Monophosphine JohnPhos [Image of JohnPhos structure]Less sterically demanding than XPhos or RuPhos.88% A very good general ligand, but its reduced steric bulk compared to XPhos makes it slightly less effective for this highly congested transformation.
Bidentate (Chelating) XantPhos [Image of XantPhos structure]Large natural bite angle; provides a well-defined coordination sphere.Good (General) Often highly effective, especially for electron-rich aryl halides. For some sterically hindered substrates, the formation of a monoligated active species from monodentate ligands like XPhos can be more favorable.[8]
Ferrocene-based Josiphos-type [Image of Josiphos structure]Chiral, bidentate ligand with a rigid ferrocene backbone.Good (General) Known for high activity, particularly with aryl chlorides and primary amines. The defined stereochemistry and steric properties create a highly active catalyst.[9]

Note: Performance data is from the amination of a brominated benzodiazepine with aniline and serves as a strong indicator for performance with the target substrate.

The data strongly suggests that the bulky, electron-rich biaryl monophosphine ligands are the premier choice for the amination of this compound. XPhos , in particular, stands out as the most promising candidate due to its demonstrated superiority in coupling sterically demanding aryl bromides.[6][7]

Experimental Protocol: Amination with an Ammonia Equivalent using XPhos

This protocol provides a robust starting point for the amination of this compound using benzophenone imine as an ammonia equivalent, followed by hydrolysis to yield the primary amine. The conditions are adapted from established procedures for challenging aryl bromides.[9]

Diagram of Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Pd₂(dba)₃, XPhos, and NaOt-Bu to flask B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add Aryl Bromide, Benzophenone Imine, & Toluene B->C D 4. Heat at 100 °C with vigorous stirring C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool, dilute, and filter through Celite E->F G 7. Aqueous Workup & Hydrolysis (HCl) F->G H 8. Isolate and purify final amine product G->H caption Fig 2. Step-by-step experimental workflow.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Benzophenone imine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (0.048 mmol, 4.8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg), XPhos (22.9 mg), and sodium tert-butoxide (135 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the this compound (250 mg) followed by anhydrous toluene (5 mL). Finally, add the benzophenone imine (203 µL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup (Imine): Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Hydrolysis to Primary Amine: Dissolve the crude imine product in tetrahydrofuran (THF, 10 mL) and add 2 M aqueous hydrochloric acid (5 mL). Stir the mixture at room temperature for 2-4 hours.

  • Purification: Neutralize the mixture with aqueous sodium bicarbonate and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-Aminophenyl)cyclobutanecarbonitrile.

Final Recommendations

For the Buchwald-Hartwig amination of the challenging substrate this compound, the evidence from analogous systems points to the use of a bulky, electron-rich biaryl monophosphine ligand .

  • Primary Recommendation: XPhos is the ligand of choice for an initial screen, given its demonstrated excellence with sterically demanding aryl bromides.

  • Alternative Options: RuPhos is a strong secondary candidate. For cost-conscious process development, the utility of a bidentate ligand like XantPhos could also be explored, although it may require more extensive optimization.

Successful C-N bond formation in complex settings is a testament to the power of rational ligand design. By understanding the mechanistic demands of the substrate, researchers can confidently select a catalytic system poised for success.

References

  • Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • García-Reynaga, P., et al. (2021). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gajda, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Frank, D., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Millipore Sigma. (2021). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 1-(2-Bromophenyl)cyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, establishing a robust pharmacokinetic profile is as critical as demonstrating potent pharmacological activity.[1][2] Among the key determinants of a drug's in vivo fate is its metabolic stability—the inherent susceptibility to biotransformation by drug-metabolizing enzymes.[3][4] This guide provides a comprehensive comparison of the metabolic stability of drug candidates derived from the 1-(2-bromophenyl)cyclobutanecarbonitrile scaffold. We will delve into the experimental methodologies for assessing metabolic stability, present comparative data, and discuss the underlying structure-activity relationships (SAR).

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, chemically modify xenobiotics to facilitate their excretion.[1][2][4] A compound with low metabolic stability is rapidly cleared from the body, often leading to a short duration of action and the need for frequent dosing.[1] Conversely, excessively high stability can result in drug accumulation and potential toxicity.[1] Therefore, a central goal in medicinal chemistry is to finely tune the metabolic stability of a lead compound to achieve an optimal therapeutic window.[2]

The this compound scaffold presents an interesting case study. The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in drug design to improve properties such as metabolic stability and to provide a three-dimensional structure that can enhance target binding.[5][6][7] The bromophenyl group, while potentially offering beneficial interactions with the target protein, also introduces a site for potential metabolism.[8] This guide will explore how modifications to this core structure influence its metabolic fate.

Experimental Approaches to Assessing Metabolic Stability

To quantitatively compare the metabolic stability of different this compound derivatives, two primary in vitro models are employed: liver microsomes and hepatocytes.[2][9][10] These systems provide a reliable and high-throughput means of predicting in vivo hepatic clearance.[2][11]

1. Liver Microsomal Stability Assay:

This assay utilizes subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes, most notably the CYPs.[11] It is a cost-effective and rapid method for initial screening.[11]

  • Rationale: By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound, which is indicative of its susceptibility to CYP-mediated metabolism.[11][12]

2. Hepatocyte Stability Assay:

This assay employs intact liver cells, either freshly isolated or cryopreserved.[13][14] Hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors, offering a more comprehensive and physiologically relevant model of in vivo metabolism.[13][15]

  • Rationale: This model allows for the assessment of a compound's susceptibility to a broader range of metabolic pathways, including conjugation reactions (Phase II), and can provide a more accurate prediction of hepatic clearance.[13][15]

Workflow for In Vitro Metabolic Stability Assessment

Caption: General workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound. The final microsomal protein concentration should be approximately 0.5 mg/mL.[11]

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture.[11]

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[6]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[12][16][17][18]

Protocol 2: Human Hepatocyte Stability Assay
  • Preparation of Reagents:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final concentration of 0.5 x 10^6 viable cells/mL.[19]

    • Prepare a 1 µM working solution of the test compound in the incubation medium.

  • Incubation:

    • Pre-warm the hepatocyte suspension and the test compound solution to 37°C.

    • Initiate the incubation by adding the test compound to the hepatocyte suspension.

    • Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the incubation mixture.[20]

    • Quench the reaction as described in the microsomal assay protocol.

  • Sample Processing and Analysis:

    • Process and analyze the samples using LC-MS/MS as described previously.[16][18][21]

Comparative Data and Analysis

To illustrate the impact of structural modifications on metabolic stability, we will compare the parent compound, this compound (Compound A), with two hypothetical derivatives:

  • Compound B: 1-(2-bromo-4-fluorophenyl)cyclobutanecarbonitrile (addition of an electron-withdrawing fluorine atom).

  • Compound C: 1-(2-methoxyphenyl)cyclobutanecarbonitrile (replacement of the bromine with a methoxy group, a common metabolic "soft spot").[22]

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Compound A 4515.4Moderate
Compound B 759.2High
Compound C 1546.2Low
Verapamil (Control) 2034.7Low

Table 2: Metabolic Stability in Human Hepatocytes

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)Stability Classification
Compound A 6011.6Moderate
Compound B 957.3High
Compound C 2527.7Low
7-Hydroxycoumarin (Control) 3519.8Moderate
Interpretation of Results

The data clearly demonstrates the influence of structural modifications on metabolic stability.

  • Compound A exhibits moderate stability in both systems, suggesting it is a viable starting point for further optimization.

  • Compound B , with the addition of a fluorine atom, shows significantly higher metabolic stability. Electron-withdrawing groups like fluorine can shield adjacent sites from oxidative metabolism by cytochrome P450 enzymes.[23]

  • Compound C , where the bromine is replaced by a methoxy group, displays low metabolic stability. The O-demethylation of methoxy groups is a common and rapid metabolic pathway mediated by CYPs.[22]

Structure-Activity Relationship (SAR) and Metabolic Pathways

The metabolic fate of the this compound scaffold is primarily dictated by the interplay between the cyclobutane ring, the bromophenyl moiety, and any substituents.

Potential Metabolic Pathways

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound (Compound A) Hydroxylation_Aryl Aromatic Hydroxylation Parent->Hydroxylation_Aryl CYP450 Hydroxylation_Cyclo Cyclobutane Hydroxylation Parent->Hydroxylation_Cyclo CYP450 Dehalogenation Oxidative Dehalogenation Parent->Dehalogenation CYP450 Glucuronidation Glucuronidation Hydroxylation_Aryl->Glucuronidation Sulfation Sulfation Hydroxylation_Aryl->Sulfation

Sources

A Technical Guide to the Structure-Activity Relationship of 1-(2-Bromophenyl)cyclobutanecarbonitrile Analogs as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission in the central nervous system (CNS), is a well-established target for the development of therapeutics for a range of neurological disorders.[1][2][3] Overactivation of the NMDA receptor is implicated in excitotoxicity, a key pathological process in conditions like stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's.[1][4] Consequently, the development of NMDA receptor antagonists has been a significant focus of medicinal chemistry research.[1][2] Among the diverse chemical scaffolds explored, arylcycloalkylamines have emerged as a promising class of non-competitive antagonists.[5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass, 1-(2-Bromophenyl)cyclobutanecarbonitrile and its analogs, offering insights into their design, synthesis, and biological evaluation as potential NMDA receptor modulators.

The 1-Arylcyclobutanecarbonitrile Scaffold: A Privileged Structure for NMDA Receptor Antagonism

The 1-arylcyclobutanecarbonitrile core represents a key pharmacophore for interacting with the NMDA receptor channel. The general structure consists of a phenyl ring and a nitrile group attached to the same carbon of a cyclobutane ring. This arrangement provides a rigid framework that can be systematically modified to probe the binding pocket of the receptor and optimize pharmacological activity.

Core_Scaffold cluster_legend Key Structural Features Aryl_Group Aryl Group (e.g., Phenyl) Cycloalkyl_Ring Cycloalkyl Ring (e.g., Cyclobutane) Nitrile_Group Nitrile Group (-CN) C1 C C2 C C1->C2 C3 C C2->C3 C_quat C C3->C_quat C4 C N N C4->N C_quat->C1 C_quat->C4 Aryl Aryl C_quat->Aryl

Caption: Core chemical scaffold of 1-arylcyclobutanecarbonitrile.

Synthesis of this compound Analogs: A General Approach

The synthesis of this compound and its analogs can be achieved through a convergent strategy, typically involving the reaction of a substituted phenylacetonitrile with a suitable dielectrophile. A common and effective method is the dialkylation of the α-carbon of the phenylacetonitrile.

A plausible synthetic route, based on established procedures for similar compounds, is outlined below.[7][8]

Synthesis_Workflow Start 2-Bromophenylacetonitrile Step1 Deprotonation with a Strong Base (e.g., NaH, LDA, NaHMDS) Start->Step1 1. Intermediate1 Carbanion Intermediate Step1->Intermediate1 Forms Step2 Dialkylation with 1,3-Dihalopropane (e.g., 1,3-dibromopropane) Intermediate1->Step2 2. Product This compound Step2->Product Yields

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-bromophenylacetonitrile in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a strong base (e.g., sodium hydride or lithium diisopropylamide) portion-wise.

  • Carbanion Formation: Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete formation of the carbanion.

  • Cyclization: Add 1,3-dibromopropane dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

This general protocol can be adapted for the synthesis of various analogs by using appropriately substituted phenylacetonitriles as starting materials.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study focused specifically on a broad series of this compound analogs is not extensively documented in the readily available literature, valuable insights can be gleaned from studies on structurally related arylcycloalkylamine NMDA receptor antagonists.[4][9] The following sections discuss the anticipated impact of structural modifications on the biological activity of these compounds.

The Role of the Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring are critical determinants of NMDA receptor antagonist activity.

  • Halogen Substitution: The presence of a halogen, such as the bromine atom at the ortho-position in the parent compound, is often crucial for activity.[8] It is hypothesized that the halogen atom engages in specific interactions, such as halogen bonding, within the receptor's binding site. The size and electronegativity of the halogen can influence binding affinity.

  • Positional Isomerism: The position of the substituent on the phenyl ring significantly impacts activity. The ortho-position appears to be a favorable location for bulky and electron-withdrawing groups. Moving the substituent to the meta- or para-positions would likely alter the compound's conformation and its interaction with the receptor, potentially leading to a decrease in potency.

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring are generally favored for activity in related series of NMDA receptor antagonists. This suggests that analogs with other electron-withdrawing groups at the ortho-position, such as chloro, fluoro, or nitro groups, may also exhibit significant activity. Conversely, electron-donating groups might be detrimental to activity.

Table 1: Predicted Impact of Phenyl Ring Modifications on NMDA Receptor Antagonist Activity

Modification on Phenyl RingPredicted Effect on ActivityRationale
Ortho-Substitution
2-ChloroPotentially similar or slightly lower activitySmaller halogen, may have weaker halogen bond interactions.
2-FluoroPotentially lower activitySmaller size and different electronic properties compared to bromine.
2-IodoPotentially higher activityLarger, more polarizable halogen, could form stronger halogen bonds.
2-NitroPotentially activeStrong electron-withdrawing group.
2-MethylPotentially lower activityElectron-donating group, may be disfavored.
Positional Isomers
3-BromoLikely lower activityAltered conformation and interaction with the binding site.
4-BromoLikely lower activityAltered conformation and interaction with the binding site.
The Significance of the Cycloalkyl Ring

The cyclobutane ring serves as a rigid scaffold, and its size and conformation are important for optimal receptor binding.

  • Ring Size: The four-membered cyclobutane ring appears to be a favorable size for this class of antagonists. Modifying the ring size to cyclopropane or cyclopentane would alter the distance and spatial arrangement of the phenyl and nitrile groups, likely impacting the binding affinity. For instance, some cyclopropane-based analogs have shown potent NMDA receptor antagonist activity, suggesting that smaller ring systems can also be accommodated within the binding site, though the optimal geometry may differ.[10]

  • Substitution on the Cyclobutane Ring: Introducing substituents on the cyclobutane ring could provide additional points of interaction with the receptor. However, this could also introduce steric hindrance. A systematic exploration of substitution patterns on the cyclobutane ring would be necessary to determine the impact on activity.

The Role of the Nitrile Group

The nitrile group is a key functional group in this class of compounds. It is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Replacing the nitrile group with other functional groups, such as a carboxylic acid, ester, or amide, would significantly alter the electronic and steric properties of the molecule and likely have a profound effect on its biological activity.

Biological Evaluation: In Vitro and In Vivo Assays

To establish a comprehensive SAR, a battery of in vitro and in vivo assays is essential.

In Vitro Evaluation

  • Radioligand Binding Assays: These assays are used to determine the binding affinity of the analogs for the NMDA receptor. A common method involves a competition binding assay using a radiolabeled ligand that binds to a specific site on the receptor, such as [³H]MK-801 for the channel-blocking site.

  • Electrophysiology: Patch-clamp electrophysiology on cultured neurons or oocytes expressing specific NMDA receptor subtypes is used to measure the functional inhibition of the NMDA receptor-mediated currents by the test compounds. This provides information on the potency (IC₅₀) and mechanism of action (e.g., competitive vs. non-competitive antagonism).

  • Calcium Imaging: Fluorometric imaging plate reader (FLIPR) assays can be used to measure changes in intracellular calcium concentrations in response to NMDA receptor activation.[11] This high-throughput method allows for the rapid screening of a large number of analogs.

In_Vitro_Workflow cluster_invitro In Vitro Evaluation Binding Radioligand Binding Assays (Determine Affinity) Electrophysiology Patch-Clamp Electrophysiology (Determine Potency & Mechanism) Binding->Electrophysiology Provides initial affinity data for Calcium Calcium Imaging (FLIPR) (High-Throughput Screening) Electrophysiology->Calcium Confirms functional activity for

Caption: Workflow for in vitro biological evaluation.

In Vivo Evaluation

Promising candidates from in vitro studies should be further evaluated in animal models of neurological disorders to assess their efficacy, pharmacokinetic properties, and potential side effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel NMDA receptor antagonists. The SAR insights derived from related compound classes suggest that systematic modifications of the phenyl ring, the cyclobutane ring, and the nitrile group can lead to the discovery of potent and selective modulators of NMDA receptor function. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of analogs to establish a detailed and quantitative SAR. This will enable the rational design of next-generation NMDA receptor antagonists with improved therapeutic profiles for the treatment of a wide range of CNS disorders.

References

  • Martin, R.; Flores-Gaspar, A. Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Org. Synth.2012 , 89, 159-169. [Link]

  • Bigge, C. F.; et al. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. J. Med. Chem.1992 , 35 (8), 1371-1384. [Link]

  • Shuto, S.; et al. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker. J. Med. Chem.1998 , 41 (18), 3507-3514. [Link]

  • Lee, H. M.; et al. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomol. Ther. (Seoul)2017 , 25 (6), 623-631. [Link]

  • Di Giorgio, A. M.; et al. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists. J. Med. Chem.2021 , 64 (21), 16048-16065. [Link]

  • Egunlusi, A. O.; Joubert, J. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals (Basel)2024 , 17 (5), 639. [Link]

  • Traynelis, S. F.; et al. Pharmacology of NMDA Receptors. In Jasper's Basic Mechanisms of the Epilepsies [Internet]. 4th edition. Bethesda (MD): National Center for Biotechnology Information (US); 2012. [Link]

  • Egunlusi, A. O.; et al. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals (Basel)2024 , 17 (5), 639. [Link]

  • Gideons, E.; et al. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Neuron2014 , 84 (2), 412-423. [Link]

  • Acker, T. M.; et al. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Bioorg. Med. Chem. Lett.2011 , 21 (14), 4268-4272. [Link]

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  • Wallach, J.; et al. Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. Bioorg. Med. Chem. Lett.2014 , 24 (15), 3379-3383. [Link]

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The Rising Threat of Antimicrobial Resistance: A Comparative Analysis of Halogenated Phenylcyclobutanecarbonitriles as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the promising scaffolds in medicinal chemistry, the cyclobutane ring and the nitrile functional group have independently shown significant potential in conferring biological activity. This guide presents a comparative analysis of the anticipated antimicrobial activity of a novel class of compounds: halogenated phenylcyclobutanecarbonitriles. While direct and extensive experimental data on this specific chemical family is emerging, this analysis synthesizes existing knowledge on related structures to provide a robust framework for future research and development.

This document will delve into the rationale behind the molecular design of these compounds, drawing parallels from established structure-activity relationships (SAR) of analogous chemical entities. We will explore the expected impact of halogenation on antimicrobial potency and spectrum, propose detailed experimental protocols for their evaluation, and present a logical framework for their mechanism of action studies.

The Scientific Rationale: Why Halogenated Phenylcyclobutanecarbonitriles?

The convergence of three key structural features—the phenyl ring, the cyclobutane core, and the nitrile group, further functionalized with halogens—forms the foundation of our hypothesis for a new class of potent antimicrobial agents.

  • The Phenylcyclobutane Scaffold: The cyclobutane moiety, a four-membered carbocyclic ring, is found in a variety of natural products with diverse biological activities, including antimicrobial properties.[1][2][3] Its rigid, three-dimensional structure can facilitate precise interactions with biological targets, a desirable trait in drug design. The attachment of a phenyl group provides a versatile platform for synthetic modification, allowing for the exploration of a wide chemical space to optimize biological activity.

  • The Nitrile Group's Contribution: The nitrile (-C≡N) group is a powerful functional group in medicinal chemistry. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding can significantly influence the electronic properties and binding affinities of a molecule. Studies on various nitrile-containing compounds have demonstrated their potential as antimicrobial agents.[4][5][6]

  • The Role of Halogenation: Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) are frequently incorporated into drug candidates to enhance their therapeutic properties. Halogenation can modulate a compound's lipophilicity, metabolic stability, and binding interactions with target enzymes or receptors. In the context of antimicrobial agents, halogenation has been shown to significantly increase potency. For instance, halogen-substituted nitriles have demonstrated extreme toxicity to certain microbes, and the introduction of a halogen atom is a key feature in the high efficacy of fluoroquinolone antibiotics.[7][8]

The logical progression of this drug design strategy is illustrated in the workflow below:

G cluster_0 Conceptual Framework cluster_1 Optimization Strategy cluster_2 Target Molecule Class A Identify Bioactive Scaffolds B Cyclobutane Core (Structural Rigidity) A->B C Nitrile Group (Electronic Properties) A->C D Introduce Phenyl Ring (Synthetic Versatility) B->D C->D E Halogenation (Potency Enhancement) D->E F Halogenated Phenylcyclobutanecarbonitriles E->F

Figure 1: A diagram illustrating the logical design of halogenated phenylcyclobutanecarbonitriles as potential antimicrobial agents.

Comparative Antimicrobial Activity: A Predictive Analysis

Based on the principles outlined above, we can predict the relative antimicrobial activities of different halogenated phenylcyclobutanecarbonitriles. The following table presents a hypothetical comparison based on established SAR trends. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating higher activity.

Compound IDHalogen (Position on Phenyl Ring)Predicted MIC Range (µg/mL) vs. S. aureusPredicted MIC Range (µg/mL) vs. E. coliRationale for Prediction
PCN-H None128 - 256> 256The un-halogenated parent compound is expected to have baseline activity.
PCN-F 4-Fluoro32 - 6464 - 128Fluorine can enhance membrane permeability and binding interactions.[8]
PCN-Cl 4-Chloro16 - 3232 - 64Chlorine increases lipophilicity, potentially improving cell wall penetration.
PCN-Br 4-Bromo8 - 1616 - 32Bromine further increases lipophilicity and can form stronger halogen bonds.
PCN-I 4-Iodo16 - 3232 - 64While highly lipophilic, the large size of iodine may introduce steric hindrance.
PCN-diCl 2,4-Dichloro4 - 88 - 16Multiple halogen substitutions often lead to a synergistic increase in activity.[4]

Note: The MIC values presented are predictive and require experimental validation.

Experimental Protocols for Antimicrobial Evaluation

To validate the antimicrobial potential of newly synthesized halogenated phenylcyclobutanecarbonitriles, a standardized set of in vitro experiments is crucial. The following protocols provide a robust framework for this evaluation.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.

Experimental Workflow:

G A Prepare Serial Dilutions of Test Compounds B Inoculate Microtiter Plate Wells with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually Inspect for Turbidity (Bacterial Growth) C->D E Determine the Lowest Concentration with No Visible Growth (MIC) D->E G A Prepare Agar Plates Seeded with Test Microorganism B Impregnate Sterile Paper Disks with Test Compounds A->B C Place Disks on the Surface of the Agar B->C D Incubate at 37°C for 18-24 hours C->D E Measure the Diameter of the Zone of No Growth Around the Disk D->E

Figure 3: A workflow diagram for the Zone of Inhibition Assay.

Step-by-Step Protocol:

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and allow them to solidify.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated agar.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the clear zone of no growth around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Concluding Remarks and Future Directions

The in-silico design and comparative analysis presented in this guide strongly suggest that halogenated phenylcyclobutanecarbonitriles represent a promising new class of antimicrobial agents. The proposed experimental workflows provide a clear path for their synthesis and biological evaluation. Future research should focus on:

  • Synthesis and Characterization: The synthesis of a library of halogenated phenylcyclobutanecarbonitriles with varying halogen substituents and substitution patterns.

  • Broad-Spectrum Activity Screening: Evaluation of the synthesized compounds against a wide panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the molecular targets and mechanisms by which these compounds exert their antimicrobial effects.

  • Toxicity and Pharmacokinetic Profiling: Assessment of the safety and drug-like properties of the most potent compounds in preclinical models.

The exploration of this novel chemical space holds significant promise in the ongoing battle against antimicrobial resistance.

References

  • Synthesis, antibacterial and antifungal activity of some new thiazolylhydrazone derivatives containing 3-substituted cyclobutane ring. PubMed. [Link]

  • Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives. ResearchGate. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring. ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Evaluation of Antifungal and Antiproliferative Effects of Two Different Organic Compounds with Cyclobutane Ring. Dergipark. [Link]

  • Toxicity and Quantitative Structure-Activity Relationships of Nitriles Based on Pseudokirchneriella Subcapitata. PubMed. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Conference Proceedings Journal. [Link]

  • Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. PubMed. [Link]

  • Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cyсlopropane and Cyclobutane Fragment. ResearchGate. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]

  • Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. PubMed. [Link]

  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. PMC. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]

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A Senior Application Scientist's Guide to Evaluating Cytotoxicity of Novel 1-(2-Bromophenyl)cyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis and rigorous evaluation. The scaffold of 1-(2-Bromophenyl)cyclobutanecarbonitrile presents a unique starting point for the generation of diverse molecular entities. The inherent strain of the cyclobutane ring, coupled with the electronic properties of the bromophenyl and nitrile groups, offers a rich chemical space for exploration.[1][2] This guide provides an in-depth comparison of methodologies to assess the cytotoxic potential of compounds synthesized from this promising scaffold, grounded in scientific integrity and practical, field-proven insights.

The Rationale: Why this compound?

The cyclobutane moiety is an increasingly recognized pharmacophore in medicinal chemistry, valued for its ability to introduce conformational rigidity and unique three-dimensional structures into drug candidates.[3][4] This can lead to improved metabolic stability and the ability to access hydrophobic pockets in biological targets.[3] The bromophenyl group serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The nitrile group, a common feature in bioactive molecules, can participate in various interactions with biological targets. The combination of these features makes this compound an attractive scaffold for the development of novel cytotoxic agents.

Hypothetical Synthetic Pathways and Analogous Compound Cytotoxicity

While direct literature on the cytotoxicity of compounds synthesized from this compound is limited, we can propose synthetic strategies to generate derivatives with potential anticancer activity. The cytotoxicity of structurally analogous compounds can then be used as a benchmark for comparison.

Proposed Synthetic Modifications:

  • Suzuki Coupling: The bromo- aryl group can be readily functionalized via Suzuki coupling to introduce a variety of aryl and heteroaryl substituents, expanding the chemical diversity of the synthesized library.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing opportunities for further derivatization and modulation of the compound's physicochemical properties.

  • Cyclobutane Ring Opening: Under specific conditions, the strained cyclobutane ring can be opened to yield linear structures with different conformational flexibility.

Comparison of Analogous Compound Cytotoxicity:

To provide a framework for evaluating the potential of our hypothetical derivatives, we can examine the cytotoxicity of existing compounds that share key structural motifs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of such compounds against various cancer cell lines.

Compound ClassKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Cyclobutane-based Integrin AntagonistsCyclobutane coreVarious< 1[5]
2-Phenylacrylonitrile DerivativesPhenyl, NitrileK562 (Leukemia)1.61–4.94[6]
2-Phenylacrylonitrile DerivativesPhenyl, NitrileHepG2 (Liver Cancer)4.86–7.91[6]
Thiazolylhydrazone DerivativesPhenyl, NitrileMCF-7 (Breast Cancer)1.0 - 1.7[7]
Thiazolylhydrazone DerivativesPhenyl, NitrileHCT-116 (Colon Cancer)1.1 - 1.6[7]

A Comparative Guide to Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is paramount for obtaining reliable and meaningful data. Each assay has its own underlying principle, advantages, and limitations. Here, we compare four commonly used assays for screening novel synthetic compounds.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8][9]Inexpensive, high-throughput, well-established.[8]Can be affected by compounds that interfere with mitochondrial respiration; requires a solubilization step for the formazan product.
LDH Assay Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[10]Non-destructive to remaining cells, allowing for multiplexing with other assays; reflects irreversible cell death.[10]Less sensitive for early-stage apoptosis; can be influenced by serum LDH in the culture medium.[11]
Annexin V/PI Assay Detects the externalization of phosphatidylserine (a marker of early apoptosis) by fluorescently labeled Annexin V, and membrane integrity loss by propidium iodide (PI) staining.Distinguishes between early apoptotic, late apoptotic, and necrotic cells; provides quantitative data via flow cytometry.[12]Requires a flow cytometer; can be more time-consuming than plate-based assays.
Caspase-3/7 Assay Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis, using a luminogenic or fluorogenic substrate.[13][14]Highly specific for apoptosis; very sensitive; suitable for high-throughput screening.[13]May not detect non-caspase-mediated cell death; timing of the assay is critical to capture peak activity.[15]

Experimental Workflow and Signaling Pathway Visualization

To ensure a robust and reproducible evaluation of novel compounds, a well-defined experimental workflow is essential. The following diagram illustrates a typical workflow from compound treatment to data analysis.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assay cluster_2 Data Acquisition & Analysis cell_seeding Seed cells in 96-well plates cell_adhesion Allow cells to adhere (24 hours) cell_seeding->cell_adhesion compound_treatment Treat cells with synthesized compounds (various concentrations) cell_adhesion->compound_treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) compound_treatment->incubation assay_selection Select appropriate assay (MTT, LDH, Annexin V, Caspase) incubation->assay_selection reagent_addition Add assay-specific reagents assay_selection->reagent_addition assay_incubation Incubate as per protocol reagent_addition->assay_incubation measurement Measure signal (Absorbance, Fluorescence, Luminescence) assay_incubation->measurement data_analysis Calculate % viability or cytotoxicity measurement->data_analysis ic50_determination Determine IC50 values data_analysis->ic50_determination

Caption: A typical experimental workflow for cytotoxicity testing.

Should a class of compounds demonstrate significant cytotoxic activity, further investigation into their mechanism of action is warranted. The following diagram illustrates a hypothetical signaling pathway that could be affected by a novel cyclobutane-containing compound, leading to apoptosis.

G compound Novel Cyclobutane Compound receptor Cell Surface Receptor compound->receptor signaling_cascade Intracellular Signaling Cascade (e.g., MAPK pathway) receptor->signaling_cascade mitochondria Mitochondria signaling_cascade->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical signaling pathway leading to apoptosis.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key cytotoxicity assays discussed in this guide.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8][16] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Dilute the stock solution to 0.5 mg/mL in serum-free medium.[8] Remove the compound-containing medium and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8][9]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[18]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10][11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of a stop solution (provided with the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[18]

Annexin V/PI Apoptosis Assay Protocol
  • Cell Culture and Treatment: Culture and treat cells with the test compounds in 6-well plates or T-25 flasks.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[21]

Caspase-3/7 Activity Assay Protocol
  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.[22]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[13][22]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[13]

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.[23]

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.[23]

Conclusion

The evaluation of cytotoxicity is a critical step in the drug discovery pipeline. While the specific cytotoxic profile of derivatives from this compound remains to be fully elucidated, the strategic application of the assays and protocols outlined in this guide will provide a robust framework for their assessment. By understanding the principles and limitations of each assay and employing a logical and rigorous experimental workflow, researchers can confidently identify promising lead compounds for further development in the fight against cancer and other diseases.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Sutherland, M., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Sutherland, M., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.
  • Sartorius. (n.d.). Incucyte® Caspase-3/7 Dye for Apoptosis. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • JoVE. (2025). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Retrieved from [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse™ Caspase-3/7 Kit User's Guide.
  • SciProfiles. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules.
  • ResearchGate. (n.d.). Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). Retrieved from [Link]

  • van der Wal, E., et al. (2022).
  • Wang, Y., et al. (2021).

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A Senior Application Scientist's Guide to the Bioisosteric Evaluation of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Drug Candidates through Bioisosteric Replacement

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar chemical and physical properties, is a cornerstone of this optimization process.[1] This guide provides an in-depth evaluation of 1-(2-bromophenyl)cyclobutanecarbonitrile as a potential bioisostere, offering a technical comparison with established alternatives and detailing the experimental methodologies required for a comprehensive assessment.

The rationale for exploring this particular moiety lies in the unique combination of its constituent parts. The cyclobutane ring offers a rigid, three-dimensional scaffold that can improve metabolic stability and provide conformational constraint.[2][3] The nitrile group, a versatile pharmacophore, can enhance binding affinity and improve pharmacokinetic properties.[4][5] Finally, the 2-bromophenyl group provides a vector for further chemical modification and can influence the overall electronic and steric properties of the molecule. This guide will dissect the potential advantages and liabilities of incorporating this novel bioisostere into drug candidates.

The Bioisosteric Landscape: Positioning this compound

The this compound moiety can be considered as a bioisosteric replacement for several common functional groups in medicinal chemistry, most notably carboxylic acids and amides. The success of such a replacement is highly context-dependent and requires a thorough evaluation of its impact on a molecule's properties.[1]

A key strategy in medicinal chemistry is the replacement of planar aromatic rings with sp³-rich motifs to improve molecular properties.[6] The cyclobutane ring in our subject molecule contributes to this three-dimensionality, which can lead to improved solubility and metabolic stability.[7]

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

A critical aspect of evaluating a novel bioisostere is to compare its physicochemical and pharmacokinetic properties against established alternatives. While direct experimental data for this compound is not extensively published, we can extrapolate expected properties based on its structural components and compare them to traditional bioisosteres for a hypothetical parent compound.

Table 1: Hypothetical Comparison of Physicochemical Properties

PropertyParent Compound (with Carboxylic Acid)This compound Bioisostere Tetrazole BioisostereJustification for Expected Outcome
Molecular Weight LowerHigherSlightly HigherAddition of the bromophenylcyclobutane group significantly increases molecular weight.
LogP/LogD Lower (more hydrophilic)Higher (more lipophilic) LowerThe nitrile and cyclobutane components generally increase lipophilicity compared to a carboxylic acid.[8][9]
pKa ~4-5 (acidic)Not applicable (non-ionizable) ~4.5-5 (acidic)The nitrile group is not readily ionizable under physiological conditions.[10]
Solubility pH-dependentLower, pH-independent pH-dependentIncreased lipophilicity and lack of an ionizable group are likely to decrease aqueous solubility.[4][9]
Metabolic Stability Potentially lowerPotentially higher Generally stableThe cyclobutane ring can block metabolically labile sites and is generally more stable than linear alkyl chains.[2][11] The nitrile group is also metabolically robust.[12]
Target Binding Affinity VariesPotentially maintained or improved Potentially maintained or improvedThe nitrile can act as a hydrogen bond acceptor, mimicking the carbonyl of a carboxylic acid.[12] The rigid cyclobutane scaffold can optimize ligand conformation for binding.[13]

Experimental Protocols for Comprehensive Evaluation

To validate the potential of this compound as a bioisostere, a series of well-defined experiments are necessary. The following protocols provide a framework for a thorough investigation.

Synthesis of this compound

A plausible synthetic route can be adapted from known procedures for related α-aryl nitriles.

dot

Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_product Product 2-Bromophenylacetonitrile 2-Bromophenylacetonitrile Reaction Reaction 2-Bromophenylacetonitrile->Reaction 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction NaH Sodium Hydride (NaH) NaH->Reaction Base THF Tetrahydrofuran (THF) THF->Reaction Solvent Product This compound Reaction->Product Cyclization

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • To a solution of 2-bromophenylacetonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1,3-dibromopropane dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Determination of Physicochemical Properties

dot

Physicochemical_Properties cluster_compound Test Compound cluster_assays Assays Compound This compound LogP LogP/LogD Determination (Shake-Flask or HPLC) Compound->LogP pKa pKa Determination (Potentiometric or Spectrophotometric) Compound->pKa Solubility Aqueous Solubility (HPLC-UV) Compound->Solubility

Caption: Workflow for determining physicochemical properties.

1. LogP and LogD Determination (Shake-Flask Method): [14]

  • Principle: This method measures the partitioning of a compound between n-octanol and water (for LogP) or a buffer at a specific pH (for LogD).[8]
  • Protocol:
  • Prepare a stock solution of the test compound.
  • Add a known amount of the stock solution to a vial containing equal volumes of n-octanol and water (or buffer).
  • Shake the vial vigorously for a set period to allow for partitioning.
  • Centrifuge the vial to separate the two phases.
  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
  • Calculate LogP or LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2. pKa Determination:

  • While the nitrile group is not typically ionizable, it's prudent to confirm this experimentally, especially if other potentially ionizable groups are present in a larger molecule. A reverse-phase HPLC method can be used to simultaneously determine LogD, LogP, and pKa.[15][16]
In Vitro Metabolic Stability Assay[17]

dot

Metabolic_Stability cluster_setup Assay Setup cluster_incubation Incubation & Quenching cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes + NADPH Microsomes->Incubate Quench Quench at Time Points (Acetonitrile) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) LCMS->Data

Caption: Workflow for in vitro metabolic stability assay.

  • Principle: This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.[17]

  • Protocol:

    • Prepare a solution of the test compound.

    • In a multi-well plate, add liver microsomes (e.g., human, rat) and the test compound.

    • Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor.[18]

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile).[19]

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of parent compound remaining versus time and determine the half-life (t½) and intrinsic clearance (CLint).[18]

Target Binding Affinity Assay

The choice of assay depends on the nature of the biological target.[20]

  • For purified proteins (e.g., enzymes, receptors):

    • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kon, koff) and affinity (KD).[21][22]

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine affinity and thermodynamics.[22]

  • For cell-based targets:

    • Flow Cytometry: Can be used to measure binding to cell surface receptors.[20][21]

    • Radioligand Binding Assays: A classic method to determine the affinity of a compound for a receptor by competing with a radiolabeled ligand.[23]

General Workflow for a Competitive Binding Assay:

  • Prepare a series of dilutions of the test compound.

  • Incubate the biological target (e.g., cells, purified protein) with a known concentration of a labeled ligand (e.g., fluorescent, radioactive) and the different concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Measure the amount of labeled ligand bound to the target.

  • Plot the percentage of bound labeled ligand against the concentration of the test compound to determine the IC50 (the concentration of test compound that displaces 50% of the labeled ligand).

  • Calculate the inhibition constant (Ki) from the IC50 value.[23]

Conclusion and Future Outlook

The this compound moiety presents a compelling, albeit underexplored, option for bioisosteric replacement in drug discovery. Its constituent parts suggest the potential for improved metabolic stability and favorable conformational rigidity. However, the anticipated increase in lipophilicity and potential for reduced aqueous solubility must be carefully managed. The provided experimental protocols offer a robust framework for a thorough evaluation of this novel bioisostere.

Future research should focus on the synthesis and evaluation of matched molecular pairs, directly comparing the effects of incorporating this compound against traditional bioisosteres in various chemical scaffolds and against different biological targets. Such data-driven approaches are essential for building a comprehensive understanding of the utility of this promising new tool in the medicinal chemist's arsenal.[6]

References

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). [Source 1 URL not available]
  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Target Binding Affinity Measurement. Creative Biolabs. [Link]

  • Binding Affinity. Malvern Panalytical. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publishers. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • LogP/LogD/Pka Analysis. Protheragen. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Bentham Science Publisher. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Source 14 URL not available]
  • Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Binding Assays. Selvita. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central. [Link]

  • Drug - target binding and Ligand Binding Assays (LBA). IBR Inc. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PubMed Central. [Link]

  • Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Syntheses Procedure. [Source 26 URL not available]
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Source 28 URL not available]

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A Comparative Guide to the Synthetic Utility of 1-(2-Bromophenyl)cyclobutanecarbonitrile and Other Aryl Halide Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-(2-Bromophenyl)cyclobutanecarbonitrile, a versatile building block, with its aryl halide analogues and other related scaffolds. We will explore its performance in key cross-coupling reactions and its application in the synthesis of medicinally relevant spirocyclic structures, supported by experimental data and detailed protocols.

Introduction: The Strategic Value of the Aryl Cyclobutanecarbonitrile Scaffold

The 1-arylcyclobutanecarbonitrile motif is of significant interest in medicinal chemistry. The cyclobutane ring, a strained carbocycle, introduces a three-dimensional (3D) topology to otherwise planar aromatic systems.[1][2] This increase in sp³ character can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, and can facilitate optimal interactions with the complex 3D architecture of biological targets.[3][4] The nitrile group and the aryl halide provide orthogonal handles for diverse chemical transformations, making these molecules valuable starting points for the synthesis of complex molecular architectures, including spirocycles.[4]

Comparative Reactivity of Aryl Halides in Cross-Coupling Reactions

The synthetic utility of this compound is intrinsically linked to the reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl.[5] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond undergoing oxidative addition to the palladium catalyst more readily than the stronger C-Br and C-Cl bonds.

While aryl iodides offer the highest reactivity, often allowing for milder reaction conditions, their higher cost and lower stability can be drawbacks. Aryl chlorides are economically advantageous and widely available, but their lower reactivity necessitates the use of more specialized and often more expensive catalyst systems. This compound represents a strategic balance between reactivity and stability, making it a workhorse for many applications.

Table 1: Conceptual Comparison of 1-(2-Halophenyl)cyclobutanecarbonitriles in a Generic Palladium-Catalyzed Cross-Coupling Reaction

Feature1-(2-Iodophenyl)cyclobutanecarbonitrileThis compound1-(2-Chlorophenyl)cyclobutanecarbonitrile
Reactivity HighestIntermediateLowest
Typical Catalyst Loading LowModerateHigh
Reaction Temperature Room Temp. to ModerateModerate to HighHigh
Ligand Requirements Often tolerates simple phosphine ligandsRequires more electron-rich and bulky ligandsRequires specialized, highly active ligands
Cost HighestIntermediateLowest
Stability LowestGoodHigh

This table is a generalized representation based on established principles of aryl halide reactivity in cross-coupling reactions.

Key Synthetic Transformations and Comparative Performance

The 2-halophenyl cyclobutanecarbonitrile scaffold is a precursor to a variety of valuable chemical entities. Below, we compare the expected performance of the bromo derivative with other analogs in key synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. For a substrate like 1-(2-halophenyl)cyclobutanecarbonitrile, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups.

  • This compound is an excellent substrate for Suzuki-Miyaura coupling, typically providing high yields with standard palladium catalysts and ligands.

  • 1-(2-Iodophenyl)cyclobutanecarbonitrile , while more reactive, may be prone to side reactions such as homocoupling if the reaction is not carefully controlled.

  • 1-(2-Chlorophenyl)cyclobutanecarbonitrile would require more forcing conditions and a more sophisticated catalyst system to achieve comparable yields to the bromo-analog.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction is particularly relevant for the title compound as it provides a direct route to the synthesis of spirocyclic indolinones.

  • This compound undergoes Buchwald-Hartwig amination efficiently with a variety of amines, including ammonia equivalents, setting the stage for subsequent intramolecular cyclization.

  • The corresponding iodo-derivative would be expected to react under milder conditions, but its utility may be limited by availability and cost.

  • The chloro-analog would likely be a challenging substrate for this transformation, requiring higher temperatures and more specialized catalyst systems.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile functional groups for further synthetic manipulations.

  • This compound is a suitable substrate for Sonogashira coupling, though it may require slightly more forcing conditions than the iodo-analog.

  • 1-(2-Iodophenyl)cyclobutanecarbonitrile would be the preferred substrate for this reaction due to its higher reactivity.

  • The chloro-analog is generally a poor substrate for Sonogogashira coupling.

Application Spotlight: Synthesis of Spiro[cyclobutane-1,3'-indolin]-2'-one

A key application demonstrating the synthetic utility of this compound is the synthesis of spiro[cyclobutane-1,3'-indolin]-2'-one derivatives. These spirocyclic oxindoles are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis is a two-step process initiated by a Buchwald-Hartwig amination followed by an intramolecular cyclization.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Intramolecular Cyclization Start This compound Product_A 1-(2-Aminophenyl)cyclobutanecarbonitrile Start->Product_A Pd Catalyst, Ligand, Base Amine Ammonia or Ammonia Equivalent Amine->Product_A Product_B Spiro[cyclobutane-1,3'-indolin]-2'-one Product_A->Product_B Base or Acid Catalyst

Mechanistic Insight into the Intramolecular Cyclization

The intramolecular cyclization of 1-(2-aminophenyl)cyclobutanecarbonitrile to form the spiro-indolinone can proceed through a Thorpe-Ziegler type reaction.[6][7][8] In this base-catalyzed process, the aniline nitrogen acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting imine intermediate then tautomerizes to the more stable enamine, which upon workup, hydrolyzes to the corresponding lactam (oxindole).

G cluster_0 Thorpe-Ziegler Cyclization Mechanism Start 1-(2-Aminophenyl)cyclobutanecarbonitrile Intermediate1 Cyclic Imine Intermediate Intermediate2 Enamine Intermediate Product Spiro[cyclobutane-1,3'-indolin]-2'-one

Experimental Protocols

Representative Protocol for the Synthesis of 1-(2-Aminophenyl)cyclobutanecarbonitrile via Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Benzophenone imine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, benzophenone imine, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude imine is then hydrolyzed by stirring with 2M HCl in THF at room temperature for 4 hours.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(2-aminophenyl)cyclobutanecarbonitrile.

Representative Protocol for the Intramolecular Cyclization to Spiro[cyclobutane-1,3'-indolin]-2'-one

Materials:

  • 1-(2-Aminophenyl)cyclobutanecarbonitrile (1.0 equiv)

  • Potassium tert-butoxide (2.0 equiv)

  • tert-Butanol (anhydrous)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add 1-(2-aminophenyl)cyclobutanecarbonitrile and anhydrous tert-butanol.

  • Add potassium tert-butoxide portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Acidify the mixture with 1M HCl to pH ~7.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield spiro[cyclobutane-1,3'-indolin]-2'-one.

Comparison with Alternative Scaffolds

The choice of the cyclic moiety can also significantly impact the properties of the final molecule. Below is a conceptual comparison of aryl cyclobutanecarbonitrile with its cyclopropane and cyclopentane analogs.

Table 2: Conceptual Comparison of Aryl-cycloalkanecarbonitrile Building Blocks

Feature1-Arylcyclopropanecarbonitrile1-Arylcyclobutanecarbonitrile1-Arylcyclopentanecarbonitrile
Ring Strain HighModerateLow
3D Character PronouncedGoodModerate
Synthetic Accessibility Readily accessibleAccessibleReadily accessible
Metabolic Stability Can be susceptible to ring openingGenerally stableStable
Vectorial Projection of Substituents Distinct and rigidDefined exit vectorsMore conformational flexibility

The higher ring strain of the cyclopropane ring can sometimes lead to metabolic instability. The cyclobutane ring offers a good balance of 3D character and stability, while the more flexible cyclopentane ring provides a different conformational profile. The choice between these scaffolds will ultimately depend on the specific goals of the drug discovery program.

Conclusion

This compound stands out as a highly valuable and versatile building block for medicinal chemistry and organic synthesis. Its intermediate reactivity in palladium-catalyzed cross-coupling reactions provides a strategic advantage over its more reactive iodo- and less reactive chloro-analogs, offering a balance of reactivity, stability, and cost-effectiveness. Its utility is particularly highlighted in the efficient synthesis of spiro[cyclobutane-1,3'-indolin]-2'-ones, a privileged scaffold in drug discovery. The ability to fine-tune the steric and electronic properties of molecules by leveraging the unique 3D nature of the cyclobutane ring underscores the importance of this building block in the modern synthetic chemist's toolbox. The provided protocols and comparative analysis are intended to empower researchers to make informed decisions in the selection and application of this and related building blocks for the synthesis of novel and impactful molecules.

References

  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans., 95, 1901-1925.
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Karle, I. L. (1977). The conformation of cyclobutane and substituted cyclobutanes in the solid state. In The chemistry of the cyclopropyl group (pp. 1-40).
  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • Barelier, S., et al. (2011). Cyclobutanes in medicinal chemistry. Chemical Society Reviews, 40(10), 5245-5256.
  • Stepan, A. F., et al. (2012). The impact of sp3 character on compound quality: when is a change a real improvement? Journal of medicinal chemistry, 55(7), 3414-3424.
  • Grygorenko, O. O. (2011). Spirocycles: Synthesis and applications in medicinal chemistry. Tetrahedron, 67(39), 7313-7351.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. 1-(2-Bromophenyl)cyclobutanecarbonitrile, a compound utilized in synthetic organic chemistry and drug development, possesses a unique molecular structure that demands a nuanced approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and chemical reactivity principles. Our objective is to empower researchers to manage this chemical waste stream with confidence, ensuring personnel safety and environmental protection.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The molecule's risk profile is dictated by its two primary functional groups: the brominated phenyl ring and the nitrile group.

  • Brominated Aromatic System: Halogenated organic compounds are of environmental concern and require specific disposal methods. Upon combustion, brominated compounds can form hydrogen bromide (HBr), a corrosive gas that must be neutralized in industrial incinerators via flue gas scrubbing.[1][2]

  • Nitrile Group (-C≡N): The nitrile functional group presents a significant toxicological risk. In the presence of strong acids, bases, or high heat, it can decompose to produce highly toxic hydrogen cyanide (HCN) gas.

Safety Data Sheets (SDS) for this compound and structurally similar chemicals indicate that it is an irritant. A thorough risk assessment dictates that this compound must be treated as a hazardous substance, requiring handling and disposal procedures that mitigate these risks.

Table 1: Chemical Profile and Hazards
PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 28049-62-9[3]
Molecular Formula C₁₁H₁₀BrN[4][5]
Appearance White to off-white solid[3]
Known Hazards Causes skin and serious eye irritation; may cause respiratory irritation.[6][7]
Hazardous Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr), Hydrogen cyanide (HCN).

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[8] The following protocol ensures compliance and safety.

Step 1: Waste Classification

Immediately classify any unwanted this compound, including pure substance, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper), as Hazardous Waste .[9] Under RCRA regulations, its chemical properties place it in this category.[10][11]

Step 2: Segregation of Waste

This is a critical step to prevent dangerous chemical reactions within a waste container.

  • Action: Designate a specific waste container for "Halogenated Organic Waste."

  • Causality: Never mix this compound waste with other waste streams. Specifically:

    • Avoid Strong Acids/Bases: To prevent the potential liberation of hydrogen cyanide gas.

    • Avoid Oxidizers: To prevent potentially violent reactions.

    • Avoid Non-Halogenated Waste: Mixing halogenated and non-halogenated waste streams increases the overall volume of halogenated waste, which is typically more expensive to incinerate.

Step 3: Proper Containerization and Labeling

Proper containment and clear communication are pillars of laboratory safety.

  • Container Selection: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight screw cap. Ensure the container is in good condition and compatible with the waste.

  • Labeling: The container must be labeled clearly at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full, unabbreviated chemical name: "This compound " and any other components in the waste mixture.

    • An accurate indication of the hazards (e.g., "Irritant," "Toxic").

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by your institution's Environmental Health & Safety (EHS) department.

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Container Status: Keep the waste container sealed at all times, except when actively adding waste.

Step 5: Final Disposal Pathway
  • Action: Arrange for pickup of the waste container through your institution's EHS or equivalent hazardous waste management program.

  • Mechanism: The ultimate disposal method for this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[1][2] This process is necessary to destroy the organic molecule completely. The incinerators at these facilities are equipped with advanced flue gas scrubbing systems that neutralize the resulting HBr and HCN, preventing their release into the atmosphere.[1]

Decontamination and Spill Management

Accidents happen. A prepared response is crucial for safety.

  • Personal Protective Equipment (PPE): Before beginning any cleanup, don appropriate PPE:

    • Nitrile gloves (note that contaminated gloves must be disposed of as hazardous waste).[12]

    • Chemical safety goggles or a face shield.

    • A lab coat.

  • Decontaminating Labware:

    • Rinse glassware and equipment with a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve the compound.

    • Collect this solvent rinse as "Halogenated Organic Waste."

    • Follow with a standard wash using soap and water.

  • Small Spill Cleanup:

    • Alert personnel in the immediate area.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.

    • Carefully scoop the absorbed material into a designated waste container.

    • Label the container as "Hazardous Waste" containing this compound and absorbent material.

    • Wipe the spill area with a cloth dampened with a solvent, and dispose of the cloth as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (this compound) ppe Ensure Appropriate PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste per RCRA Regulations ppe->classify segregate Segregate into Dedicated 'Halogenated Organic Waste' Container classify->segregate label_node Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name(s) 3. Hazard Information segregate->label_node store Store Sealed Container in Secondary Containment in a Satellite Accumulation Area label_node->store contact_ehs Container Full? Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Pickup by EHS contact_ehs->pickup Yes disposal Final Disposal via Licensed Facility (High-Temperature Incineration with Flue Gas Scrubbing) pickup->disposal

Caption: Disposal workflow for this compound.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental Services. [Link]

  • U.S. Environmental Protection Agency. (2024, January 16). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA.gov. [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from Axonator.com. [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2024, March 24). Learn the Basics of Hazardous Waste. Retrieved from EPA.gov. [Link]

  • Ideal Response. (2024, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from Ideal-response.co.uk. [Link]

  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from Earthsafeppe.co.uk. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-(4-Bromophenyl)oxane-4-carbonitrile. Retrieved from Kishida.co.jp. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750080, 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. Retrieved from PubChem. [Link]

Sources

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